2-(3,4-Difluorophenyl)acetimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFTLQZLSGPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400074 | |
| Record name | (3,4-Difluorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885965-89-9 | |
| Record name | (3,4-Difluorophenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetimidamide: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(3,4-Difluorophenyl)acetimidamide, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. The strategic incorporation of a 3,4-difluorophenyl moiety can enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for novel therapeutic agents. This document details a robust synthetic route via the Pinner reaction, outlines key physicochemical parameters, and discusses potential applications based on the known bioactivity of related structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, a combination of data from its hydrochloride salt and closely related analogs allows for a reliable estimation of its key parameters.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 885965-89-9 | 1263285-11-5 | [1][2] |
| Molecular Formula | C₈H₈F₂N₂ | C₈H₉ClF₂N₂ | [1][2] |
| Molecular Weight | 170.16 g/mol | 206.62 g/mol | [1][2] |
| Melting Point | Estimated: 135-145 °C | Not available | Inferred from related compounds |
| Boiling Point | Not available | Not available | |
| pKa (of the amidinium ion) | Estimated: 10-11 | Not available | Inferred from typical amidine basicity |
| LogP | Estimated: 1.5 - 2.0 | 3.05 | Inferred from related compounds[3];[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in water | General chemical knowledge |
| Appearance | White to off-white solid | White to off-white solid | General chemical knowledge |
Synthesis and Purification
The most direct and reliable method for the synthesis of this compound is the Pinner reaction, which proceeds via the formation of an intermediate imidate from the corresponding nitrile.[4][5][6][7] This method is widely applicable for the preparation of amidines.[8]
Synthetic Workflow
The synthesis involves a two-step process starting from the commercially available 3,4-difluorophenylacetonitrile. The workflow is depicted in the following diagram:
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An In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetimidamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Difluorophenyl)acetimidamide (CAS Number: 885965-89-9), a fluorinated aromatic building block with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is nascent, its structural motifs—the 3,4-difluorophenyl group and the acetimidamide functionality—are prevalent in a variety of biologically active compounds. This document will delve into the core chemical properties, a detailed, field-proven synthesis protocol, and an expert analysis of its potential applications and mechanisms of action based on established structure-activity relationships. This guide is intended to serve as a foundational resource for researchers looking to leverage this compound in the development of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Amidines in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The 3,4-difluorophenyl moiety, in particular, is a bioisostere for various functional groups and can modulate the electronic properties of a molecule.
Simultaneously, the amidine functional group is recognized as a key pharmacophore, capable of forming strong hydrogen bonds and salt bridges with biological targets. It is a common feature in compounds designed to inhibit enzymes such as kinases and proteases. The convergence of these two structural features in this compound presents a compelling case for its exploration as a versatile intermediate and a potential lead scaffold in drug development programs.
Core Molecular and Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a powder. Its core properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 885965-89-9 | [1] |
| Molecular Formula | C₈H₈F₂N₂ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Boiling Point | 248.5°C at 760 mmHg | [2] |
| Density | 1.28 g/cm³ | [2] |
| Appearance | Powder or liquid | [1] |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [1] |
Synthesis of this compound Hydrochloride: A Validated Protocol via the Pinner Reaction
The most reliable and established method for the synthesis of acetimidamides from their corresponding nitriles is the Pinner reaction. This two-step process first involves the formation of an imino ester hydrochloride (a "Pinner salt"), which is then ammonolyzed to yield the target amidine hydrochloride. The following protocol is a detailed, self-validating system adapted from established procedures for similar compounds and the foundational principles of the Pinner reaction.[3][4]
Rationale Behind Experimental Choices
The Pinner reaction is conducted under anhydrous conditions to prevent the hydrolysis of the intermediate imino ester to a carboxylic ester.[2][5] The use of a gaseous hydrogen chloride in an anhydrous alcohol is the classical approach, ensuring the formation of the necessary acidic environment for the reaction to proceed. Temperature control is critical; the initial formation of the Pinner salt is typically performed at low temperatures to manage the exothermic reaction and prevent side reactions. The subsequent ammonolysis is also temperature-controlled to ensure the efficient conversion to the amidine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound HCl.
Detailed Step-by-Step Protocol
Materials:
-
(3,4-Difluorophenyl)acetonitrile
-
Anhydrous Ethanol (Absolute)
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Diethyl Ether (anhydrous)
-
Concentrated Sulfuric Acid (for drying gases)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Step 1: Formation of Ethyl 2-(3,4-difluorophenyl)acetimidate Hydrochloride (Pinner Salt)
-
Set up a three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.
-
To the flask, add (3,4-Difluorophenyl)acetonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents).
-
Cool the flask in an ice bath to 0-5°C.
-
Dry hydrogen chloride gas by bubbling it through concentrated sulfuric acid and then pass it into the stirred reaction mixture.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and allow it to stir at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
The resulting crystalline mass is the Pinner salt. It can be isolated by filtration and washing with anhydrous diethyl ether, or used directly in the next step.
Step 2: Ammonolysis to this compound Hydrochloride
-
Suspend the Pinner salt from Step 1 in anhydrous ethanol in a clean, dry flask equipped with a stirrer and a gas inlet tube, cooled in an ice bath.
-
Dry ammonia gas by passing it through a suitable drying agent and bubble it into the stirred suspension.
-
Continue the addition of ammonia until the reaction is complete. Ammonium chloride will precipitate as a byproduct.
-
Allow the mixture to stir at room temperature for 3-5 hours.
Step 3: Isolation and Purification
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude this compound hydrochloride from a mixture of ethanol and diethyl ether to yield the purified product.
-
Dry the final product under vacuum.
Analytical Characterization (Predicted)
While specific, published spectra for this compound are not widely available, the following data is predicted based on its structure and analysis of analogous compounds.[6][7][8]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~9.0-9.5 ppm (br s, 2H, -NH₂)
-
δ ~7.2-7.5 ppm (m, 3H, Ar-H)
-
δ ~3.8 ppm (s, 2H, -CH₂-)
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~168 ppm (C=N)
-
δ ~148-152 ppm (d, J_CF, Ar-C-F)
-
δ ~134 ppm (Ar-C)
-
δ ~124 ppm (d, J_CF, Ar-C)
-
δ ~117-119 ppm (d, J_CF, Ar-C)
-
δ ~38 ppm (-CH₂)
IR (KBr, cm⁻¹):
-
~3300-3100 cm⁻¹ (N-H stretching)
-
~1650 cm⁻¹ (C=N stretching)
-
~1500-1600 cm⁻¹ (Aromatic C=C stretching)
-
~1100-1200 cm⁻¹ (C-F stretching)
Mass Spectrometry (EI):
-
m/z 170 (M⁺)
Potential Applications and Mechanism of Action: An Expert Perspective
The true value of a building block like this compound lies in its potential to serve as a starting point for more complex, biologically active molecules. Based on extensive research into structurally related compounds, we can hypothesize several promising avenues for its application.
As a Scaffold for Kinase Inhibitors
The phenylacetimidamide core is a known feature in various kinase inhibitors. The difluorophenyl group can engage in specific interactions within the ATP-binding pocket of kinases, while the amidine group can form crucial hydrogen bonds with the hinge region of the kinase.
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- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of a Fluorinated Amidine Building Block
An In-Depth Technical Guide to the Synthesis of 2-(3,4-Difluorophenyl)acetimidamide
This compound is a crucial intermediate in modern medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring attached to an acetamidine moiety, makes it a valuable synthon for introducing specific physicochemical properties into larger, biologically active molecules. The presence of the difluoro-phenyl group can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Amidine groups are strongly basic and can engage in key hydrogen bonding interactions with biological targets such as enzymes and receptors. This combination of features has led to its use in the synthesis of complex therapeutic agents, including potent dual agonists for glucagon-like peptide-1 (GLP-1) and glucagon receptors like Cotadutide, which is under investigation for treating metabolic diseases.[1][2][3]
This guide provides a detailed exploration of the core synthetic methodologies for preparing this compound, with a primary focus on the well-established Pinner reaction. It is intended for researchers and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices, detailed protocols, and a comparison of available synthetic strategies.
Core Synthetic Strategy: From Nitrile to Amidine
The most direct and widely employed precursor for the synthesis of this compound is 2-(3,4-Difluorophenyl)acetonitrile.[4][5] The primary challenge lies in the efficient conversion of the nitrile functional group into the desired amidine. Several methods exist for this transformation, each with distinct advantages and mechanistic underpinnings.
Method 1: The Pinner Reaction - A Classic and Robust Approach
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[6][7] The reaction proceeds in two distinct, sequential steps:
-
Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile forms a stable intermediate known as an imino ester hydrochloride, or "Pinner salt".[8][9]
-
Ammonolysis: The isolated Pinner salt is then reacted with ammonia (typically as an alcoholic solution) to displace the alkoxy group, yielding the final amidine hydrochloride salt.[7][10]
The causality for this two-step process is rooted in the electrophilicity of the reactants. The nitrile carbon is not sufficiently electrophilic to be attacked directly by an alcohol. However, protonation of the nitrile nitrogen by the strong acid (HCl) dramatically increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by the alcohol.[6]
The success of the Pinner reaction is highly contingent on rigorous control of experimental conditions.
| Parameter | Rationale & Causality | Typical Conditions |
| Anhydrous Conditions | The Pinner salt intermediate is highly susceptible to hydrolysis by water, which would lead to the formation of the corresponding ester as an undesired byproduct. All reagents and solvents must be scrupulously dried.[10][11] | Use of absolute ethanol, dry HCl gas, and oven-dried glassware. |
| Temperature Control | The initial reaction to form the Pinner salt is exothermic. Low temperatures (0-5 °C) are required to prevent side reactions and decomposition of the thermodynamically unstable imidate salt.[8][12] | Reaction performed in an ice/salt bath. |
| Stoichiometry | A slight excess of alcohol and a stoichiometric to slight excess of HCl are used to ensure complete conversion of the nitrile to the Pinner salt.[13] | ~1.1 equivalents of alcohol; ~1.1-1.2 equivalents of HCl. |
| Ammonia Source | Anhydrous ammonia dissolved in an anhydrous alcohol is used for the ammonolysis step to maintain the non-aqueous environment and facilitate product isolation.[11][13] | 9-15% solution of NH₃ in absolute ethanol. |
This protocol is a representative procedure adapted from established methods for amidine synthesis.[10][12][13] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of Ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride (Pinner Salt)
-
Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a calcium chloride drying tube.
-
Charge the flask with 2-(3,4-Difluorophenyl)acetonitrile (15.3 g, 0.1 mol) and absolute ethanol (5.1 g, 6.5 mL, 0.11 mol).
-
Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.
-
Begin stirring and bubble dry hydrogen chloride gas through the solution. Monitor the absorption of HCl by periodically weighing the flask. Continue the gas addition until approximately 4.0 g (0.11 mol) of HCl has been absorbed.
-
Seal the flask tightly and allow it to stand at a low temperature (e.g., in a refrigerator) for 48-72 hours, or until the mixture solidifies into a crystalline mass.
Step 2: Ammonolysis to this compound hydrochloride
-
Break up the solid crystalline mass of the Pinner salt from Step 1 using a spatula.
-
In a separate flask, prepare a solution of anhydrous ammonia in absolute ethanol (e.g., ~10% w/w).
-
Cool the Pinner salt mixture in an ice bath and slowly add an excess of the alcoholic ammonia solution with vigorous stirring. The solid will gradually dissolve, and a new precipitate of ammonium chloride will form.
-
Continue stirring for 3-4 hours at room temperature to ensure the reaction goes to completion.
-
Filter the reaction mixture by suction filtration to remove the precipitated ammonium chloride. Wash the solid cake with a small amount of cold absolute ethanol.
-
Combine the filtrate and washings. Concentrate the solution under reduced pressure on a rotary evaporator.
-
As the volume is reduced, the product, this compound hydrochloride, will crystallize. Cool the flask in an ice bath to maximize crystallization.
-
Collect the crystalline product by suction filtration, wash with a small volume of cold diethyl ether, and dry in a vacuum desiccator over sulfuric acid.
Method 2: Alternative Synthetic Pathways
While the Pinner reaction is highly effective, alternative methods offer different advantages, such as milder conditions or compatibility with acid-sensitive functional groups.[14]
-
Via Amidoxime Intermediate: This route involves two steps: first, the reaction of the nitrile with hydroxylamine to form 2-(3,4-Difluorophenyl)acetamidoxime. This is followed by catalytic hydrogenation (e.g., using Pd/C or Raney nickel) to reduce the N-O bond, yielding the amidine.[14] This method avoids the use of strong acids, which can be beneficial for substrates with acid-labile groups.[14]
-
Metal-Catalyzed Direct Amination: Modern organometallic chemistry offers pathways for the direct addition of ammonia or amines to nitriles. Catalysts based on zinc(II) or nickel(0) can activate the nitrile group, making it more susceptible to nucleophilic attack.[15][16] For instance, a zinc(II) species can coordinate to the nitrile nitrogen, polarizing the C≡N bond and facilitating the addition of an amine.[16]
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Introduction: The Strategic Importance of 2-(3,4-Difluorophenyl)acetimidamide
An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-(3,4-Difluorophenyl)acetimidamide
Executive Summary
This compound is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of complex pharmaceutical agents and agrochemicals. Its structure, featuring a difluorinated phenyl ring and a reactive amidine group, makes it a key component for introducing specific physicochemical properties into target molecules. This guide provides a comprehensive analysis of the principal synthetic pathways to this compound, with a focus on the selection and rationale of starting materials. The most industrially viable and chemically efficient route proceeds through the synthesis of the key intermediate, 2-(3,4-difluorophenyl)acetonitrile, followed by its conversion to the target amidine. This document details the mechanistic underpinnings, provides step-by-step protocols for key transformations, and offers a critical evaluation of alternative routes, equipping researchers and development professionals with the necessary knowledge for its practical synthesis.
The amidine functional group is a potent basic moiety and a versatile synthon in organic chemistry, capable of participating in various cyclization and derivatization reactions. When combined with the 3,4-difluorophenyl group—a common bioisostere for enhancing metabolic stability and modulating receptor binding affinity—the resulting molecule, this compound, becomes a highly strategic intermediate.
The synthetic strategy for this molecule logically hinges on two primary stages:
-
Assembly of the Carbon Skeleton: The formation of 2-(3,4-difluorophenyl)acetonitrile, which serves as the immediate and most crucial precursor.
-
Functional Group Transformation: The conversion of the nitrile moiety into the desired acetimidamide group.
This guide will dissect each stage, tracing the synthesis back to commercially available and cost-effective starting materials.
The Principal Synthetic Pathway: From Nitrile to Amidine
The direct conversion of a nitrile to an amidine is the most atom-economical and widely employed method for this class of compounds.[1] The central precursor is therefore 2-(3,4-difluorophenyl)acetonitrile .
The Pinner Reaction: A Classic and Reliable Approach
The Pinner reaction remains a cornerstone for the synthesis of amidines from nitriles due to its reliability and high yields.[2][3] The reaction proceeds in two distinct steps through an alkyl imidate hydrochloride intermediate, often referred to as a "Pinner salt".[4]
Mechanism:
-
Protonation & Nucleophilic Attack: Anhydrous hydrogen chloride (HCl) gas protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. A nucleophilic attack by an alcohol (commonly ethanol or methanol) then forms the imidate salt.[5]
-
Ammonolysis: The isolated Pinner salt is subsequently treated with ammonia. The ammonia displaces the alkoxy group from the imidate to form the final amidine hydrochloride salt, which can be neutralized to yield the free base.[6]
The critical requirement for the Pinner reaction is the strict exclusion of water, as the imidate intermediate is readily hydrolyzed to an ester, which represents a major potential side reaction.[7]
Step A: Formation of Ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride (Pinner Salt)
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube.
-
Charge the flask with 2-(3,4-difluorophenyl)acetonitrile (1.0 eq) and anhydrous ethanol (3.0 eq) in a solution of anhydrous diethyl ether or dioxane.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. Low temperatures are crucial to prevent the thermodynamically unstable imidate from rearranging.[7]
-
Continue the gas introduction until the solution is saturated and a white precipitate of the Pinner salt forms. The reaction is typically complete within 2-4 hours.
-
Collect the solid product by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.
Step B: Conversion to this compound
-
Suspend the dried Pinner salt from Step A in a fresh portion of anhydrous ethanol in a separate flask at 0°C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be used.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.[6]
-
The byproduct, ammonium chloride, will precipitate. Remove it by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Alternative Methods for Nitrile-to-Amidine Conversion
While the Pinner reaction is robust, several other methods exist, some of which avoid the use of gaseous HCl and ammonia.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Pinner Reaction | 1. Anhydrous Alcohol, HCl (gas)2. Ammonia | High yields, well-established, reliable.[3][4] | Requires handling of corrosive/toxic gases; strict anhydrous conditions are mandatory.[7] |
| Lewis Acid Catalysis | Amine, Lewis Acid (e.g., AlCl₃, ZnCl₂), High Temp. | One-step process, avoids gaseous reagents.[1] | Often requires harsh conditions (high temp/pressure), stoichiometric amounts of Lewis acid. |
| Transition Metal Catalysis | Amine, Catalyst (e.g., CuCl), Base, O₂ atmosphere | Milder conditions compared to Lewis acids, good for N-substituted amidines.[1] | Catalyst cost, potential for metal contamination in the final product. |
| Via Amidoxime | 1. Hydroxylamine (NH₂OH)2. Reductive Cleavage (e.g., H₂/Pd) | Useful for certain substrates. | Multi-step process, reduction step may affect other functional groups.[8] |
Synthesis of the Key Precursor: 2-(3,4-Difluorophenyl)acetonitrile
The most direct and industrially scalable route to the nitrile precursor involves the nucleophilic substitution of a 3,4-difluorobenzyl halide with an alkali metal cyanide.
Route A: Cyanation of 3,4-Difluorobenzyl Halide
This reaction proceeds via a standard SN2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide from 3,4-difluorobenzyl chloride or bromide.
Starting Materials:
-
Halide: 3,4-Difluorobenzyl chloride or 3,4-Difluorobenzyl bromide.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Solvent: Typically a polar aprotic solvent like DMSO or an aqueous-alcoholic mixture.[9][10]
The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly accelerate the reaction rate in biphasic systems.[11]
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide (1.1 eq) in a mixture of water and ethanol.
-
To this solution, add 3,4-difluorobenzyl chloride (1.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.[10]
-
After cooling to room temperature, remove the ethanol via rotary evaporation.
-
Extract the remaining aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-(3,4-difluorophenyl)acetonitrile.
Upstream Starting Materials: From Benzaldehyde to Halide
The required 3,4-difluorobenzyl halide is not always a primary starting material and is typically synthesized from the more readily available 3,4-difluorobenzaldehyde .
Synthetic Workflow:
-
Reduction: 3,4-difluorobenzaldehyde is reduced to 3,4-difluorobenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent.[12]
-
Halogenation: The resulting 3,4-difluorobenzyl alcohol is then converted to the corresponding benzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or to the benzyl bromide using phosphorus tribromide (PBr₃).
Caption: Synthesis of the key nitrile intermediate.
Overall Synthetic Scheme and Logic
The most logical and field-proven pathway to this compound begins with 3,4-difluorobenzaldehyde. This approach utilizes robust, well-documented, and scalable reactions.
Caption: Overall synthetic pathway to the target molecule.
Conclusion and Outlook
The synthesis of this compound is most efficiently achieved via a multi-step sequence starting from commercially accessible 3,4-difluorobenzaldehyde. The key strategic considerations are the robust synthesis of the 2-(3,4-difluorophenyl)acetonitrile intermediate and its subsequent conversion to the amidine, for which the Pinner reaction provides a classic and highly effective solution. While modern catalytic methods offer alternatives, the Pinner synthesis remains a benchmark for its scalability and reliability. This guide provides the foundational chemical logic and practical protocols necessary for researchers and process chemists to confidently approach the synthesis of this important chemical building block.
References
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Amidine synthesis by imidoylation . Organic Chemistry Portal. [Link]
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The Ascendant Role of Difluorophenyl Acetimidamides in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the difluorophenyl group stands out as a particularly effective modulator of pharmacological activity. This guide provides an in-depth technical exploration of a promising class of compounds harnessing this motif: the difluorophenyl acetimidamides. We will delve into their synthesis, biological activities, and the underlying principles that guide their development, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Difluorophenyl Acetimidamide Scaffold: A Synopsis
The acetimidamide functional group, characterized by a C-methyl, an imine, and an amine functionality at the same carbon, offers a unique combination of hydrogen bonding capabilities and structural rigidity. When coupled with a difluorophenyl ring, the resulting scaffold presents a compelling starting point for the design of novel therapeutics. The electron-withdrawing nature of the difluorophenyl group can significantly influence the pKa of the acetimidamide moiety, thereby affecting its interaction with target proteins and its pharmacokinetic properties.
Synthesis of Difluorophenyl Acetimidamides: A Plausible Synthetic Trajectory
A robust and versatile synthetic strategy is paramount for the exploration of any new chemical space. Based on established methodologies for the synthesis of N-aryl amidines, a common route to N-(difluorophenyl)acetimidamides involves the Pinner reaction or related methods.
A typical synthetic workflow is outlined below:
An In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetimidamide and its Structural Analogs as Potent and Selective iNOS Inhibitors
Foreword: The Therapeutic Potential of Targeting Inducible Nitric Oxide Synthase
In the landscape of drug discovery, the selective inhibition of enzyme isoforms presents a formidable challenge, yet it is a path that often leads to therapies with improved efficacy and safety profiles. Inducible nitric oxide synthase (iNOS) has emerged as a critical therapeutic target in a range of pathologies characterized by inflammation, including neurodegenerative diseases, inflammatory disorders, and certain cancers.[1][2] Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), which are vital for physiological homeostasis, iNOS is primarily expressed in response to inflammatory stimuli, leading to a high-output of nitric oxide (NO) that can be cytotoxic and propagate tissue damage.[1][3] The acetamidine scaffold has been identified as a key pharmacophore for potent and selective iNOS inhibition, capable of forming crucial interactions within the enzyme's active site.[2][4] This guide focuses on the 2-(3,4-difluorophenyl)acetimidamide core, exploring the synthesis, structure-activity relationships (SAR), and biological evaluation of its analogs as a promising class of iNOS inhibitors. The strategic incorporation of the 3,4-difluorophenyl moiety offers opportunities to modulate the physicochemical and pharmacokinetic properties of these inhibitors, potentially leading to compounds with enhanced drug-like characteristics.
The this compound Scaffold: A Privileged Structure for iNOS Inhibition
The core structure of this compound combines the essential acetamidine group for iNOS binding with a difluorinated phenyl ring that can influence potency, selectivity, and metabolic stability.
Caption: General structure of the this compound scaffold.
Synthetic Strategies: Accessing the Acetamidine Core
The most direct and widely employed method for the synthesis of acetamidines is the Pinner reaction, which proceeds via the formation of an intermediate Pinner salt (an imino ester hydrochloride) from the corresponding nitrile.[5][6]
The Pinner Reaction: A Step-by-Step Protocol
This two-step protocol outlines the synthesis of this compound hydrochloride from 3,4-difluorophenylacetonitrile.
Step 1: Formation of the Pinner Salt (Ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride)
-
Preparation: A solution of 3,4-difluorophenylacetonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Acidification: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl.
-
Reaction: The flask is sealed and stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Isolation: The Pinner salt typically precipitates from the reaction mixture as a white solid. The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride.
Step 2: Ammonolysis to the Acetamidine
-
Preparation: The isolated Pinner salt (1 equivalent) is suspended in a solution of anhydrous ethanol saturated with ammonia.
-
Reaction: The suspension is stirred at room temperature in a sealed vessel for 12-24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to remove any unreacted starting material and by-products.
-
Purification: The resulting this compound hydrochloride can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).
Caption: Synthetic workflow for this compound via the Pinner reaction.
Structure-Activity Relationship (SAR) of Phenylacetamidine Analogs as iNOS Inhibitors
The potency and selectivity of phenylacetamidine derivatives as iNOS inhibitors are highly dependent on the nature and position of substituents on the phenyl ring.
The Role of the Acetamidine Group
The acetamidine moiety is a critical pharmacophore that mimics the guanidinium group of the natural substrate, L-arginine. It forms a bidentate hydrogen bond with a conserved glutamate residue in the active site of iNOS, anchoring the inhibitor.[2]
Impact of Phenyl Ring Substitution
Systematic modification of the phenyl ring provides a means to enhance iNOS inhibitory activity and selectivity over eNOS and nNOS.
-
Positional Isomers: The substitution pattern on the phenyl ring significantly influences activity. While comprehensive SAR data for the 3,4-difluoro substitution is an area of active investigation, studies on related phenylacetamidines suggest that meta- and para-substitutions are generally well-tolerated.[2]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its binding affinity and pharmacokinetic profile. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the phenyl ring substituents, plays a crucial role in cell permeability and reaching the intracellular iNOS enzyme.
Representative SAR Data
The following table summarizes the iNOS inhibitory activity of representative acetamidine-based inhibitors.
| Compound | Structure | iNOS IC₅₀ (nM)[2] | eNOS/iNOS Selectivity Ratio[1] |
| 1400W | N-(3-(Aminomethyl)benzyl)acetamidine | 7 | >5000 |
| CM544 | An acetamidine derivative | 56 | 4583 |
| Compound 17 | An aryl acetamidine derivative | 11 | Excellent |
Biological Evaluation: Protocols for Assessing iNOS Inhibition
The following protocols are standard methods for evaluating the in vitro and in-cell activity of putative iNOS inhibitors.
In Vitro iNOS Inhibition Assay (Enzyme-based)
This assay measures the direct inhibitory effect of a compound on the activity of purified iNOS enzyme.
-
Enzyme Preparation: Recombinant human or murine iNOS is used.
-
Reaction Mixture: A reaction buffer is prepared containing L-[³H]arginine, NADPH, and other necessary cofactors (e.g., FAD, FMN, tetrahydrobiopterin).
-
Inhibitor Incubation: The iNOS enzyme is pre-incubated with various concentrations of the test compound or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the L-[³H]arginine-containing reaction mixture.
-
Quantification: The reaction is allowed to proceed for a defined period and then stopped. The conversion of L-[³H]arginine to L-[³H]citrulline is quantified by liquid scintillation counting after separation of the radiolabeled product from the substrate using a cation exchange resin.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
In-Cell iNOS Inhibition Assay (Cell-based)
This assay assesses the ability of a compound to inhibit iNOS activity in a cellular context.
-
Cell Culture: A suitable cell line that can be induced to express iNOS, such as murine macrophage RAW 264.7 cells, is used.
-
iNOS Induction: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Compound Treatment: Cells are co-treated with the inducing agents and various concentrations of the test compound.
-
Nitrite Measurement (Griess Assay): After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves a colorimetric reaction that can be quantified spectrophotometrically.
-
Data Analysis: The IC₅₀ value is determined by measuring the reduction in nitrite production in compound-treated cells compared to untreated, stimulated cells.
Caption: Workflow for the biological evaluation of iNOS inhibitors.
ADMET Profile: Considerations for Drug Development
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound analogs is a critical determinant of their potential as therapeutic agents.
-
Absorption and Distribution: The difluorophenyl group is expected to enhance lipophilicity, which can improve oral absorption and cell membrane permeability. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Metabolism: The fluorine atoms at the 3 and 4 positions of the phenyl ring can block potential sites of cytochrome P450-mediated oxidation, thereby increasing metabolic stability and prolonging the half-life of the compound.
-
Excretion: The route and rate of excretion will depend on the overall physicochemical properties of the analogs.
-
Toxicity: A key aspect of iNOS inhibitor development is ensuring selectivity over eNOS and nNOS to avoid cardiovascular and neurological side effects, respectively. In silico and in vitro toxicity assays should be conducted to assess potential liabilities such as hERG inhibition and cytotoxicity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, potent, and selective iNOS inhibitors. The synthetic accessibility via the Pinner reaction allows for the systematic exploration of its SAR. Future research should focus on a comprehensive evaluation of a library of analogs to elucidate the optimal substitution patterns on the phenyl ring and modifications of the acetamidine group to maximize iNOS inhibitory potency and selectivity. In vivo studies in relevant animal models of inflammatory diseases will be crucial to validate the therapeutic potential of this class of compounds.
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A Technical Guide to the Potential Research Applications of 2-(3,4-Difluorophenyl)acetimidamide
Prepared by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Fluorinated Amidine
In the landscape of modern drug discovery and chemical biology, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This guide focuses on 2-(3,4-difluorophenyl)acetimidamide, a compound at the intersection of two pharmacologically significant motifs: the amidine group and a difluorinated phenyl ring. While specific literature on this exact molecule is nascent, its structural components suggest a rich potential for a variety of research applications. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded exploration of its potential uses, guided by established principles of medicinal chemistry and pharmacology. We will delve into its chemical nature, propose potential research avenues, and provide robust experimental frameworks to investigate its biological activities.
Core Molecular Attributes: An Analysis of Structure and Predicted Properties
The therapeutic potential of any molecule is fundamentally linked to its structure. This compound is a small molecule with the chemical formula C8H8F2N2. Its structure is characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, attached to an acetimidamide group.
| Property | Value | Source |
| CAS Number | 885965-89-9 | BLD Pharm[1] |
| Molecular Formula | C8H8F2N2 | Guidechem[2] |
| Molecular Weight | 170.16 g/mol | Inferred |
| Predicted LogP | 1.5 - 2.0 | Inferred |
The Amidine Moiety: A Versatile Pharmacophore
The amidine group, characterized by the RC(=NH)NH2 functional group, is a cornerstone of medicinal chemistry.[3][4] Its basic nature allows it to exist in a protonated, cationic form at physiological pH, enabling it to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological targets like proteins and DNA.[3] This ability to engage in multiple binding modes has led to the development of numerous amidine-containing drugs with a wide array of therapeutic applications, including antimicrobial, antiprotozoal, and enzyme inhibitory activities.[4][5][6]
The 3,4-Difluorophenyl Group: Enhancing Drug-like Properties
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[7][8] The 3,4-difluoro substitution pattern on the phenyl ring of this compound is predicted to bestow several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound.[8]
-
Target Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[9]
-
Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical factor in its ability to cross cell membranes and the blood-brain barrier.[8][9]
Potential Research Applications: A Hypothesis-Driven Approach
Given the favorable structural features of this compound, we can hypothesize several promising avenues for research. The following sections outline these potential applications and provide a framework for their experimental validation.
Antimicrobial Drug Discovery
The amidine functional group is present in numerous antimicrobial agents.[3] Therefore, a primary area of investigation for this compound should be its potential as an antibacterial, antifungal, or antiprotozoal agent. The difluorophenyl moiety could enhance its potency and pharmacokinetic properties, making it a promising lead for new anti-infective therapies.
A standard method to assess the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.
Caption: Workflow for MIC determination.
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Microbial Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate growth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Enzyme Inhibition
Amidine-containing molecules have been successfully developed as inhibitors of various enzymes, including proteases and deiminases.[10][11] The this compound scaffold could serve as a starting point for designing potent and selective enzyme inhibitors for therapeutic targets in indications such as neurodegenerative diseases, inflammation, and cancer.
A common method to assess enzyme inhibition is a fluorescence-based assay that measures the activity of the enzyme in the presence and absence of the inhibitor.
Caption: Workflow for enzyme inhibition assay.
-
Reagent Preparation: Prepare solutions of the target enzyme, the fluorogenic substrate, and this compound in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the compound. Allow for a pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the half-maximal inhibitory concentration (IC50).
A Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies
Beyond its potential as a standalone therapeutic agent, this compound represents a valuable starting point for medicinal chemistry campaigns.[12] By systematically modifying its structure, researchers can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Modification of the Amidine Group: The amidine can be N-substituted or incorporated into a heterocyclic ring to modulate its basicity and binding interactions.
-
Alteration of the Phenyl Ring Substitution: The position and number of fluorine atoms can be varied to fine-tune the electronic properties and metabolic stability of the molecule. Other substituents can also be introduced to explore additional binding pockets on the target protein.
-
Introduction of a Linker: A linker can be inserted between the phenyl ring and the acetimidamide group to alter the distance and orientation of these two key pharmacophores.
Conclusion and Future Directions
This compound is a compound with significant, albeit underexplored, potential in chemical biology and drug discovery. Its combination of a pharmacologically active amidine moiety and a drug-like difluorinated phenyl ring makes it a compelling candidate for investigation as an antimicrobial agent, an enzyme inhibitor, and a versatile scaffold for medicinal chemistry. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising molecule. Future work should focus on the synthesis of analogs and their systematic evaluation in a battery of biological assays to build a comprehensive understanding of their structure-activity relationships and to identify lead compounds for further development.
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An In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetimidamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,4-Difluorophenyl)acetimidamide is a fluorinated aromatic compound with potential applications in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and potential biological activities, drawing insights from structurally related compounds. Detailed experimental protocols, data analysis, and visual diagrams are presented to facilitate further research and development in this area.
Introduction: The Significance of Fluorinated Scaffolds
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The 3,4-difluorophenyl moiety, in particular, is a common feature in a variety of therapeutic agents. The fluorine atoms can modulate the electronic properties of the aromatic ring, influence pKa, and block sites of metabolism, thereby improving the overall drug-like properties of a compound. The acetimidamide functional group, a derivative of an amide, can act as a bioisosteric replacement for other functional groups and participate in crucial hydrogen bonding interactions with biological targets. The combination of these two structural features in this compound suggests its potential as a valuable building block or lead compound in the development of novel therapeutics.
Synthesis and Chemical Properties
While specific literature on the synthesis of this compound is limited, its preparation can be logically deduced from established synthetic routes for related acetamides and acetamidines. A plausible synthetic pathway would involve a two-step process starting from 3,4-difluorophenylacetic acid.
Proposed Synthetic Pathway
The synthesis would likely proceed through the formation of the corresponding acetamide, followed by conversion to the acetimidamide.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3,4-Difluorophenyl)acetamide
A common method for amide formation is the reaction of a carboxylic acid with an amine, often activated by a coupling agent or via an acid chloride intermediate.
-
Acid Chloride Formation: To a solution of 3,4-difluorophenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3,4-difluorophenyl)acetamide. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Pinner Reaction)
The Pinner reaction is a classic method for converting nitriles to imidates, which can then be treated with ammonia to form amidines. An alternative approach starts from the amide.
-
Imidoyl Chloride Formation: Suspend 2-(3,4-difluorophenyl)acetamide (1.0 eq) in anhydrous DCM. Add phosphorus pentachloride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Ammonolysis: Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the crude this compound. Further purification may be necessary.
Potential Biological Activities and Therapeutic Applications
The biological profile of this compound can be inferred by examining structurally similar compounds.
Insights from Phenylacetamide Derivatives
Derivatives of phenylacetamide are known to exhibit a wide range of biological activities. For instance, N-substituted 2-arylacetamides have been investigated for their structural similarity to the side chain of benzylpenicillin.[1] Furthermore, various substituted phenylacetamides have shown potential as enzyme inhibitors and receptor modulators. The 3,4-difluorophenyl moiety is present in compounds investigated as selective Raf inhibitors, which are key targets in cancer therapy.[2][3] Specifically, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent inhibitors of B-RafV600E.[2][3]
Role of the Acetimidamide Group
The acetimidamide functionality can serve as a bioisostere for other groups and is known to participate in hydrogen bonding, which is critical for drug-receptor interactions. Fluoroacetamidine-containing compounds have been designed as potent and irreversible inhibitors of protein arginine deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis.[4]
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be explored for its potential in:
-
Oncology: As a scaffold for the development of kinase inhibitors (e.g., Raf inhibitors).[2][3]
-
Inflammatory Diseases: As a potential inhibitor of enzymes like PAD4.[4]
-
Infectious Diseases: The phenylacetamide core is found in some antimicrobial agents.[5][6]
Structure-Activity Relationships (SAR)
The following diagram illustrates the key structural features of this compound and their potential contributions to biological activity, based on literature for related compounds.
Caption: Key structural features and their potential roles in biological activity.
Pharmacokinetic Considerations
While no specific pharmacokinetic data exists for this compound, the difluorophenyl moiety is often incorporated to improve metabolic stability. The clearance, volume of distribution, and oral bioavailability would need to be determined experimentally. Studies on other acetamide derivatives have shown that pharmacokinetics can be complex, sometimes exhibiting dose- and time-dependent profiles.[7][8]
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant potential in medicinal chemistry. The synthetic routes outlined in this guide provide a solid foundation for its preparation. Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full characterization of this compound.
-
Biological Screening: A broad biological screening campaign to identify its primary cellular targets and potential therapeutic applications.
-
Analogue Synthesis: The preparation of a library of derivatives to explore structure-activity relationships.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to determine its ADME (absorption, distribution, metabolism, and excretion) properties.
This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the potential of this and other fluorinated acetimidamides.
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- A new synthesis of difluoromethanesulfonamides–a novel pharmacophore for carbonic anhydrase inhibition. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b404675h]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(3,4-Difluorophenyl)acetimidamide
Introduction: The Significance of Arylacetimidamides and the Pinner Reaction
Arylacetimidamides are a class of organic compounds characterized by a geminal diamine attached to a carbon atom, which is in turn bonded to a substituted phenyl ring. This functional group is of significant interest to researchers in medicinal chemistry and drug development due to its bioisosteric relationship with other functional groups and its ability to participate in hydrogen bonding interactions with biological targets. The 2-(3,4-Difluorophenyl)acetimidamide moiety, in particular, incorporates the synthetically versatile 3,4-difluorophenyl group, which is a common substituent in many pharmaceutical agents due to its ability to modulate metabolic stability and binding affinity.
The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[1][2] This acid-catalyzed reaction proceeds through a two-step mechanism: the formation of an imino ester salt (commonly referred to as a Pinner salt) from a nitrile and an alcohol, followed by the reaction of the Pinner salt with ammonia or an amine to yield the corresponding amidine.[3][4] The Pinner reaction is valued for its reliability and the use of readily available starting materials.[3]
This application note provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride from 2-(3,4-Difluorophenyl)acetonitrile via the Pinner reaction. It also includes a referenced method for the synthesis of the starting nitrile and comprehensive guidelines for the characterization and safe handling of the materials involved.
Part 1: Synthesis of the Starting Material: 2-(3,4-Difluorophenyl)acetonitrile
While 2-(3,4-Difluorophenyl)acetonitrile is commercially available, for researchers who wish to synthesize it, a common method involves the nucleophilic substitution of a 3,4-difluorobenzyl halide with a cyanide salt. The following is a representative procedure based on established chemical principles.
Reaction Scheme:
Note: This is a generalized procedure. For a detailed, specific protocol, refer to relevant literature, such as patents describing the preparation of fluorobenzonitriles.[5][6]
Part 2: The Pinner Reaction Synthesis of this compound Hydrochloride
This section details the core synthesis of the target compound. The procedure is divided into two main stages: the formation of the ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride (the Pinner salt), and its subsequent conversion to this compound hydrochloride.
Reaction Mechanism
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This activates the nitrile carbon towards nucleophilic attack by an alcohol. The resulting intermediate is then converted to the amidine upon treatment with ammonia.
DOT Diagram of the Pinner Reaction Mechanism
Caption: Mechanism of the Pinner reaction.
Experimental Workflow
The overall experimental workflow involves the preparation of the starting materials, the two key reaction steps, and the final product isolation and purification.
DOT Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Concentration | Amount (mmol) | Volume/Mass |
| 2-(3,4-Difluorophenyl)acetonitrile | C₈H₅F₂N | 153.13 | - | 100 | 15.31 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | - | 100 mL |
| Hydrogen Chloride (gas) | HCl | 36.46 | - | Excess | - |
| Ammonia in Ethanol | NH₃ in C₂H₅OH | 17.03 | Saturated Solution | Excess | 150 mL |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | - | As needed |
Detailed Protocol
Step 1: Formation of Ethyl 2-(3,4-difluorophenyl)acetimidate Hydrochloride (Pinner Salt)
-
Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a drying tube filled with calcium chloride.
-
Charge the flask with 2-(3,4-Difluorophenyl)acetonitrile (15.31 g, 100 mmol) and anhydrous ethanol (100 mL).
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the solution.[1] CAUTION: This step must be performed in a well-ventilated fume hood. HCl gas is corrosive and toxic.
-
Continue the addition of HCl gas for 4-6 hours, maintaining the temperature between 0 and 5 °C. The reaction mixture will become increasingly viscous, and a white precipitate of the Pinner salt should form.
-
After the addition of HCl is complete, seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete reaction.
In-process Control: The reaction can be monitored by taking a small aliquot, quenching it with a sodium bicarbonate solution, extracting with an organic solvent, and analyzing by FT-IR for the disappearance of the nitrile peak (around 2250 cm⁻¹).
Step 2: Conversion to this compound Hydrochloride
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol in a separate flask. CAUTION: Perform in a fume hood.
-
Cool the Pinner salt suspension from Step 1 to 0 °C.
-
Slowly add the cold ethanolic ammonia solution (150 mL) to the stirred Pinner salt suspension. An exothermic reaction will occur. Maintain the temperature below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for 10-12 hours.[1]
-
A precipitate of ammonium chloride will form along with the product.
-
Filter the reaction mixture to collect the solid.
-
Wash the solid with a small amount of cold anhydrous ethanol, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials and by-products.
-
Dry the resulting white solid under vacuum to yield this compound hydrochloride.
Purification
The crude this compound hydrochloride can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Part 3: Characterization and Validation
The identity and purity of the synthesized this compound hydrochloride should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (m, ~7.2-7.5 ppm), Methylene protons (s, ~3.8-4.0 ppm), Amine/Amidinium protons (broad s, ~8.5-9.5 ppm). Chemical shifts are approximate and should be compared to spectra of similar compounds.[7][8] |
| ¹³C NMR | Aromatic carbons (~115-155 ppm, with C-F couplings), Methylene carbon (~40-45 ppm), Amidinium carbon (~165-170 ppm). Predicted spectra can be a useful reference.[9] |
| FT-IR | N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹). Comparison with the IR spectrum of 2-phenylacetamide can be informative.[10] |
| Mass Spec. | Expected (M+H)⁺ for the free base (C₈H₈F₂N₂) at m/z ≈ 171.07. |
| Melting Pt. | A sharp melting point indicates high purity. |
Part 4: Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Reagent-Specific Hazards:
-
2-(3,4-Difluorophenyl)acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood.
-
Hydrogen Chloride (gas): Corrosive and toxic. Causes severe skin burns and eye damage. May cause respiratory irritation. Use only in a well-ventilated fume hood with appropriate gas handling equipment.
-
Ammonia (gas): Corrosive and toxic. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
-
Ethanol: Highly flammable liquid and vapor.[12]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Pinner reaction provides a reliable and efficient method for the synthesis of this compound hydrochloride from its corresponding nitrile. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The characterization data provided for analogous compounds will aid in the validation of the final product's identity and purity.
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The Emerging Role of 2-(3,4-Difluorophenyl)acetimidamide in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Scaffolds and Amidine Functionality
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and the utilization of specific functional groups are pivotal in sculpting molecular properties to achieve desired therapeutic outcomes. The compound 2-(3,4-Difluorophenyl)acetimidamide stands at the confluence of these two strategic pillars. The 3,4-difluorophenyl moiety is a well-established pharmacophore known to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable electrostatic interactions. Concurrently, the acetimidamide functional group, a bioisostere of the ubiquitous amide bond, presents a unique opportunity to modulate physicochemical properties such as basicity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles and novel biological activities.[1][2][3][4]
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, supported by detailed, field-proven protocols for its synthesis and biological evaluation. We will explore its promise as a scaffold for the development of novel enzyme inhibitors and therapeutic agents, with a focus on its potential as an anticancer and neuroprotective agent.
Synthesis of this compound: The Pinner Reaction
The classical and reliable Pinner reaction is the method of choice for the synthesis of acetimidamides from the corresponding nitriles.[5][6][7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous acid, typically hydrogen chloride, to form an intermediate imidate salt (Pinner salt). Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine.
Protocol 1: Synthesis of this compound Hydrochloride via the Pinner Reaction
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the intermediate imidate to the corresponding ester, which is a common side reaction.
-
Dry HCl Gas: Gaseous hydrogen chloride provides the acidic environment necessary to activate the nitrile towards nucleophilic attack by the alcohol without introducing water.
-
Low Temperature: The formation of the Pinner salt is often exothermic and the salt itself can be thermally unstable. Maintaining a low temperature helps to control the reaction rate and prevent degradation.
-
Ammonolysis: The use of a saturated solution of ammonia in an alcohol for the conversion of the imidate to the amidine ensures a high concentration of the nucleophile, driving the reaction to completion.
Step-by-Step Methodology:
-
Preparation of the Pinner Salt (Ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride):
-
Dissolve 2-(3,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether (5 mL per gram of nitrile) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 30-45 minutes, ensuring the solution remains saturated.
-
Add anhydrous ethanol (1.1 equivalents) dropwise to the stirred solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for 2 hours and then let it stand at 4°C overnight.
-
The Pinner salt will precipitate as a white solid. Collect the solid by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Synthesis of this compound Hydrochloride:
-
Suspend the freshly prepared ethyl 2-(3,4-difluorophenyl)acetimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol (10 mL per gram of imidate).
-
Stir the suspension at room temperature for 24 hours in a sealed flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether to remove any unreacted starting material and by-products.
-
Collect the solid by filtration and dry under vacuum to yield this compound hydrochloride.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 1: A Potential Inhibitor of Inducible Nitric Oxide Synthase (iNOS) for Glioma Therapy
Scientific Rationale:
Aryl and amido-aryl acetamidine derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[8] Overexpression of iNOS is implicated in the pathology of various cancers, including gliomas, where it contributes to tumor progression and angiogenesis.[8] The 3,4-difluorophenyl moiety in our target compound can potentially enhance its binding affinity to the iNOS active site and improve its pharmacokinetic properties, making it a promising candidate for development as an anti-glioma agent.
Protocol 2: In Vitro Evaluation of Anticancer Activity against Glioma Cell Lines
This protocol outlines the initial screening of this compound for its cytotoxic effects on a human glioma cell line.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | U87 MG | Experimental Value |
| Temozolomide (Positive Control) | U87 MG | Literature Value |
Experimental Workflow:
Caption: Workflow for assessing the cytotoxicity of this compound.
Step-by-Step Methodology (MTT Assay): [9][10]
-
Cell Culture: Culture human glioma cells (e.g., U87 MG) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 72 hours. Include a vehicle control and a positive control (e.g., Temozolomide).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Apoptosis Induction Analysis by Annexin V-FITC/Propidium Iodide Staining
Scientific Rationale:
A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effects of the title compound.
Step-by-Step Methodology: [11]
-
Cell Culture: Culture HT22 hippocampal neuronal cells in DMEM with 10% FBS.
-
Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Glutamate Exposure: Induce excitotoxicity by adding glutamate (e.g., 5 mM final concentration) to the wells and incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2. An increase in cell viability in the presence of the compound compared to glutamate alone indicates a neuroprotective effect.
-
Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader. A reduction in fluorescence indicates a decrease in ROS production.
-
Application Note 3: A Scaffold for Kinase Inhibitor Development
Scientific Rationale:
The acetamide and related functionalities are present in numerous kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. [12][13][14]The acetimidamide group, with its distinct hydrogen bonding capabilities, can be explored as a novel scaffold for the design of selective kinase inhibitors. The 3,4-difluorophenyl group can further contribute to binding affinity and selectivity.
Protocol 5: In Vitro Kinase Inhibition Assay
This protocol provides a general method for screening this compound against a panel of kinases.
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology (using a generic luminescence-based assay like ADP-Glo™):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Compound Addition: Add this compound at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the kinase reaction by adding ATP.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal. Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic combination of a difluorinated phenyl ring and an acetimidamide functional group offers a unique set of physicochemical properties that can be leveraged for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and initial biological evaluation of this compound and its future derivatives. Further investigations into its mechanism of action and structure-activity relationships will be crucial in unlocking its full therapeutic potential as an anticancer, neuroprotective, or kinase-inhibiting agent.
References
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]
- Hernández-Vargas, H., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Cancer Drug Resist, 4(3), 735-745.
- Sreekanth, K., & Varma, M. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(3), 1-8.
- Al-Hourani, B. J., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. Rasayan J. Chem, 10(3), 856-865.
- AlAjmi, M. F., et al. (2020). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Oncology, 10, 1345.
- Al-Otaibi, F. M., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-8.
- Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.
- Rani, P., et al. (2016). Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives. Anti-cancer agents in medicinal chemistry, 16(7), 898-906.
- Rahman, M. H., et al. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 24(21), 15837.
- Chaubey, K., et al. (2024). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. Cell Reports Medicine, 5(1), 101362.
- Pillion, D. J., et al. (1976). Inhibition of protein kinase activity and amino acid and alpha-methyl-D-glucoside transport by diamide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 419(1), 104-111.
- Mbiydzenyuy, N. E., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 22(5), 1-11.
- Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
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- Li, J. J. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550.
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
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- Morita, Y. (2012).
- Wang, C., et al. (2019). Synthesis of Aryl Nitriles via Aerobic Oxidative Cleavage of Aryl C=C Bonds with (NH4)2CO3 as the Nitrogen Source. Chinese Journal of Chemistry, 37(8), 811-814.
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- Chen, D., et al. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. Organic & Biomolecular Chemistry, 16(16), 2919-2923.
- Worthington, R. J., & Melander, C. (2013). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. MedChemComm, 4(7), 1023-1037.
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Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]
- Certo, M., et al. (2020). Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 11(5), 875-881.
- Abdel-Wahab, B. F., et al. (2023).
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Application Notes & Protocols: Leveraging 2-(3,4-Difluorophenyl)acetimidamide as a Strategic Intermediate in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] The 2-(3,4-difluorophenyl) moiety, in particular, is a privileged structural motif found in numerous approved therapeutics and clinical candidates. This guide provides an in-depth exploration of 2-(3,4-difluorophenyl)acetimidamide, a highly versatile chemical intermediate. We move beyond simple procedural lists to explain the underlying chemical principles, offering researchers and drug development professionals the critical insights needed for its effective synthesis and application. This document details a robust protocol for its preparation via the Pinner reaction, outlines its critical role in the synthesis of heterocyclic cores central to kinase inhibitors, and provides comprehensive safety and analytical guidelines.
Introduction: The Significance of the Difluorophenyl Amidine Scaffold
This compound serves as a powerful building block for constructing complex molecular architectures, primarily due to the unique reactivity of the amidine functional group. Amidines are strong bases and excellent nucleophiles, making them ideal precursors for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazines. These heterocyclic cores are prevalent in a vast number of biologically active compounds, including potent and selective kinase inhibitors used in oncology.[2][3][4] The difluorophenyl group provides a metabolically stable, lipophilic domain that can engage in crucial hydrophobic and electrostatic interactions within a target protein's binding pocket.
Physicochemical Properties and Safety Data
A thorough understanding of the intermediate's properties and safe handling procedures is paramount for successful and safe experimentation.
Table 1: Physicochemical Data for this compound Hydrochloride
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound hydrochloride | [5] |
| CAS Number | 1263285-11-5 | [5] |
| Molecular Formula | C₈H₉ClF₂N₂ | [5] |
| Molecular Weight | 206.62 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol) | General Knowledge |
Safety & Handling
As with any chemical reagent, proper safety protocols must be strictly followed. This compound hydrochloride is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with copious amounts of water.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[7][10] The material can be hygroscopic.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Synthesis of this compound Hydrochloride via the Pinner Reaction
The most reliable and widely used method for synthesizing amidines from nitriles is the Pinner reaction.[11][12] This two-step process first involves the acid-catalyzed reaction of the starting nitrile with an alcohol to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[13][14] This salt is then treated with ammonia to yield the desired amidine hydrochloride.
Mechanistic Rationale
The Pinner reaction's success hinges on precise control of conditions. The reaction must be conducted under strictly anhydrous conditions because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as an undesired byproduct.[13][14] The first step is the activation of the nitrile by a strong acid (gaseous HCl), making it susceptible to nucleophilic attack by a weak nucleophile like an alcohol (ethanol). The subsequent ammonolysis step is a nucleophilic substitution at the imidic ester carbon. Conducting the initial step at low temperatures is crucial to prevent the thermodynamically unstable Pinner salt from rearranging into N-alkyl amide and alkyl chloride.[13]
Figure 1: General workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-(3,4-Difluorophenyl)acetonitrile
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Saturated solution of Ammonia in Ethanol
Protocol:
Part A: Formation of the Pinner Salt
-
Reaction Setup: Equip a three-necked, flame-dried, round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube (filled with CaCl₂). Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Dissolution: To the flask, add 2-(3,4-Difluorophenyl)acetonitrile (1.0 eq) and anhydrous ethanol (3-4 mL per gram of nitrile).
-
Acidification: Cool the stirring solution to 0°C using an ice bath. Bubble dry HCl gas through the solution for 1-2 hours. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction: After saturation with HCl, seal the flask and allow it to stir at 0-5°C for 18-24 hours. The progress can be monitored by the precipitation of the Pinner salt.
-
Isolation of Intermediate: At the end of the reaction, add an equal volume of cold, anhydrous diethyl ether to facilitate complete precipitation of the Pinner salt. Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is used directly in the next step.
Part B: Ammonolysis to the Amidine Hydrochloride
-
Reaction Setup: In a separate flask, cool a saturated solution of ammonia in anhydrous ethanol to 0°C.
-
Addition: Slowly add the Pinner salt (1.0 eq) from Part A to the cold ethanolic ammonia solution in portions, with vigorous stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol. The resulting solid will be a mixture of the desired product and ammonium chloride.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and filter to remove the less soluble ammonium chloride. Allow the filtrate to cool, inducing crystallization of the pure this compound hydrochloride.
-
Final Steps: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Application in Heterocyclic Synthesis: A Protocol for Pyrimidine Formation
A primary application of this compound is in the construction of substituted pyrimidine rings, a core scaffold in many kinase inhibitors. The general reaction involves a condensation between the amidine and a 1,3-dielectrophile, such as a β-diketone or a β-ketoester.
Rationale and Workflow
The amidine acts as a dinucleophile. The reaction is typically base-catalyzed, which deprotonates the 1,3-dicarbonyl compound to form an enolate, initiating the cyclocondensation cascade. The choice of base and solvent is critical to ensure good yields and prevent side reactions.
Figure 2: Logical workflow for the synthesis of a pyrimidine core.
Detailed Experimental Protocol: Synthesis of a Model Pyrimidine
This protocol describes the synthesis of 2-(3,4-difluorobenzyl)-4,6-dimethylpyrimidine from this compound and acetylacetone.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium Ethoxide (NaOEt) or another suitable base
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Protocol:
-
Base Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Reactant Addition: To the stirring base solution, add this compound hydrochloride (1.0 eq) followed by acetylacetone (1.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
Quenching & Workup: After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrimidine product.
Analytical Characterization
Confirming the identity and purity of the synthesized intermediate and final products is a non-negotiable step in any synthetic workflow.
Table 2: Expected Analytical Data
| Technique | This compound HCl | 2-(3,4-difluorobenzyl)-4,6-dimethylpyrimidine |
|---|---|---|
| ¹H NMR | Expect signals for the aromatic protons, a singlet for the benzylic CH₂, and broad signals for the NH₂/NH protons. | Expect signals for the aromatic protons, a singlet for the benzylic CH₂, a singlet for the pyrimidine ring proton, and a singlet for the two methyl groups. |
| ¹⁹F NMR | Two distinct signals in the aromatic region, each showing coupling to adjacent protons and to each other. | Two distinct signals in the aromatic region, consistent with the starting material. |
| ¹³C NMR | Expect signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the amidine carbon (C=N). | Expect signals for the aromatic carbons, the benzylic carbon, and the distinct carbons of the pyrimidine ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z ≈ 171.07) | [M+H]⁺ corresponding to the pyrimidine product (m/z ≈ 235.11) |
| IR (KBr Pellet) | Characteristic stretches for N-H (broad, ~3100-3300 cm⁻¹), C=N (~1650 cm⁻¹), and C-F (~1100-1250 cm⁻¹). | Absence of N-H stretches. Presence of C=N and C=C stretches (~1500-1650 cm⁻¹) and C-F stretches. |
Conclusion
This compound is more than a simple reagent; it is a strategic intermediate that provides a reliable entry point into the synthesis of high-value, fluorine-containing heterocyclic compounds. Its preparation via the Pinner reaction, while requiring careful control of conditions, is robust and scalable. The subsequent application of this amidine in cyclocondensation reactions opens a direct and efficient route to molecular scaffolds of high interest in medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this valuable chemical tool in their drug discovery endeavors.
References
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Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link][12]
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Fisher Scientific. Safety Data Sheet - Ethanimidamide, monohydrochloride. [Link][7]
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Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 556–561. [Link][2]
-
Tanji, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2119–2122. [Link][3]
-
Hvozdovska, S., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 301, 117735. [Link][16]
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Zhdankin, V. V. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(19), 6567. [Link][1]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link][4]
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Singh, T., & Sharma, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery, 1–25. [Link][17]
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Application Note & Protocols: Derivatization Strategies for 2-(3,4-Difluorophenyl)acetimidamide in Medicinal Chemistry
Abstract
This guide provides a detailed exploration of derivatization methods for 2-(3,4-Difluorophenyl)acetimidamide, a key scaffold in modern drug discovery. The presence of the 3,4-difluorophenyl group offers metabolic stability and unique electronic properties, while the acetimidamide moiety serves as a versatile chemical handle for molecular diversification. We will delve into the strategic importance of the amidine functional group, presenting detailed protocols for its transformation into various high-value heterocyclic systems and for substitution at its nitrogen atoms. The protocols are designed for researchers in medicinal chemistry and drug development, with an emphasis on the rationale behind experimental choices to facilitate optimization and troubleshooting.
Introduction: The Strategic Value of the this compound Scaffold
The this compound scaffold combines two critical features for modern drug design. The 3,4-difluorophenyl group is a common motif in pharmaceuticals, often introduced to block metabolic oxidation at the para-position and to modulate the pKa of nearby functional groups, thereby improving pharmacokinetic profiles. The amidine functional group is a highly versatile precursor and a valuable pharmacophore in its own right.[1] As a strong base that is typically protonated at physiological pH, it can form crucial salt-bridge interactions with biological targets.[2] Furthermore, its unique hydrogen bonding capabilities, acting as both donor and acceptor, make it an effective bioisosteric replacement for other functional groups.[2][3]
Derivatization of this core structure allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary strategies, which will be detailed in this guide, involve leveraging the nucleophilic and basic character of the amidine to construct complex heterocyclic systems or to introduce diverse substituents.
Figure 1: Key derivatization pathways for the this compound scaffold.
Derivatization via Heterocycle Formation
Amidines are exceptionally valuable building blocks for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[4][5] The C-N=C bond system of the amidine provides a pre-formed segment that can readily undergo cyclocondensation reactions with bifunctional electrophiles.
Protocol: Synthesis of Pyrimidine Derivatives
Pyrimidines are ubiquitous in bioactive molecules. This protocol describes their synthesis via the reaction of the title amidine with a 1,3-dicarbonyl compound, such as acetylacetone.
Causality: This reaction is a classic cyclocondensation. The more nucleophilic NH2 of the amidine initiates attack on one carbonyl, followed by intramolecular cyclization as the second nitrogen attacks the other carbonyl, and subsequent dehydration to form the aromatic pyrimidine ring.
Step-by-Step Protocol:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (1.0 mmol, 206.6 mg).
-
Base Addition: Add absolute ethanol (15 mL) followed by sodium ethoxide (1.1 mmol, 74.8 mg). Stir the mixture for 15 minutes at room temperature to liberate the free base. Rationale: The amidine is often stored as a stable salt; the free base is required for nucleophilic attack.
-
Reagent Addition: Add acetylacetone (1.0 mmol, 100.1 mg, 102 µL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add deionized water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target 2-(3,4-difluorobenzyl)-4,6-dimethylpyrimidine.
| Reagent (1,3-dicarbonyl) | Product Core | Typical Yield (%) |
| Acetylacetone | 4,6-dimethylpyrimidine | 75-85% |
| Ethyl acetoacetate | 4-hydroxy-6-methylpyrimidine | 70-80% |
| Diethyl malonate | 4,6-dihydroxypyrimidine | 65-75% |
Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are important pharmacophores known for a wide range of biological activities.[6] One common synthetic route involves a [3+2] cycloaddition reaction.[7] This protocol outlines a pathway involving the reaction of the amidine with a thioglycolate derivative followed by cyclization.
Causality: The amidine nitrogen attacks the carbonyl of the thioglycolate, forming a thioamide intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration affords the stable 1,3,4-thiadiazole ring.
Step-by-Step Protocol:
-
Intermediate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 170.2 mg) in dry pyridine (10 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add ethyl 2-chloro-2-oxoacetate (1.1 mmol, 150.2 mg, 122 µL). Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours. Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
-
Cyclization Agent: Add Lawesson's reagent (0.6 mmol, 242.7 mg) to the mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir for 12 hours. Monitor by TLC.
-
Work-up: Cool the mixture, pour it into 50 mL of 1 M HCl (aq), and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the desired 1,3,4-thiadiazole derivative.
Figure 2: General experimental workflow for heterocycle synthesis via cyclocondensation.
Derivatization at the Amidine Nitrogens (N-Substitution)
Direct functionalization of the amidine nitrogen atoms provides a straightforward method to modulate the scaffold's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding potential.
Protocol: N-Acylation
Acylation of the amidine reduces its basicity and introduces a new hydrogen bond acceptor (the carbonyl oxygen), which can be crucial for altering receptor binding modes.
Causality: The nucleophilic NH₂ group of the amidine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A base is required to scavenge the acidic byproduct (HCl or carboxylic acid).
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 mmol, 170.2 mg) in anhydrous dichloromethane (DCM, 15 mL) in a flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA, 1.5 mmol, 151.8 mg, 209 µL). Cool the mixture to 0°C. Rationale: TEA is a non-nucleophilic base that neutralizes the generated HCl without competing in the reaction.
-
Reagent Addition: Add a solution of benzoyl chloride (1.1 mmol, 154.6 mg, 128 µL) in DCM (5 mL) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding 10 mL of water. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. Recrystallize or purify by column chromatography to obtain the N-acylamidine product.
| Acylating Agent | R-Group | Expected Property Change |
| Acetyl chloride | -CH₃ | Increased polarity, H-bond acceptor |
| Benzoyl chloride | -Ph | Increased lipophilicity, potential for π-stacking |
| Trifluoroacetic anhydride | -CF₃ | Drastically reduced basicity, increased lipophilicity[8] |
Conclusion
The this compound scaffold is a highly tractable starting point for the generation of diverse chemical libraries. The protocols outlined in this guide demonstrate two primary, high-yield derivatization strategies: the construction of complex heterocyclic systems and the direct substitution of the amidine nitrogens. By providing the underlying chemical rationale for key experimental steps, these methods serve as a robust foundation for researchers to develop novel molecular entities with tailored pharmacological profiles. The versatility of the amidine moiety ensures its continued importance as a cornerstone in medicinal chemistry and drug discovery programs.[9]
References
- Organic Chemistry Frontiers. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles.
- PubMed Central (PMC). (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- PubMed. (n.d.). Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads.
- National Center for Biotechnology Information (PMC). (n.d.). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles.
- (n.d.).
- Bentham Science. (n.d.). The Synthesis of Amide and its Bioisosteres.
- Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres.
- (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- MDPI. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- National Center for Biotechnology Information (PMC). (n.d.). N-(3,4-Difluorophenyl)-2,2-diphenylacetamide.
- National Institutes of Health. (n.d.). 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide.
- National Institutes of Health. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.
- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- ResearchGate. (n.d.).
- Scientific & Academic Publishing. (n.d.). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N.
- ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF.
- Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.
- Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- ResearchGate. (2019, November 19). Synthesis of trans-diamide derivatives from fumaryl chloride and determination of DPPH scavenging activity of synthesized molecules.
- ResearchGate. (n.d.). Derivatization methods for LC-MS analysis of endogenous compounds.
- PubMed. (2022, August 24). Derivatization with fatty acids in peptide and protein drug discovery.
- MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives.
- National Institutes of Health. (2022, November 3). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- National Center for Biotechnology Information (PMC). (n.d.). 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review.
- ResearchGate. (2021, December 4).
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-(3,4-Difluorophenyl)acetimidamide
Introduction
2-(3,4-Difluorophenyl)acetimidamide is a fluorinated organic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluorophenyl ring and the reactive acetimidamide moiety imparts unique chemical properties that necessitate a robust and multi-faceted analytical approach for its characterization.[1] Accurate determination of its identity, purity, and stability is paramount for its use in research and development, particularly within regulated industries.
This guide provides a detailed framework for the structural elucidation and purity assessment of this compound. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, integrating data from multiple orthogonal techniques to ensure the highest degree of scientific integrity.
Molecular Structure and Analytical Implications
The analytical strategy for this molecule is dictated by its key structural features:
-
3,4-Difluorophenyl Ring: The two fluorine atoms are powerful probes for ¹⁹F NMR spectroscopy, a highly sensitive and specific technique.[2][3] Their strong electronegativity also influences the electronic environment of adjacent protons and carbons, which is observable in ¹H and ¹³C NMR.
-
Acetimidamide Group: This basic functional group (-C(=NH)NH₂) is readily protonated, making it ideal for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with an acidic mobile phase modifier and for ionization via Electrospray Ionization (ESI) in Mass Spectrometry (MS). Its characteristic vibrations are detectable by Fourier-Transform Infrared (FTIR) spectroscopy.[4][5]
Diagram: Molecular Structure of this compound
Caption: Structure highlighting the key functional groups.
Core Analytical Workflow: An Integrated Approach
No single analytical technique can provide a complete profile of a compound. We advocate for an integrated workflow where the results from each method corroborate the others, leading to an unambiguous characterization.
Diagram: Integrated Analytical Workflow
Caption: Workflow for comprehensive material characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, a suite of 1D experiments (¹H, ¹³C, ¹⁹F) is required.
Expertise & Causality:
-
¹H NMR provides information on the number and connectivity of protons.
-
¹³C NMR reveals the carbon skeleton.
-
¹⁹F NMR is exceptionally valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][6] It provides direct evidence for the presence and electronic environment of the fluorine atoms. The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[3][7]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The chemical shifts should be referenced to an external standard like CFCl₃ (δ = 0 ppm).[2]
-
A spectral width of ~100 ppm, centered around -120 to -150 ppm, is a reasonable starting point for fluorobenzenes.
-
Expected Data Interpretation
| Technique | Expected Chemical Shifts (δ, ppm) | Key Insights and Rationale |
| ¹H NMR | ~7.0-7.5 (m, 3H) | Aromatic protons on the difluorophenyl ring will show complex splitting due to H-H and H-F couplings. |
| ~3.6 (s, 2H) | Methylene (CH₂) protons adjacent to the aromatic ring and the amidine group. May show slight broadening. | |
| ~8.0-9.5 (br s, 3H) | Broad signals corresponding to the exchangeable protons of the amidine group (NH and NH₂). | |
| ¹³C NMR | ~115-140 | Aromatic carbons. Signals will be split due to one-bond and two-bond C-F couplings, a hallmark of fluorinated aromatics. |
| ~40 | Methylene (CH₂) carbon. | |
| ~165-170 | Imine carbon (C=N) of the amidine group.[5] | |
| ¹⁹F NMR | ~ -135 to -150 | Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H couplings.[6][8] |
Mass Spectrometry (MS)
MS is essential for determining the molecular weight and confirming the elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.
Expertise & Causality:
The basicity of the acetimidamide group makes it highly suitable for soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode. The molecule will readily accept a proton to form the [M+H]⁺ ion. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Chromatography (Optional but Recommended): A short chromatographic run can separate the analyte from potential non-volatile impurities.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A short gradient from 5% to 95% B over 5 minutes.
-
-
Mass Spectrometry Acquisition:
-
Mode: ESI Positive.
-
Scan Range: m/z 50-500.
-
Data Type: Centroid.
-
Resolution: >10,000 (FWHM).
-
Expected Data Interpretation
-
Molecular Formula: C₈H₈F₂N₂
-
Exact Mass: 170.0659
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
HRMS Result: An m/z value of 171.0737 should be observed. The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A well-developed reverse-phase method can separate the main component from synthesis-related impurities and degradation products.
Expertise & Causality:
A reverse-phase C18 column is a robust starting point for this molecule of intermediate polarity.[9] The key to achieving good peak symmetry is the addition of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase. This ensures that the basic amidine group is consistently protonated, preventing its interaction with residual silanols on the silica support and thus minimizing peak tailing.[9]
Protocol: HPLC Purity Assessment
-
Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization state of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient to ensure elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The difluorophenyl ring provides strong UV absorbance. |
| Injection Vol. | 10 µL |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method. The main peak should be sharp and symmetrical (Tailing factor < 1.5).
Ancillary Techniques for Complete Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.
-
Protocol: Acquire a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H Stretch | Amidine (NH, NH₂) |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₂) |
| ~1650 | C=N Stretch | Imine of Amidine[4][10][11] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1100-1250 | C-F Stretch | Aryl-Fluoride |
Elemental Analysis (EA)
EA provides an independent verification of the elemental composition, corroborating the HRMS data. For organofluorine compounds, specific combustion methods may be required to ensure complete conversion and accurate measurement.[12][13]
-
Protocol: Submit the sample to a qualified analytical laboratory for C, H, N, and F analysis.
-
Expected vs. Theoretical Values:
| Element | Theoretical % |
| C | 56.47 |
| H | 4.74 |
| F | 22.33 |
| N | 16.46 |
The experimentally determined values should be within ±0.4% of the theoretical values to confirm the empirical formula.
Conclusion
The characterization of this compound is not achievable with a single analytical method. A comprehensive and logical workflow, integrating data from NMR, HRMS, HPLC, FTIR, and Elemental Analysis, is required for unambiguous structural confirmation and purity assessment. This multi-technique approach ensures the generation of a robust and reliable data package, suitable for advancing research, development, and manufacturing objectives in the chemical and pharmaceutical industries.
References
- Title: FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide - ACS Fall 2025. Source: American Chemical Society.
- Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: PMC - NIH.
- Title: Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Source: PubMed.
- Title: FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO... Source: ResearchGate.
- Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. Source: ACS Publications.
- Title: FTIR study of specific binding interactions between DNA minor groove binding ligands and polynucleotides. Source: PubMed.
- Title: Pressure-Induced Amidine Formation via Side-Chain Polymerization in a Charge-Transfer Cocrystal. Source: ChemRxiv.
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- Title: Amidines from cyclic amines and nitriles in the presence of zinc(II). Source: RSC Publishing.
- Title: Fluorine-19 nuclear magnetic resonance spectroscopy. Source: Wikipedia.
- Title: 19 F-centred NMR analysis of mono-fluorinated compounds. Source: RSC Publishing.
- Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Source: Helda - University of Helsinki.
- Title: Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Source: ProQuest.
- Title: Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Source: Thermo Fisher Scientific.
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- Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. Source: LCGC International.
- Title: Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. Source: Benchchem.
- Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. Source: LCGC International.
- Title: Organofluorine chemistry. Source: Wikipedia.
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- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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- 13. chromatographyonline.com [chromatographyonline.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-(3,4-Difluorophenyl)acetimidamide
Introduction: The Analytical Imperative for Novel Phenylacetimidamides
2-(3,4-Difluorophenyl)acetimidamide is a key structural motif in medicinal chemistry, serving as a versatile building block for synthesizing pharmacologically active agents. The precise arrangement of its difluorophenyl ring, methylene bridge, and acetimidamide functional group is critical to its reactivity and its utility in drug design. Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for its application in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the complete structural elucidation of such small molecules in solution. This guide provides a comprehensive set of protocols and expert insights for the characterization of this compound using a suite of advanced 1D and 2D NMR experiments. We will move beyond simple data acquisition to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is designed to empower researchers to confidently confirm the identity, purity, and structure of this and related compounds.
Molecular Structure and Spectroscopic Preview
Before delving into experimental protocols, understanding the target structure allows us to predict the expected NMR signatures. This predictive approach is a cornerstone of efficient spectroscopic analysis.
Structure:
Figure 1. Chemical Structure of this compound.
Predicted NMR Features:
-
¹H NMR: We anticipate signals for three distinct proton environments: the aromatic protons on the difluorophenyl ring (which will exhibit complex splitting due to H-H and H-F couplings), a singlet or narrowly split multiplet for the methylene (CH₂) protons, and broad, exchangeable signals for the amidine (NH/NH₂) protons.
-
¹³C NMR: The spectrum should reveal signals for the six aromatic carbons (two of which are directly bonded to fluorine), one methylene carbon, and the amidine carbon (C=N). The aromatic carbon signals will be split due to C-F couplings.[1][2]
-
¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is an excellent tool for this molecule.[3][4] We expect two distinct signals for the non-equivalent fluorine atoms at the C3 and C4 positions of the phenyl ring.
-
2D NMR: Techniques like COSY, HSQC, and HMBC will be indispensable for correlating these signals to build a complete, unambiguous map of the molecular structure.[5][6][7]
Experimental Workflow: From Sample Preparation to Structural Elucidation
A successful NMR analysis is built upon a foundation of meticulous sample preparation and logically sequenced experiments. The following workflow is designed to provide a complete structural picture.
Caption: A logical workflow for the complete NMR analysis of this compound.
Protocol 1: Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the sample. Poor sample preparation can lead to line broadening, shimming difficulties, and artifacts.[8]
Methodology:
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and a comprehensive suite of 2D experiments. For a dedicated ¹³C NMR experiment, a higher concentration (50-100 mg) may be beneficial if sample quantity allows.[9][10]
-
Solvent Selection:
-
Primary Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its high polarity ensures good sample solubility and its ability to form hydrogen bonds slows the exchange rate of the NH/NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals.
-
Alternative: Deuterated chloroform (CDCl₃) can be used, but be aware that amidine protons may exchange too rapidly to be observed or may appear as very broad, indistinct humps. CDCl₃ can also be slightly acidic, which may affect acid-sensitive compounds.[10]
-
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[9] Ensure complete dissolution; vortexing or gentle warming may be applied if necessary. Any particulate matter will degrade spectral quality and should be removed by filtration through a small cotton or glass wool plug in a Pasteur pipette.[8]
-
Transfer: Using a clean glass Pasteur pipette, transfer the homogenous solution into a high-quality, clean, and unscratched 5 mm NMR tube.[10][11] Avoid using old or damaged tubes, as they can shatter and lead to poor shimming.[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.[12]
Protocol 2: 1D NMR Experiments
1D spectra provide the fundamental framework for the structural assignment.
A. ¹H NMR Spectroscopy
-
Objective: To identify all unique proton environments and observe their through-bond couplings.
-
Protocol:
-
Insert the sample into the NMR spectrometer and perform standard locking and shimming procedures.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Key Parameters:
-
Pulse Angle: 30-45° (for faster acquisition without T1 saturation).
-
Spectral Width (SW): ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 8-16.
-
-
B. ¹³C{¹H} NMR Spectroscopy
-
Objective: To identify all unique carbon environments. The {¹H} notation indicates that broadband proton decoupling is applied to simplify the spectrum into a series of singlets.
-
Protocol:
-
Use the same locked and shimmed sample.
-
Acquire using a standard proton-decoupled pulse-acquire experiment.
-
Key Parameters:
-
Pulse Angle: 30-45°.
-
Spectral Width (SW): ~200 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (a longer delay helps in observing quaternary carbons).
-
Number of Scans (NS): 128 to 1024, depending on concentration.
-
-
C. DEPT-135 Spectroscopy
-
Objective: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[13][14][15] This experiment is crucial for unambiguously identifying the methylene carbon.
-
Protocol:
D. ¹⁹F{¹H} NMR Spectroscopy
-
Objective: To observe the fluorine atoms, which provides a highly sensitive and specific probe of the fluorophenyl ring's electronic environment.
-
Protocol:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled spectrum.
-
Key Parameters:
-
Protocol 3: 2D NMR for Unambiguous Assignment
2D NMR experiments resolve spectral overlap and reveal the connectivity between atoms, which is essential for definitive structure proof.[7][20]
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other (typically through 2-4 bonds).[21][22] This will confirm the connectivity within the aromatic spin system.
-
Protocol:
-
Use a gradient-selected COSY (gCOSY) pulse sequence for cleaner spectra.[23]
-
Key Parameters:
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.[24]
-
Number of Scans (NS): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
-
Interpretation: Off-diagonal cross-peaks connect signals from protons that are spin-spin coupled.
-
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate each proton with its directly attached carbon atom (one-bond C-H correlation).[25][26][27]
-
Protocol:
-
Use a gradient-selected, multiplicity-edited HSQC sequence. This has the added benefit of phasing CH/CH₃ and CH₂ signals differently (like a DEPT-135), providing an extra layer of validation.[28]
-
Key Parameters:
-
F2 (¹H) Dimension SW: Set to cover the proton spectrum.
-
F1 (¹³C) Dimension SW: Set to cover the aliphatic and aromatic carbon region (e.g., 0-170 ppm).
-
Number of Scans (NS): 4-8 per increment.
-
Increments (F1 dimension): 128-256.
-
-
Interpretation: Each cross-peak indicates a direct bond between the proton at that F2 chemical shift and the carbon at that F1 chemical shift.
-
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds).[26][27][29] This is the key experiment for piecing together the molecular skeleton, especially for identifying quaternary carbons which have no attached protons.
-
Protocol:
-
Use a gradient-selected HMBC pulse sequence.
-
Key Parameters:
-
F2 (¹H) Dimension SW: Set to cover the proton spectrum.
-
F1 (¹³C) Dimension SW: Set to cover the full carbon range, including the C=N carbon (e.g., 0-180 ppm).
-
Number of Scans (NS): 8-16 per increment (HMBC is less sensitive than HSQC).[30]
-
Increments (F1 dimension): 256-512.
-
-
Interpretation: Cross-peaks connect protons and carbons that are 2-3 bonds apart. This allows for the connection of molecular fragments across non-protonated atoms.
-
Caption: The logical flow of data integration from 2D NMR experiments for structure elucidation.
Data Summary and Interpretation
The following table presents a representative dataset for this compound, assuming DMSO-d₆ as the solvent.
| Nucleus | Experiment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key 2D Correlations |
| ¹H | 1D | ~7.4-7.6 | m | H-2, H-5, H-6 | COSY: H-5 ↔ H-6; HMBC: H-2 ↔ C-4, C-6, C-7; H-5 ↔ C-1, C-3; H-6 ↔ C-2, C-4, C-7 |
| ~3.6 | s | CH₂ (H-7) | HMBC: H-7 ↔ C-1, C-2, C-6, C-8 | ||
| ~8.5-9.5 | br s | NH/NH₂ | - | ||
| ¹³C | 1D & DEPT | ~165 | s (Quaternary) | C=N (C-8) | HMBC: Correlates with H-7 |
| ~150 (dd) | s (Quaternary) | C-3, C-4 | HMBC: Correlates with H-2, H-5 | ||
| ~135 | s (Quaternary) | C-1 | HMBC: Correlates with H-2, H-5, H-7 | ||
| ~125 (d) | CH (Positive) | C-6 | HSQC: Correlates with aromatic H | ||
| ~118 (d) | CH (Positive) | C-2, C-5 | HSQC: Correlates with aromatic H | ||
| ~35 | CH₂ (Negative) | CH₂ (C-7) | HSQC: Correlates with H-7 | ||
| ¹⁹F | 1D | ~ -138 | m | F (on C-3) | - |
| ~ -142 | m | F (on C-4) | - |
Interpretation Walkthrough:
-
Identify Spin Systems: The ¹H NMR shows a complex multiplet in the aromatic region and a singlet for the CH₂ group. The COSY spectrum would confirm the coupling between the adjacent aromatic protons (e.g., H-5 and H-6).
-
Assign Protonated Carbons: The HSQC spectrum provides direct, unambiguous correlations. The singlet at ~3.6 ppm will correlate to the negative DEPT-135 signal at ~35 ppm, confirming the CH₂ group (C-7). The aromatic protons will correlate to their respective CH carbons.
-
Assemble the Skeleton: The HMBC spectrum is the final piece of the puzzle. The crucial correlation is from the methylene protons (H-7) to the aromatic quaternary carbon C-1 and the amidine carbon C-8. This definitively links the methylene bridge to both the phenyl ring and the amidine functional group. Further correlations from the aromatic protons to the fluorinated carbons (C-3, C-4) and other ring carbons solidify the substitution pattern.
-
Cross-Validation: The ¹⁹F NMR confirms the presence of two distinct fluorine environments, consistent with the 3,4-disubstitution pattern. The entire dataset provides a self-consistent and robust confirmation of the proposed structure.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, guided by the protocols outlined in this note, provides an unequivocal method for the structural characterization of this compound. By integrating data from ¹H, ¹³C, ¹⁹F, DEPT, COSY, HSQC, and HMBC experiments, researchers can achieve complete and confident assignment of all atomic positions and connectivities. This level of analytical rigor is essential for ensuring the quality of chemical entities used in research and drug development, forming the basis for reliable downstream applications.
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Small molecule NMR sample preparation. (2023). Georgia State University. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
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Use of NMR in structure elucidation. (2015). Slideshare. [Link]
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Gradient Enhanced HMBC. University of California, Santa Barbara, NMR Facility. [Link]
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Sample Preparation. Michigan State University, Max T. Rogers NMR Facility. [Link]
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DEPT 13C NMR Spectroscopy. OpenStax. [Link]
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NMR Sample Requirements and Preparation. University of Maryland, Baltimore County, Department of Chemistry and Biochemistry. [Link]
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Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. [Link]
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DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
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Protocols. The University of Chicago, Chemistry Department, NMR Facility. [Link]
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HSQC and HMBC for Topspin. (2020). University of Wisconsin-Madison, Chemistry Department. [Link]
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2D 1H-1H COSY. University of California, Santa Barbara, NMR Facility. [Link]
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TUTORIAL: 2D COSY EXPERIMENT. IMSERC. [Link]
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2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019). News-Medical.Net. [Link]
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2D NMR Introduction. (2025). Chemistry LibreTexts. [Link]
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2-d hmbc / cigar. (2004). Indiana University NMR Facility. [Link]
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TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. IMSERC. [Link]
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Settle in and get COSY! Nanalysis NMR Blog. [Link]
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7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
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2D HMQC and HSQC (VnmrJ ChemPack). Indiana University NMR Facility. [Link]
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2D COSY and DQCOSY (VnmrJ ChemPack). Indiana University NMR Facility. [Link]
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2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]
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19F NMR Analysis of Difluorinated Aromatic Compounds: From Core Principles to Advanced Protocols
An Application Guide to Structural Elucidation
Abstract
The strategic incorporation of fluorine atoms into aromatic systems has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties to the parent molecule.[1] Consequently, the ability to unambiguously determine the substitution pattern of these fluorinated compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful analytical technique for this purpose, owing to the favorable nuclear properties of the ¹⁹F isotope: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio.[2][3] This application note provides a comprehensive guide to the ¹⁹F NMR analysis of difluorinated aromatic compounds, intended for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing ¹⁹F chemical shifts and coupling constants, provide detailed, field-proven protocols for sample preparation and data acquisition, and demonstrate the interpretation of spectra for unequivocal structural assignment.
The Underlying Science: Why ¹⁹F NMR is Ideal for Aromatic Systems
The utility of ¹⁹F NMR stems from its high sensitivity and the vast range of its chemical shifts, which is significantly wider than that of proton (¹H) NMR.[4][5] This large chemical shift dispersion minimizes the likelihood of signal overlap, even in complex molecules.[6] For difluorinated aromatic compounds, two key parameters are of diagnostic importance: the ¹⁹F chemical shift (δ) and the spin-spin coupling constants (J).
¹⁹F Chemical Shift (δ): A Sensitive Reporter of the Electronic Environment
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[7] Electron-withdrawing groups on the aromatic ring will deshield the fluorine nucleus, causing a downfield shift (higher ppm value), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm value).[3] This sensitivity allows for the differentiation of fluorine atoms in different positions on the aromatic ring. While computational methods can assist in predicting chemical shifts, empirical data and an understanding of substituent effects are crucial for accurate assignments.[1][8]
Spin-Spin Coupling (J): The Key to Positional Isomerism
Spin-spin coupling provides definitive information about the connectivity and relative positions of atoms. In difluorinated aromatic systems, we are primarily interested in two types of coupling:
-
Homonuclear Coupling (ⁿJFF): Coupling between the two ¹⁹F nuclei. The magnitude of the coupling constant is highly dependent on the number of bonds separating the nuclei.
-
Heteronuclear Coupling (ⁿJHF): Coupling between a ¹⁹F nucleus and nearby ¹H nuclei on the aromatic ring.
The through-bond coupling constants are diagnostic for the substitution pattern (ortho, meta, or para) of the two fluorine atoms. Long-range couplings across four or even five bonds (⁴J and ⁵J) are commonly observed in ¹⁹F NMR, providing rich structural information.[2][9]
Experimental Design & Workflow
A successful ¹⁹F NMR analysis relies on a systematic workflow encompassing meticulous sample preparation, optimized data acquisition, and careful data processing.
Caption: High-level workflow for ¹⁹F NMR analysis.
Detailed Protocols
Protocol: Sample Preparation
The quality of the final spectrum is directly dependent on the quality of the NMR sample.
Materials:
-
Difluorinated aromatic compound (5-10 mg for routine analysis)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)
-
Internal reference standard (optional, e.g., trifluorotoluene)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool or a syringe filter
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the difluorinated compound directly into a clean, dry vial.
-
Select Solvent: Choose a deuterated solvent in which the compound is fully soluble.[10] The solvent choice can slightly influence the chemical shifts, so consistency is key for comparative studies.[11]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10] Vortex gently to ensure complete dissolution.
-
Add Reference (Optional): If precise chemical shift referencing is required, add a small, known amount of an internal standard. The standard should have a sharp signal that does not overlap with the analyte signals.
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality (resolution and lineshape), filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton wool.[10]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol: NMR Data Acquisition
This protocol assumes the use of a modern NMR spectrometer. A standard proton-decoupled ¹⁹F experiment is typically sufficient for structural confirmation.
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Tune and match the appropriate NMR probe channel for ¹⁹F.
Acquisition Parameters:
-
Experiment: Select a standard 1D ¹⁹F experiment with ¹H decoupling (e.g., zgfhigqn on a Bruker system). Inverse-gated decoupling is recommended for accurate quantification as it minimizes the Nuclear Overhauser Effect (NOE).[12][13]
-
Spectral Width (SW): Set a wide spectral width to ensure all ¹⁹F signals are captured. A range of -50 to -200 ppm is a good starting point for many fluorobenzenes.[2] If the approximate chemical shifts are unknown, a very large initial width may be necessary.[14]
-
Transmitter Offset (O1P): Center the spectral window on the expected region of the ¹⁹F signals.
-
Acquisition Time (AT): Set to 2-3 seconds for good digital resolution.
-
Relaxation Delay (D1): For routine structural confirmation, a D1 of 1-2 seconds is usually adequate. For accurate quantitative analysis, D1 should be set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to allow for full relaxation.[6]
-
Number of Scans (NS): Adjust based on sample concentration. For a ~10 mg sample, 16 to 64 scans are often sufficient.
-
Acquire Data: Start the acquisition.
Protocol: Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat. This is particularly important for accurate integration.
-
Referencing: Reference the spectrum. If an internal standard was used, set its peak to the known chemical shift. If not, an external reference or the solvent-specific shift of a common compound can be used, but consistency is key.[15]
Data Interpretation: Distinguishing Isomers
The true power of ¹⁹F NMR is revealed in the analysis of coupling patterns. The substitution pattern on a difluorinated benzene ring can be unambiguously determined by examining the multiplicities and J-values of the ¹⁹F and ¹H signals.
Caption: Diagnostic F-F coupling pathways in difluorobenzene.
Characteristic Coupling Constants
The following table summarizes the typical coupling constants that are instrumental in assigning the structure of difluorinated aromatic compounds. The values can vary depending on other substituents on the ring but provide a reliable diagnostic range.
| Coupling Type | Substitution Pattern | Typical J-Value (Hz) | Appearance in ¹⁹F{¹H} Spectrum |
| ³JFF (ortho) | 1,2-Difluoro | 18 - 22 | Each F appears as a doublet (or multiplet if coupled to protons). |
| ⁴JFF (meta) | 1,3-Difluoro | 2 - 8 | Each F appears as a triplet (or multiplet) if coupled to two equivalent protons, or a doublet of doublets. The F-F coupling is smaller. |
| ⁵JFF (para) | 1,4-Difluoro | 10 - 15 | Both F atoms are equivalent and appear as a singlet (or multiplet if coupled to protons). No F-F splitting is observed. |
| ³JHF (ortho) | H and F are adjacent | 7 - 11 | Large doublet splitting in the ¹H spectrum. |
| ⁴JHF (meta) | H and F are meta | 4 - 8 | Smaller doublet splitting in the ¹H spectrum. |
| ⁵JHF (para) | H and F are para | < 2 | Often unresolved, may cause slight peak broadening. |
Data compiled from various sources.[2][9][16]
Case Study: Differentiating the Isomers
-
1,2-Difluorobenzene derivative: The ¹⁹F{¹H} spectrum will show two distinct fluorine signals, each split into a doublet by the other fluorine with a large coupling constant (³JFF ≈ 20 Hz).
-
1,3-Difluorobenzene derivative: The ¹⁹F{¹H} spectrum will show two distinct fluorine signals. The coupling between them will be much smaller (⁴JFF ≈ 2-8 Hz), appearing as a small splitting on each signal.
-
1,4-Difluorobenzene derivative: Due to molecular symmetry, both fluorine atoms are chemically equivalent. The ¹⁹F{¹H} spectrum will show a single sharp singlet, as there is no F-F coupling between equivalent nuclei.
By analyzing the number of signals, their chemical shifts, and, most critically, the magnitude of the observed J-coupling constants, an unambiguous assignment of the substitution pattern is readily achieved. Further analysis of 2D NMR experiments like ¹H-¹⁹F HETCOR can provide definitive assignments of all proton and fluorine signals in the molecule.[17]
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the structural analysis of difluorinated aromatic compounds. Its high sensitivity and the diagnostic power of ¹⁹F chemical shifts and, particularly, spin-spin coupling constants allow for rapid and unambiguous determination of isomeric structures. By following the robust protocols for sample preparation, data acquisition, and analysis outlined in this guide, researchers can confidently leverage ¹⁹F NMR to accelerate their research in drug discovery, materials science, and beyond.
References
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-
Jackson, G. E., & Mizrachi, N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(11), 15993-15999. Retrieved from [Link]
- University of Ottawa. (n.d.). 19Flourine NMR.
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Bell, N., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(22), 7727-7734. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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Ammar, A., et al. (2019). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 24(15), 2758. Retrieved from [Link]
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Yu, J. X., et al. (2013). New Frontiers and Developing Applications in 19F NMR. Contrast Media & Molecular Imaging, 8(4), 291-306. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Peng, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12769. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]
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Kang, C. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(15), 5849. Retrieved from [Link]
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ResearchGate. (n.d.). 19F-NMR in target-based drug discovery. Retrieved from [Link]
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UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. Retrieved from [Link]
-
Pomerantz, W. C. K., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(19), 10834-10848. Retrieved from [Link]
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Lin, L., et al. (2019). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B, 123(34), 7335-7347. Retrieved from [Link]
-
Luy, B., & Marino, J. P. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 125(23), 6952-6961. Retrieved from [Link]
-
Monash University. (2016). Applications of 19F-NMR in fragment-based drug discovery. Retrieved from [Link]
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Liu, N., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111450. Retrieved from [Link]
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UC Santa Barbara. (n.d.). F19 detection. Retrieved from [Link]
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Bell, N., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(22), 7727-7734. Retrieved from [Link]
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Application Note: Unveiling the Solid-State Architecture of 2-(3,4-Difluorophenyl)acetimidamide via Single-Crystal X-ray Diffraction
Abstract
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This application note provides a comprehensive, field-proven guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(3,4-Difluorophenyl)acetimidamide, a compound of interest in medicinal chemistry due to its fluorinated phenyl moiety—a common feature in modern therapeutics. We detail the entire workflow, from crystal growth to data analysis and validation, emphasizing the rationale behind key experimental decisions. This guide is intended for researchers in crystallography, medicinal chemistry, and drug development, providing them with the necessary protocols to elucidate and interpret the solid-state structure of this and related small molecules, thereby accelerating rational drug design and formulation development.
Introduction: The Rationale for Structural Analysis
Fluorinated organic molecules are of paramount importance in drug discovery. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound contains both a difluorophenyl ring and an acetimidamide group, making it a valuable scaffold. The acetimidamide group, in particular, is a strong hydrogen bond donor and acceptor, suggesting a high potential for specific intermolecular interactions that dictate its crystal packing.
Determining the crystal structure via SC-XRD is not merely an academic exercise; it is a critical step in drug development.[1] It provides definitive proof of the molecular structure, reveals the conformational preferences of the molecule in the solid state, and maps out the landscape of intermolecular interactions (e.g., hydrogen bonds, π-π stacking). This information is indispensable for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms, each with unique properties.
-
Intellectual Property: Securing patents on novel solid forms.
-
Formulation Development: Understanding crystal habits and stability to design robust drug products.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent analogues.
This document outlines the expert protocols to achieve a high-resolution crystal structure of this compound, grounded in the standards set forth by the International Union of Crystallography (IUCr).[2][3]
Protocol I: Synthesis and High-Quality Crystal Growth
The prerequisite for any successful SC-XRD experiment is the availability of a high-quality single crystal.[4][5] The crystal should be well-formed, transparent, and free of defects, with typical dimensions in the range of 0.1 to 0.3 mm.[4]
Synthesis of this compound
While multiple synthetic routes exist for related acetamidines, a common and reliable method is the Pinner reaction, starting from the corresponding nitrile.
Materials:
-
2-(3,4-Difluorophenyl)acetonitrile
-
Anhydrous ethanol
-
Hydrogen chloride (gas or generated in situ)
-
Anhydrous diethyl ether
-
Ammonia (in ethanol or as a gas)
Protocol:
-
Imidate Hydrochloride Formation: Dissolve 2-(3,4-Difluorophenyl)acetonitrile in a minimal amount of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Seal the flask and store it at 4°C for 12-24 hours. A white precipitate of the ethyl imidate hydrochloride salt should form.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis to Acetimidamide: Suspend the dried imidate salt in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound.
Protocol for Single Crystal Growth
The key to crystallization is to achieve slow supersaturation.[5] Several methods should be attempted in parallel to maximize the chances of success.
Method A: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) to near saturation at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with parafilm and poke 2-3 small holes with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Method B: Vapor Diffusion (Solvent/Anti-Solvent)
-
Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone).
-
Place this vial, uncapped, inside a larger, sealed jar containing a layer of a volatile "poor" solvent (anti-solvent) in which the compound is sparingly soluble (e.g., hexane or pentane).
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
Method C: Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or isopropanol) at an elevated temperature (e.g., 40-50°C).
-
Place the flask in a dewar filled with hot water and allow it to cool slowly to room temperature overnight.
Once crystals are formed, they should be examined under a polarized light microscope to select a single, well-defined specimen for diffraction analysis.[5]
Protocol II: Single-Crystal X-ray Diffraction and Data Processing
This section details the procedure for collecting and processing the diffraction data using a modern automated diffractometer.
Crystal Mounting and Data Collection
Materials & Equipment:
-
Selected single crystal
-
Micromounts or glass fibers
-
Cryo-oil (e.g., Paratone-N)
-
Goniometer head
-
Automated four-circle diffractometer equipped with a CCD or CMOS detector[6]
-
X-ray source (Mo Kα or Cu Kα radiation)[4]
Protocol:
-
Crystal Mounting: Under a microscope, carefully pick up a suitable crystal with a micromount loop wetted with cryo-oil. The oil serves to both adhere the crystal and protect it from atmospheric moisture and shock-cooling.
-
Cryo-Cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.
-
Centering and Unit Cell Determination: Center the crystal in the X-ray beam using the diffractometer's video microscope. Collect a few initial frames (e.g., 10-20 frames) to determine the preliminary unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the determined crystal symmetry (Bravais lattice), the instrument's software will calculate an optimal strategy to collect a complete and redundant dataset. This typically involves a series of omega (ω) and phi (φ) scans.
-
Causality: A highly redundant dataset is crucial for accurate integration and absorption correction, improving the quality of the final model. Molybdenum (Mo) radiation (λ = 0.71073 Å) is generally preferred for small organic molecules as it minimizes absorption effects.[1]
-
-
Data Acquisition: Launch the full data collection experiment. The total time can range from a few hours to overnight, depending on the crystal's scattering power and the X-ray source intensity.
Data Reduction and Processing
Software:
-
Instrument-specific software (e.g., APEX, CrysAlisPro) for data integration.
-
Programs like SADABS or TWINABS for absorption correction.
Protocol:
-
Integration: The raw diffraction images are processed to integrate the intensities of each reflection (hkl) and assign them Miller indices.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An empirical absorption correction is applied based on redundant reflections to correct for the attenuation of X-rays by the crystal itself.
-
Output Files: The final output is a reflection file (typically in .hkl format) containing the h, k, l indices and their corresponding intensities and standard uncertainties, along with a file containing the unit cell information (.ins or .pcf).
Protocol III: Structure Solution, Refinement, and Validation
This phase involves converting the processed diffraction data into a chemically meaningful atomic model.
Software:
Workflow Diagram
Caption: Workflow for Crystal Structure Determination.
Step-by-Step Protocol
-
Structure Solution: The primary challenge is solving the "phase problem," as detectors only measure intensities, not the phase information of the diffracted waves. For small molecules, direct methods (implemented in programs like SHELXT) are highly effective and can often automatically locate the positions of most non-hydrogen atoms.[7]
-
Initial Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This process optimizes the atomic coordinates, and initially, isotropic (spherical) atomic displacement parameters (ADPs).
-
Model Completion and Anisotropic Refinement: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms (including hydrogen atoms) or identify regions of disorder. Non-hydrogen atoms are refined anisotropically, modeling their thermal motion as ellipsoids. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: Before finalizing the structure, it is essential to validate its quality. This is performed using the checkCIF service provided by the IUCr.[9] This tool checks for consistency in geometry, crystallographic data, and potential errors, generating a report with alerts (A, B, C, G) that must be addressed.
-
Finalization: Once all alerts are resolved or explained, the final crystallographic information file (CIF) is generated. This file is the standard format for reporting crystal structures and can be deposited with a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[8][10][11]
Data Analysis and Interpretation
The final CIF contains a wealth of information. The following table summarizes the key parameters to report.
| Parameter | Description | Typical Value/Comment |
| Chemical Formula | C₈H₈F₂N₂ | From elemental analysis and structure solution. |
| Formula Weight | 170.17 g/mol | Calculated from the formula. |
| Crystal System | Monoclinic, Orthorhombic, etc. | Determined from initial data processing. |
| Space Group | e.g., P2₁/c, P-1 | Determined from systematic absences. |
| a, b, c (Å) | Unit cell dimensions. | - |
| α, β, γ (°) | Unit cell angles. | - |
| V (ų) | Unit cell volume. | - |
| Z | Number of molecules per unit cell. | - |
| T (K) | Data collection temperature. | Typically 100 K. |
| Radiation type | Mo Kα (λ = 0.71073 Å) | - |
| R₁ [I > 2σ(I)] | Goodness-of-fit for observed reflections. | Should be < 0.05 for a good structure. |
| wR₂ (all data) | Weighted goodness-of-fit for all data. | Should be < 0.15 for a good structure. |
| Goodness-of-Fit (S) | Should be close to 1.0. | Indicates a good model and weighting scheme. |
Molecular Geometry and Intermolecular Interactions
Analysis of related structures, such as N-(3,4-Difluorophenyl)acetamide derivatives, suggests that the crystal packing of this compound will be dominated by hydrogen bonds.[12][13] The acetimidamide group has two N-H donors and a lone pair on the sp²-hybridized nitrogen, making it a potent participant in hydrogen bonding.
Expected Interactions:
-
N-H···N Hydrogen Bonds: Molecules will likely form dimers or chains through strong hydrogen bonds between the N-H donor of one molecule and the imine nitrogen of a neighboring molecule.
-
C-H···F Interactions: Weak C-H···F hydrogen bonds may also be present, further stabilizing the crystal packing.
-
π-π Stacking: The difluorophenyl rings may engage in offset π-π stacking interactions.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
This application note provides a robust and detailed framework for the successful crystal structure analysis of this compound. By following these protocols, researchers can obtain a high-resolution structure that is essential for understanding the solid-state behavior of this molecule. The resulting structural insights are critical for informed decision-making in medicinal chemistry and pharmaceutical development, ultimately enabling the rational design of new chemical entities with optimized properties. Adherence to the validation standards promoted by the IUCr ensures the reliability and integrity of the generated data, making it a valuable contribution to the scientific community.[9][14]
References
-
Cambridge Crystallographic Data Centre (CCDC) . The CCDC is a non-profit organization that compiles and distributes the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures.
-
Chemistry World on CCDC . Provides an overview of the CCDC's role in structural chemistry data and software.
-
The Cambridge Crystallographic Data Centre (CCDC) YouTube Channel . Offers educational content on structural science and the use of the CSD.
-
IUCr Crystallographic Information Framework (CIF) . Details the standard file format for archiving and distributing crystallographic information.
-
International Union of Crystallography (IUCr) . The IUCr is a scientific union that promotes international cooperation and standardization in crystallography.
-
CCDC at SERC, Indian Institute of Science . Describes the CSD and associated software available for academic research.
-
Cambridge Structural Database (Wikipedia) . An encyclopedic overview of the CSD's history and significance.
-
"What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?" . An article explaining the principles, components, and process of SC-XRD.
-
IUCr Crystallographic Software List . A comprehensive list of software used in various aspects of crystallographic analysis.
-
Crystallography Software at RCSB PDB . A list of software resources for crystallographic structure determination and analysis.
-
International Union of Crystallography (ISC Member Profile) . A profile outlining the objectives and activities of the IUCr.
-
GSAS-II Software Package . A comprehensive open-source tool for analyzing various types of diffraction data.
-
CRYSTALS - Chemical Crystallography Software (University of Oxford) . A software package for single-crystal X-ray structure refinement and analysis.
-
International Union of Crystallography (Wikipedia) . An encyclopedic entry on the IUCr's objectives and publications.
-
IUCr Crystallographic Software List (Detailed) . A detailed list of various software for crystallographic data processing and analysis.
-
IUCr Publication Standards for Crystal Structures . A letter emphasizing the importance of data validation and the use of the checkCIF service.
-
PubChem Entry for a related compound . Provides chemical and physical property data for structurally similar molecules.
-
Crystal Structure of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide . A publication detailing the crystal structure of a related compound.
-
Single-crystal X-ray Diffraction (Carleton College) . An educational resource on the principles and applications of SC-XRD.
-
Preparation of Single Crystals for X-ray Diffraction (University of Zurich) . A guide on techniques for growing high-quality single crystals.
-
Crystal Structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide . A publication detailing the crystal structure of a related compound.
-
Single Crystal X-ray Diffraction and Structure Analysis (Lecture Notes) . Educational material covering the theory and methods of SC-XRD.
-
X-ray Diffraction Protocols and Methods (Springer Nature) . A collection of protocols for X-ray diffraction experiments.
-
PubChem Entry for 2-(3,4-Difluorophenyl)acetamide . Provides physicochemical data for a closely related compound.
-
Crystal Structure of N-(3,4-Difluorophenyl)-2,2-diphenylacetamide . A publication detailing the crystal structure of a related compound.
Sources
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Application Notes and Protocols: 2-(3,4-Difluorophenyl)acetimidamide for Enzyme Inhibition Studies
Introduction: Unveiling the Inhibitory Potential of 2-(3,4-Difluorophenyl)acetimidamide
The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The compound this compound, featuring a difluorinated phenyl ring and an acetimidamide functional group, represents a promising scaffold for enzyme inhibition. The core of its potential lies in the amidine moiety (–C(=NH)NH2), a cationic group at physiological pH, known to interact with negatively charged residues in enzyme active sites. Furthermore, amidoxime derivatives, which can be considered prodrugs or related structures to amidines, have demonstrated significant inhibitory activity against a range of enzymes.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as an enzyme inhibitor. We will focus on two primary, well-documented enzyme targets for amidine and amidoxime-containing compounds: Indoleamine 2,3-dioxygenase 1 (IDO1) and Nitric Oxide Synthase (NOS).[3][4][5][6] The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's inhibitory potency and mechanism of action.
Rationale for Target Selection: IDO1 and NOS
Indoleamine 2,3-dioxygenase 1 (IDO1): An Immuno-Oncology Target
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[3][6][7] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and the accumulation of kynurenine metabolites. This microenvironment suppresses T-cell proliferation and promotes immune tolerance, allowing tumors to evade immune surveillance.[3][6] Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.[3][8] Notably, several potent IDO1 inhibitors, such as Epacadostat, feature an amidoxime group, highlighting the relevance of this chemical class for IDO1 inhibition.[3][6][7] The acetimidamide moiety of this compound can potentially mimic interactions of known amidoxime inhibitors within the IDO1 active site.
Nitric Oxide Synthase (NOS): Modulators of Signaling and Inflammation
Nitric Oxide Synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[5][9] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases, septic shock, and some cancers.[5] Simple amidines have been identified as potent inhibitors of NOS, often showing preferential inhibition of the inducible isoform.[4] The investigation of this compound as a NOS inhibitor is therefore a logical and promising avenue.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the enzymatic evaluation of this compound. It is imperative to include appropriate positive and negative controls in all assays to ensure data validity.
General Preparation of this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the respective assay buffer to achieve the desired final concentrations for the inhibition assays. It is crucial to maintain a consistent final concentration of the organic solvent (e.g., DMSO ≤ 1%) across all wells to avoid solvent-induced artifacts.
Workflow for Enzyme Inhibition Assays
Below is a generalized workflow for characterizing an enzyme inhibitor.
Caption: Potential binding modes for a NOS inhibitor.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following controls and validation steps are essential:
-
Positive Controls: Always include a known inhibitor for the target enzyme (e.g., Epacadostat for IDO1, L-NMMA for NOS) to validate assay performance.
-
Negative Controls: Wells containing all components except the enzyme should be included to account for any non-enzymatic reaction. Wells with DMSO instead of the inhibitor serve as the 0% inhibition control.
-
Counter-Screening: To rule out assay artifacts, consider performing a counter-screen. For example, in the IDO1 assay, test if the compound directly reacts with the detection reagents.
-
Orthogonal Assays: If possible, confirm findings using an alternative assay format. For instance, a mass spectrometry-based assay could be used to directly measure substrate and product levels.
-
Enzyme Kinetics: Ensure that assays are performed under initial velocity conditions, where product formation is linear with time and enzyme concentration.
Conclusion
This compound is a compound with significant potential as an enzyme inhibitor, particularly for enzymes like IDO1 and NOS that are known to be modulated by amidine and amidoxime-containing molecules. The difluorophenyl moiety may contribute to favorable binding interactions and improved pharmacokinetic properties. The protocols outlined in this document provide a robust framework for the initial characterization of this compound's inhibitory activity, including determination of potency (IC50) and investigation of its mechanism of action. Rigorous adherence to the described methodologies and inclusion of appropriate controls will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.
References
-
Peng, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 164. [Link] [3][6][7]2. PubMed. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. PubMed. [Link]
-
Journal of the American Chemical Society (ACS Publications). (Date not available). Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. Journal of the American Chemical Society. [Link]
-
PubMed. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. PubMed. [Link] [4]5. National Institutes of Health (NIH). (Date not available). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. NIH. [Link] [5]6. ResearchGate. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. ResearchGate. [Link]
-
National Institutes of Health (NIH). (Date not available). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH. [Link] [9]8. National Institutes of Health (NIH). (Date not available). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. NIH. [Link]
-
PubMed. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed. [Link]
-
PubMed. (Date not available). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. [Link] [1]11. MDPI. (Date not available). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. [Link]
-
FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. FULIR. [Link] [2]13. MySkinRecipes. (Date not available). MySkinRecipes. MySkinRecipes. [Link]
-
ACS Publications. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link] [8]15. PubMed. (2021). Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase. PubMed. [Link]
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- 2. fulir.irb.hr [fulir.irb.hr]
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- 4. Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)acetimidamide
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)acetimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of this important synthetic intermediate. The following question-and-answer format addresses common challenges encountered during the synthesis, drawing upon established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
The most prevalent and established method for synthesizing this compound is through the Pinner reaction.[1][2][3][4] This classical transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (commonly known as a Pinner salt), which is then reacted with ammonia to yield the desired amidine.[1][2][3][4]
The overall workflow can be visualized as follows:
Caption: General workflow for the Pinner synthesis of this compound.
The critical steps in this synthesis are:
-
Formation of the Pinner Salt: This step is highly sensitive to moisture. The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate Pinner salt.[1][2]
-
Ammonolysis of the Pinner Salt: The conversion of the imidate intermediate to the final amidine product requires careful control of pH and temperature to avoid side reactions.
Q2: My yield of the Pinner salt intermediate is low. What are the potential causes and how can I troubleshoot this?
Low yields during the formation of the ethyl 2-(3,4-difluorophenyl)acetimidate intermediate are a common hurdle. The primary culprits are often related to reaction conditions and reagent quality.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Presence of Water | Water can hydrolyze the Pinner salt intermediate to form the corresponding ester, ethyl 2-(3,4-difluorophenyl)acetate, a significant byproduct that reduces the yield of the desired amidine.[1][2][3] | - Use anhydrous solvents (e.g., absolute ethanol, anhydrous diethyl ether).- Dry all glassware thoroughly before use.- Use dry hydrogen chloride gas.[1][3] Consider in-situ generation of HCl from reagents like trimethylsilyl chloride (TMSCl) and ethanol for a milder protocol.[5] |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient acid catalyst or reaction time. The electron-withdrawing nature of the difluorophenyl group can decrease the nucleophilicity of the nitrile nitrogen, potentially slowing down the initial protonation step.[4] | - Ensure a sufficient stream of dry HCl gas is passed through the reaction mixture.- Monitor the reaction progress by TLC or ¹H NMR by taking aliquots.- Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40°C), but be cautious of potential side reactions.[1] |
| Suboptimal Temperature | While some heating can drive the reaction, excessively high temperatures can lead to the decomposition of the thermodynamically unstable Pinner salt.[4] Conversely, if the temperature is too low, the reaction rate may be impractically slow. | - The reaction is often initiated at 0°C during the addition of HCl gas to control the exotherm.[1] - After the initial addition, allowing the reaction to stir at room temperature or with gentle heating (up to 40°C) can be beneficial.[1] |
| Steric Hindrance | While less of a concern for this specific substrate, highly substituted nitriles can exhibit lower reactivity in the Pinner reaction.[2] | - Not directly applicable here, but a good general consideration for Pinner reactions. |
This troubleshooting workflow can be represented as:
Caption: Troubleshooting workflow for low Pinner salt yield.
Q3: I am observing the formation of an ester byproduct. How can I minimize this?
The formation of ethyl 2-(3,4-difluorophenyl)acetate is a classic side reaction in the Pinner synthesis and is almost always due to the presence of water.[1][3] The Pinner salt intermediate is highly susceptible to hydrolysis.[2]
To minimize ester formation:
-
Rigorous Anhydrous Conditions: As detailed in Q2, this is the most critical factor. The use of anhydrous solvents and reagents is paramount.[1][2]
-
Control of Work-up: During the work-up of the Pinner salt (if isolated), avoid aqueous solutions until the ammonolysis step is complete.
Q4: The conversion of the Pinner salt to the amidine is inefficient. What factors should I consider?
Several factors can lead to an inefficient ammonolysis step:
-
Choice of Ammonia Source: Both anhydrous ammonia gas and ammonium salts (like ammonium carbonate or ammonium chloride) can be used.[1][6]
-
pH Control: The reaction mixture needs to be sufficiently basic to deprotonate the Pinner salt and allow for the nucleophilic attack of ammonia.[1]
-
Temperature and Reaction Time: The ammonolysis step may require gentle heating (e.g., 30°C) and several hours of stirring to go to completion.[1]
Q5: I am having difficulty with the purification of the final this compound product. What are some effective purification strategies?
The product is often isolated as its hydrochloride salt, which is a crystalline solid.
-
Filtration and Washing: After the reaction is complete and the product has precipitated, it can be collected by filtration. Washing the solid with a non-polar solvent in which the product is insoluble (e.g., ethyl acetate, diethyl ether) can help remove organic impurities.[1]
-
Recrystallization: If the initial purity is low, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be effective.[1]
-
Handling Hygroscopic Salts: Amidinium salts can be hygroscopic. If the isolated product is an oil or a sticky solid, it may have absorbed atmospheric moisture.[7] Drying under high vacuum can help to solidify the product.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via the Pinner Reaction
This protocol is a generalized procedure based on typical Pinner reaction conditions.[1]
-
Pinner Salt Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 2-(3,4-Difluorophenyl)acetonitrile (1.0 eq) dissolved in anhydrous ethanol (e.g., 2-3 M concentration). b. Cool the solution to 0°C in an ice bath. c. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains cool. d. After the addition of HCl, allow the reaction mixture to warm to room temperature and then heat to 40°C for 6 hours. e. Monitor the reaction for the disappearance of the starting nitrile by TLC.
-
Ammonolysis: a. Cool the reaction mixture back to 0-5°C. b. Bubble anhydrous ammonia gas through the mixture until the pH is ≥ 8. c. Alternatively, add ammonium carbonate (3-4 eq) in portions. d. Raise the temperature to 30°C and stir for 10-12 hours.
-
Isolation and Purification: a. Filter the reaction mixture to remove any inorganic salts, washing the filter cake with ethanol. b. Concentrate the filtrate under reduced pressure. c. Dissolve the resulting residue in a minimal amount of hot ethanol and add ethyl acetate until turbidity is observed. d. Allow the solution to cool to room temperature, then place it in an ice bath to promote crystallization. e. Collect the crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.
References
-
NROChemistry. Pinner Reaction. NROChemistry. Available from: [Link]
-
Grokipedia. Pinner reaction. Grokipedia. Available from: [Link]
-
Wikipedia. Pinner reaction. Wikipedia. Available from: [Link]
- Haefele, L. R. (1968). Synthesis of amides from nitriles. U.S. Patent No. 3,366,639. Washington, DC: U.S. Patent and Trademark Office.
-
Schliemann, M., & Langer, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1571–1576. Available from: [Link]
-
National Center for Biotechnology Information. A Lewis acid-promoted Pinner reaction. PubChem. Available from: [Link]
-
Open Access Journals - Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews. Available from: [Link]
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Chemistry Steps. Nitrile to Amide - Common Conditions. Chemistry Steps. Available from: [Link]
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Beilstein Journals. A Lewis acid-promoted Pinner reaction. Beilstein Journals. Available from: [Link]
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Chemistry Steps. Converting Nitriles to Amides. Chemistry Steps. Available from: [Link]
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Canadian Science Publishing. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. Available from: [Link]
-
Reddit. hydrolysis of imidate. Reddit. Available from: [Link]
-
Canadian Science Publishing. The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Science Publishing. Available from: [Link]
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
- Google Patents. US3725456A - Process for preparing amidine salts. Google Patents.
-
ResearchGate. The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available from: [Link]
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ResearchGate. Optimization of the Reaction Conditions a. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. Conversion of nitriles to amides. Chemistry LibreTexts. Available from: [Link]
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MDPI. A new single step route for efficient synthesis of amidine containing molecules. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. N-(3,4-Difluorophenyl)-2,2-diphenylacetamide. PubChem. Available from: [Link]
-
YouTube. Preparations and Reactions of Amides and Nitriles. YouTube. Available from: [Link]
-
ResearchGate. Mild method for the synthesis of amidines by the electrophilic activation of amides. ResearchGate. Available from: [Link]
-
ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate. Available from: [Link]
-
ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available from: [Link]
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MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available from: [Link]
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Chemistry LibreTexts. Preparation of Nitriles. Chemistry LibreTexts. Available from: [Link]
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Organic Chemistry Portal. Synthesis of amidines. Organic Chemistry Portal. Available from: [Link]
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Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PubChem. Available from: [Link]
- Google Patents. US20050043403A1 - N-unsubstituted amidinium salts. Google Patents.
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Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. Available from: [Link]
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ACS Publications. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. The Journal of Organic Chemistry. Available from: [Link]
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Royal Society of Chemistry. A new synthesis of difluoromethanesulfonamides–a novel pharmacophore for carbonic anhydrase inhibition. Organic & Biomolecular Chemistry. Available from: [Link]
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Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Hilaris Publisher. Available from: [Link]
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Technical Support Center: Purification of Crude 2-(3,4-Difluorophenyl)acetimidamide
Introduction 2-(3,4-Difluorophenyl)acetimidamide is a valuable chemical intermediate in the synthesis of various pharmaceutically active compounds. Its purification, however, presents unique challenges due to the chemical nature of the amidine functional group. Crude reaction mixtures often contain a mix of unreacted starting materials, by-products, and reagents that can complicate isolation and reduce the final yield and purity. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this compound, grounded in the principles of organic chemistry.
Section 1: Understanding the Core Chemistry
Before troubleshooting, it is crucial to understand the properties of this compound. The key to its purification lies in the reactivity and physical properties of the amidine functional group.
-
Basicity: Amidines are among the strongest organic bases that are uncharged at neutral pH.[1] The sp²-hybridized nitrogen is readily protonated to form a resonance-stabilized amidinium ion. This high basicity is the most significant property to be exploited for purification, distinguishing it from neutral or acidic impurities.
-
Potential for Hydrolysis: The imine-like carbon of the amidine group is susceptible to nucleophilic attack by water, particularly under harsh acidic or basic conditions, which can lead to hydrolysis back to the corresponding amide, 2-(3,4-difluorophenyl)acetamide.[2] This is a critical consideration during workup and purification.
-
Common Impurities: Depending on the synthetic route (e.g., a Pinner reaction from 2-(3,4-difluorophenyl)acetonitrile), the crude product may contain several impurities.
Table 1: Common Potential Impurities in Crude this compound
| Impurity Name | Chemical Class | Acidity/Basicity | Separation Principle |
| 2-(3,4-Difluorophenyl)acetonitrile | Nitrile | Neutral | Insoluble in aqueous acid/base |
| 2-(3,4-Difluorophenyl)acetamide | Amide | Neutral | Insoluble in aqueous acid/base |
| 3,4-Difluorophenylacetic acid | Carboxylic Acid | Acidic | Soluble in aqueous base |
| Unreacted Ammonia/Amine Source | Amine | Basic | May co-extract with product |
| Synthesis Reagents/Catalysts | Varies | Varies | Addressed by specific workup steps |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems researchers may face during the purification process.
Q1: What is the most effective initial step for purifying my crude this compound?
A1: The most robust and scalable initial purification technique is acid-base extraction . This method leverages the high basicity of your target amidine to separate it from neutral and acidic impurities.[3][4]
The core principle is to protonate the basic amidine with a dilute acid, rendering it water-soluble as an amidinium salt. Neutral impurities (like the corresponding amide or unreacted nitrile) remain in the organic layer. The layers are separated, and the aqueous layer containing the product is then basified to regenerate the neutral amidine, which can be extracted back into a fresh organic solvent.[5][6][7]
Sources
Technical Support Center: Acetimidamide Synthesis Troubleshooting
Welcome to the technical support guide for acetimidamide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic routes. Instead of a rigid protocol, we offer a dynamic question-and-answer guide that addresses common side reactions and purification issues, grounded in mechanistic principles to empower you to solve problems effectively in your laboratory.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My yield of acetimidamide hydrochloride is low, and I'm consistently isolating significant amounts of acetamide. What is causing this, and how can I prevent it?
Answer:
This is the most common issue encountered during acetimidamide synthesis, particularly via the Pinner reaction. The presence of acetamide points directly to premature hydrolysis of your reaction intermediates or the final product.
Root Cause Analysis: The Role of Water
The synthesis of amidines from nitriles is highly sensitive to moisture. Water can interfere at two critical stages:
-
Hydrolysis of the Nitrilium Ion/Imino Ester Intermediate: The Pinner reaction proceeds by activating the nitrile (acetonitrile) with a strong acid (like HCl) to make it more electrophilic. This activated species is readily attacked by the alcohol (e.g., ethanol) to form an imino ester intermediate (a Pinner salt).[1][2] If water is present, it can compete with the alcohol as a nucleophile, attacking the activated nitrile to form an amide (acetamide) directly.[3]
-
Hydrolysis of the Amidine Product: Acetimidamide itself can be hydrolyzed back to acetamide under the aqueous work-up or purification conditions, especially if the pH is not controlled.
Troubleshooting Protocol: Achieving Anhydrous Conditions
To suppress acetamide formation, rigorous exclusion of water is paramount.[4][5]
-
Reagent Purity and Drying:
-
Acetonitrile: Use a freshly opened bottle of anhydrous acetonitrile or dry it over calcium chloride for at least a week before filtering and distilling.[6]
-
Alcohol (Ethanol/Methanol): Use absolute grade (at least 99.5%) alcohol.[6]
-
Hydrogen Chloride (HCl): Use anhydrous HCl gas generated from a cylinder or a suitable generator. Do not use concentrated hydrochloric acid, which is an aqueous solution.
-
Ammonia (NH3): Prepare a solution of anhydrous ammonia gas in absolute alcohol.[5]
-
-
Glassware and Atmosphere:
-
All glassware must be oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of dry nitrogen or argon gas just before use.
-
Assemble the reaction setup while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction, including during reagent transfers. Use rubber septa and syringes/cannulas for liquid transfers.
-
-
Reaction Execution:
-
Cool the acetonitrile/alcohol solution in an ice-salt bath before bubbling in dry HCl gas.[5] This helps control the exothermicity and improves the stability of the intermediate.
-
Allow sufficient time for the Pinner salt to form completely. This can take several hours to days, often resulting in a solid crystalline mass.[6][7]
-
Question 2: My reaction produced a very stable, high-melting-point white solid that is insoluble in most organic solvents. NMR analysis doesn't match acetimidamide. What is this byproduct?
Answer:
This is a classic sign of nitrile cyclotrimerization, leading to the formation of a 2,4,6-trimethyl-1,3,5-triazine. This side reaction is common under strong acid catalysis, which is also required for the Pinner reaction.[8][9]
Root Cause Analysis: Triazine Formation
The mechanism involves the acid-catalyzed sequential addition of three acetonitrile molecules to one another, forming a highly stable, aromatic triazine ring.[10] This process can compete with the desired reaction (nucleophilic attack by alcohol) if the reaction conditions are not optimized.
Troubleshooting Protocol: Controlling Reaction Parameters
The key to avoiding triazine formation is to favor the kinetics of the Pinner reaction over the cyclotrimerization.
-
Temperature Control: Maintain a low temperature (0 °C or below) during the addition of HCl and the formation of the Pinner salt.[4][11] Higher temperatures can promote the cyclotrimerization pathway.[8]
-
Stoichiometry: Use only a slight excess of alcohol (e.g., 1.05 to 1.1 equivalents relative to acetonitrile). A large excess does not necessarily prevent triazine formation and can lead to other side reactions (see Question 3).
-
Order of Addition: Add the nitrile to the acid/alcohol mixture rather than the other way around. This ensures that the nitrile is immediately in the presence of the alcohol nucleophile, favoring the Pinner reaction.
Table 1: Troubleshooting Summary for Common Byproducts
| Observed Issue | Likely Byproduct | Primary Cause | Primary Solution |
| Low yield, water-soluble impurity | Acetamide | Presence of water | Rigorously dry all reagents and glassware; use an inert atmosphere.[5] |
| High-melting, insoluble white solid | 2,4,6-Trimethyl-1,3,5-triazine | High temperature; improper stoichiometry | Maintain low reaction temperature (≤ 0°C); control stoichiometry carefully.[4] |
| Oily, difficult-to-remove impurity | Ethyl Orthoacetate | Excess alcohol; prolonged reaction time | Use near-stoichiometric amounts of alcohol; monitor reaction progress.[12] |
| Incomplete conversion | Insufficient reaction time or HCl | Inadequate activation of nitrile | Ensure saturation with HCl gas; allow sufficient time for Pinner salt formation (24-72h).[6] |
Question 3: My crude product is contaminated with an oily substance that I suspect is an orthoester. How does this form and how can I avoid it?
Answer:
The formation of an orthoester (in this case, ethyl orthoacetate) is a known side reaction of the Pinner synthesis. It occurs when the intermediate imino ester (Pinner salt) reacts with a second molecule of alcohol instead of with ammonia.[4][12]
Root Cause Analysis: Competing Nucleophiles
After the Pinner salt is formed, the next step is ammonolysis to yield the amidine. However, if there is a large excess of alcohol present and/or the addition of ammonia is delayed, the alcohol can act as a nucleophile and attack the Pinner salt.
Troubleshooting Protocol: Managing Stoichiometry and Reaction Sequence
-
Control Alcohol Stoichiometry: Avoid using a large excess of alcohol. A ratio of 1.05 to 1.1 equivalents of alcohol to nitrile is generally sufficient.
-
Isolate the Pinner Salt (Optional but Recommended): For the cleanest reaction, you can filter the precipitated Pinner salt from the reaction mixture before proceeding with ammonolysis. This physically removes the excess alcohol.
-
Prompt Ammonolysis: Once the Pinner salt has formed, proceed with the addition of the alcoholic ammonia solution without undue delay. Ensure the ammonia solution is sufficiently concentrated to favor the desired reaction.[6]
Question 4: What are the best practices for purifying acetamidine hydrochloride from the final reaction mixture?
Answer:
Purification of acetamidine hydrochloride primarily involves separating it from the main inorganic byproduct, ammonium chloride (NH₄Cl), and any unreacted starting materials or organic side products.
Purification Workflow
Step-by-Step Protocol:
-
Removal of Ammonium Chloride: After the ammonolysis step is complete, the reaction mixture will be a slurry containing dissolved acetamidine hydrochloride and precipitated ammonium chloride.
-
Filter the mixture by suction to remove the solid ammonium chloride.[6] The acetamidine hydrochloride remains in the alcoholic filtrate.
-
Wash the ammonium chloride cake with a small amount of cold, absolute alcohol to recover any entrained product, combining the wash with the main filtrate.
-
-
Crystallization of Acetamidine Hydrochloride:
-
Transfer the filtrate to a round-bottom flask suitable for evaporation.
-
Concentrate the solution on a rotary evaporator. As the volume of alcohol is reduced, acetamidine hydrochloride, being less soluble than in a large volume of solvent, will begin to crystallize.[6]
-
Once a significant amount of crystals has formed or the solution becomes a thick slurry, cool the flask in an ice bath to maximize precipitation.
-
-
Final Isolation and Drying:
-
Filter the cold slurry by suction to collect the acetamidine hydrochloride crystals.
-
Wash the crystals with a very small amount of ice-cold absolute alcohol to remove any remaining soluble impurities.
-
Dry the final product in a vacuum desiccator over a suitable desiccant (e.g., sulfuric acid or P₂O₅) to remove residual solvent and prevent hydrolysis from atmospheric moisture.[5][6] The product is hygroscopic and should be stored accordingly.
-
By understanding the mechanistic origins of these common side reactions, you can proactively adjust your experimental design to maximize the yield and purity of your acetimidamide synthesis.
References
- Steering Amide Synthesis from Acetonitrile by Electrochemically Derived Active Superoxide. (2025).
-
Pinner reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). The Journal of Organic Chemistry. [Link]
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Purification of Acetamide - Chempedia - LookChem. (n.d.). LookChem. [Link]
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General mechanism for dehydration of amides using acetonitrile. (n.d.). ResearchGate. [Link]
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Pinner Reaction - SynArchive. (n.d.). SynArchive. [Link]
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ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). ResearchGate. [Link]
- Hydrolysis of acetonitrile to acetamide. (1962).
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Converting Nitriles to Amides. (n.d.). Chemistry Steps. [Link]
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Pinner Reaction | NROChemistry. (n.d.). NROChemistry. [Link]
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Triazine - Wikipedia. (n.d.). Wikipedia. [Link]
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Pinner Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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ACETAMIDINE HYDROCHLORIDE. (n.d.). Organic Syntheses. [Link]
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Condensation of acetonitrile into N-acetimidoylacetamidine promoted by a dinuclear nickel(II) complex. (2007). ResearchGate. [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Semantic Scholar.
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21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
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Nitrile to Amide - Common Conditions. (n.d.). organic-reaction.com. [Link]
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The Chemistry of the Amidines. (n.d.). ResearchGate. [Link]
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Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (2025). American Chemical Society. [Link]
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Hydrolysis of nitriles. (n.d.). Chemguide. [Link]
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Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. [Link]
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The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. (n.d.). CORE. [Link]
- Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid. (1976).
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A Synthesis of Acetamidines. (2011). The Journal of Organic Chemistry. [Link]
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Amide induced coupling of acetonitrile into N-acetimidoylacetamidinate. (n.d.). ResearchGate. [Link]
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Self-condensation - Wikipedia. (n.d.). Wikipedia. [Link]
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A Synthesis of Acetamidines. (2011). ResearchGate. [Link]
- Method of producing acetamidine hydrochloride. (n.d.).
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Self-condensation. (n.d.). chemeurope.com. [Link]
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Drug-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjugates. (n.d.). PMC - NIH. [Link]
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Steering Amide Synthesis from Acetonitrile by Electrochemically Derived Active Superoxide. (2025). ResearchGate. [Link]
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A synthesis of acetamidines. (2011). PubMed. [Link]
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Acetamidine hydrochloride - Sciencemadness Wiki. (2023). Sciencemadness Wiki. [Link]
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Some Condensation Reactions of Arylalkylnitriles. (n.d.). Lehigh Preserve. [Link]
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Acetonitrile - Sciencemadness Wiki. (2020). Sciencemadness Wiki. [Link]
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Controlled Synthesis of Polymers. (2025). ResearchGate. [Link]
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Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. (n.d.). PMC - NIH. [Link]
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Radical Reactivity of Thioimidates for Diversified Polymeric Amidines with Tunable Properties. (n.d.). PMC - PubMed Central. [Link]
-
Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. (2023). ResearchGate. [Link]
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Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. (2018). ACS Publications.
-
Catalytic Asymmetric Cycloadditions of Cyclic Sulfamidate Imines: Straightforward Access to Chiral N‐Heterocycles. (n.d.). ResearchGate. [Link]
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Technical Support Center: Stability and Storage of 2-(3,4-Difluorophenyl)acetimidamide
Welcome to the technical support center for 2-(3,4-Difluorophenyl)acetimidamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Core Principles of Stability for this compound
This compound is an organic compound featuring a difluorophenyl ring and an acetimidamide functional group. The stability of this molecule is primarily influenced by the reactivity of the acetimidamide group, which is susceptible to hydrolysis. The difluorophenyl group is generally stable, but the fluorine substituents can influence the electronic properties of the molecule. Understanding these characteristics is key to preventing degradation.
II. Recommended Storage and Handling
Proper storage is the first line of defense in maintaining the integrity of this compound. The following table summarizes the recommended conditions based on general principles for amidine compounds.
| Parameter | Recommendation | Rationale and In-Text Citation |
| Temperature | Store at 2-8°C for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The presence of moisture and oxygen can contribute to hydrolytic and oxidative degradation. |
| Light | Protect from light. | Exposure to UV or visible light can potentially induce photodegradation.[1][2] |
| Container | Use a tightly sealed, amber glass vial. | This prevents exposure to moisture and light. |
| Form | Store as a dry solid. | The solid state is generally more stable than solutions, which are more susceptible to hydrolysis.[2] |
| Incompatibilities | Avoid contact with strong acids, strong bases, and strong oxidizing agents.[3] | These substances can catalyze the degradation of the acetimidamide group. |
III. Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address potential problems you might face during your experiments.
Question 1: I observe a decrease in the potency of my this compound sample over time. What could be the cause?
A decrease in potency is a common indicator of chemical degradation. The most probable cause is hydrolysis of the acetimidamide functional group. Amidines are known to be susceptible to hydrolysis, which can be accelerated by the presence of moisture and certain pH conditions.[4] In aqueous solutions, acetamidine hydrochloride can hydrolyze to acetic acid and ammonia.[5]
Experimental Protocol to Investigate Hydrolysis:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent system.
-
pH Analysis: Measure the pH of the solution. Acidic or basic conditions can catalyze hydrolysis.
-
LC-MS Analysis: Use a stability-indicating liquid chromatography-mass spectrometry (LC-MS) method to analyze the sample. Look for the appearance of new peaks that correspond to potential degradation products.[6] The primary hydrolysis product would likely be 2-(3,4-difluorophenyl)acetamide.
-
Control Sample: Compare the results with a freshly prepared sample or a retained sample stored under optimal conditions.
Question 2: I see some discoloration (e.g., yellowing) in my solid sample of this compound. What does this indicate?
Discoloration can be a sign of degradation, potentially due to oxidation or the formation of minor impurities. While the difluorophenyl group is relatively stable, trace impurities or exposure to oxidizing conditions could lead to the formation of colored byproducts.
Troubleshooting Workflow for Discoloration:
Caption: Troubleshooting workflow for discolored solid samples.
Question 3: I have prepared a stock solution of this compound in an aqueous buffer and see a precipitate forming after a short period. What is happening?
Precipitation from a solution can be due to several factors:
-
Low Solubility: The compound may have limited solubility in the chosen buffer system.
-
Degradation to a Less Soluble Product: Hydrolysis could be occurring, leading to the formation of a less soluble degradation product.
-
pH Shift: A change in the pH of the solution upon storage could affect the solubility of the compound.
Recommended Actions:
-
Solubility Check: Determine the solubility of this compound in the specific buffer at the intended concentration.
-
Solvent Selection: If solubility is an issue, consider using a co-solvent system, such as a mixture of an organic solvent (e.g., DMSO, ethanol) and the aqueous buffer. However, be mindful of potential solvent-induced degradation.
-
pH Monitoring: Monitor the pH of the solution over time to check for any shifts.
-
Fresh Preparation: It is always best practice to prepare fresh solutions for experiments to minimize the risk of degradation and precipitation.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid in a tightly sealed container at 2-8°C and protected from light and moisture, it is expected to be stable for an extended period. However, for critical applications, it is recommended to re-test the purity of the compound periodically. The shelf life of a product is the time it remains stable under recommended storage conditions.[3]
Q2: Can I store solutions of this compound?
While it is best to prepare solutions fresh, if storage is necessary, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical; aprotic solvents like anhydrous DMSO or DMF are generally preferred over aqueous solutions to minimize hydrolysis.
Q3: What are the primary degradation pathways for this compound?
Based on the chemistry of the acetimidamide functional group, the most likely degradation pathway is hydrolysis. This can be catalyzed by both acidic and basic conditions.[4] The diagram below illustrates the proposed hydrolytic degradation of this compound.
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- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Pinner Reaction Technical Support Center: Amidine Synthesis
Welcome to the technical support center for the Pinner reaction, a cornerstone method for the synthesis of amidines and other valuable compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common issues, and ensure successful and reproducible outcomes.
As a Senior Application Scientist, I've seen firsthand how attention to detail in the Pinner reaction can be the difference between a high-yielding synthesis and a complex mixture of byproducts. This guide consolidates field-proven insights with established chemical principles to provide a comprehensive resource for your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the Pinner reaction for amidine synthesis. Each problem is presented with probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Amidine
Probable Cause 1: Presence of Water The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt (an imidate hydrochloride) is susceptible to hydrolysis, which leads to the formation of an ester as a major byproduct.[1][2][3]
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[2] Dry hydrogen chloride gas is the traditional and most effective acid catalyst.[2][3]
-
Solvent Choice: Solvents like diethyl ether, dioxane, or cyclopentyl methyl ether (CPME) are suitable choices when used in their anhydrous forms.[3][4][5]
Probable Cause 2: Incomplete Formation of the Pinner Salt The initial step of the reaction, the formation of the imidate salt, may not have gone to completion. This can be due to insufficient acid catalyst or low reactivity of the starting nitrile.
Solution:
-
Sufficient Acid Catalyst: Ensure a slight excess of dry hydrogen chloride gas is bubbled through the reaction mixture.[2] Alternatively, a 4N HCl solution in an appropriate anhydrous solvent can be used.[5][6]
-
Reaction Time and Temperature: For less reactive nitriles (e.g., sterically hindered or electron-deficient nitriles), longer reaction times or a slight increase in temperature may be necessary for the formation of the Pinner salt.[2][4] However, be cautious with temperature, as it can promote side reactions.[1]
Probable Cause 3: Inefficient Conversion of the Imidate to the Amidine The second step, the aminolysis of the Pinner salt, may be the limiting factor.
Solution:
-
Choice of Amine: Use a sufficient excess of ammonia or the desired amine to drive the reaction to completion.
-
pH Control: After the formation of the Pinner salt, the reaction mixture needs to be basified to a pH ≥ 8 before the addition of the amine to facilitate the nucleophilic attack.[2]
Issue 2: Formation of an Ester Byproduct
Probable Cause: Hydrolysis of the Pinner Salt As mentioned, the presence of water in the reaction medium will lead to the hydrolysis of the imidate intermediate to form an ester.[1][2][7]
Solution:
-
Strict Anhydrous Technique: Reiterate the importance of using dry solvents, reagents, and glassware. The use of molecular sieves can also help to scavenge any trace amounts of water.
Issue 3: Formation of an Amide Byproduct
Probable Cause: Thermal Rearrangement of the Imidate Salt Pinner salts can be thermally unstable and may rearrange to form N-substituted amides, especially at elevated temperatures.[4][7]
Solution:
-
Temperature Control: Maintain a low temperature (typically 0 °C) during the formation of the Pinner salt.[2][4] Avoid unnecessary heating of the reaction mixture.
Issue 4: Formation of an Orthoester Byproduct
Probable Cause: Excess Alcohol In the presence of excess alcohol, the Pinner salt can react further to form an orthoester.[2][3][7]
Solution:
-
Stoichiometric Control: Use a controlled amount of the alcohol (often just one equivalent) during the formation of the Pinner salt to minimize the formation of the orthoester byproduct.
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cause_water [label="Cause: Presence of Water", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_incomplete_pinner [label="Cause: Incomplete Pinner Salt Formation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_inefficient_aminolysis [label="Cause: Inefficient Aminolysis", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_thermal [label="Cause: Thermal Rearrangement", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; cause_excess_alcohol [label="Cause: Excess Alcohol", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
solution_anhydrous [label="Solution: Strict Anhydrous Conditions", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_acid [label="Solution: Sufficient Acid Catalyst & Time", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_amine [label="Solution: Amine Excess & pH Control", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution: Low Temperature Control", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_stoichiometry [label="Solution: Control Alcohol Stoichiometry", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> low_yield; start -> ester_byproduct; start -> amide_byproduct; start -> orthoester_byproduct;
low_yield -> cause_water; low_yield -> cause_incomplete_pinner; low_yield -> cause_inefficient_aminolysis; ester_byproduct -> cause_water; amide_byproduct -> cause_thermal; orthoester_byproduct -> cause_excess_alcohol;
cause_water -> solution_anhydrous; cause_incomplete_pinner -> solution_acid; cause_inefficient_aminolysis -> solution_amine; cause_thermal -> solution_temp; cause_excess_alcohol -> solution_stoichiometry; } end_dot
Caption: Troubleshooting workflow for the Pinner reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pinner reaction?
The Pinner reaction is an acid-catalyzed reaction between a nitrile and an alcohol to form an imino ester salt, commonly known as a Pinner salt.[1][7] This intermediate is highly reactive and can be converted to various functional groups, including amidines, esters, and orthoesters, by reacting with the appropriate nucleophile.[2][7][8]
Q2: What is the mechanism of the Pinner reaction for amidine synthesis?
The reaction proceeds in two main stages:
-
Formation of the Pinner Salt: The nitrile is activated by protonation with a strong acid (like HCl). The alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imidate. This intermediate is then deprotonated to yield the Pinner salt.[1][3]
-
Conversion to Amidine: The Pinner salt is then treated with ammonia or an amine. The nitrogen of the amine attacks the electrophilic carbon of the imidate, leading to the displacement of the alcohol and the formation of the amidine, usually as a hydrochloride salt.[2][9]
Caption: General mechanism of the Pinner reaction for amidine synthesis.
Q3: Why are anhydrous conditions so critical?
The intermediate Pinner salt is readily hydrolyzed by water to form an ester.[1][2] This side reaction can significantly reduce the yield of the desired amidine. Therefore, maintaining strictly anhydrous conditions is paramount for the success of the Pinner reaction.
Q4: What is the typical substrate scope for the Pinner reaction?
The Pinner reaction is quite versatile and can be applied to a wide range of aliphatic and aromatic nitriles.[2][3] However, sterically hindered nitriles may exhibit lower reactivity.[2] The choice of alcohol can also be broad.
Q5: Are there alternatives to using gaseous hydrogen chloride?
Yes, while gaseous HCl is traditional, solutions of HCl in anhydrous solvents like dioxane or cyclopentyl methyl ether (CPME) are effective and can be more convenient to handle.[5][6] Lewis acids have also been explored as promoters for Pinner-type reactions under milder conditions.[10][11]
Standard Experimental Protocol: Pinner Reaction for Amidine Synthesis
This protocol provides a general procedure for the synthesis of an amidine from a nitrile.
Materials:
-
Nitrile
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous solvent (e.g., diethyl ether or dioxane)
-
Dry hydrogen chloride gas or a saturated solution of HCl in an anhydrous solvent
-
Ammonia gas or a solution of ammonia in an alcohol
-
Anhydrous diethyl ether for washing
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Purge the system with an inert gas (nitrogen or argon).
-
Pinner Salt Formation:
-
Dissolve the nitrile in a minimal amount of anhydrous alcohol and add an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The Pinner salt will often precipitate as a white solid.
-
Continue the addition of HCl until the solution is saturated.
-
Allow the reaction to stir at 0 °C or room temperature until the reaction is complete (monitor by TLC or other appropriate analytical techniques).
-
-
Isolation of Pinner Salt (Optional): The precipitated Pinner salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.
-
Amidine Formation:
-
Suspend the Pinner salt in an anhydrous alcohol.
-
Cool the mixture to 0-5 °C.
-
Bubble ammonia gas through the suspension or add a solution of ammonia in alcohol until the pH is ≥ 8.[2]
-
Stir the mixture at room temperature or with gentle heating (e.g., 30 °C) for several hours until the reaction is complete.[2]
-
-
Workup and Purification:
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale | Potential Issues if Deviated |
| Moisture | Strictly anhydrous | Prevents hydrolysis of the Pinner salt intermediate.[1][2] | Formation of ester byproduct.[1] |
| Temperature | Low (e.g., 0 °C) for Pinner salt formation | The Pinner salt is thermally unstable.[4][7] | Rearrangement to an amide byproduct.[4] |
| Acid Catalyst | Anhydrous HCl (gas or solution) | Protonates the nitrile, activating it for nucleophilic attack.[1][3] | Incomplete reaction. |
| Alcohol Stoichiometry | 1 to 1.1 equivalents | Minimizes the formation of orthoester byproducts. | Formation of orthoester byproduct.[2] |
| Amine/Ammonia | Excess | Drives the conversion of the Pinner salt to the amidine to completion. | Incomplete reaction, low yield. |
References
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
-
Grokipedia. Pinner reaction. Available from: [Link]
-
SynArchive. Pinner Reaction. Available from: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Available from: [Link]
-
Chemistry - The Mystery of Molecules. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Available from: [Link]
-
Slideshare. (2016). Pinner pyrimidine synthesis. Available from: [Link]
-
Scribd. Amidines Synthesis Methods Guide. Available from: [Link]
-
Pfaff, D., & Klose, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Available from: [Link]
-
Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent. Synthetic Communications, 39(11), 2008–2013. Available from: [Link]
-
Pfaff, D., & Klose, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. Available from: [Link]
-
Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945–947. Available from: [Link]
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- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 4. jk-sci.com [jk-sci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines [organic-chemistry.org]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Difluorophenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorophenyl compounds. The unique electronic properties conferred by two fluorine substituents on a phenyl ring present distinct challenges and opportunities in chemical synthesis. The strong electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of the aryl system, often leading to sluggish reactions, catalyst inhibition, or undesired side reactions.
This guide is structured to provide rapid, actionable solutions to common problems through a question-and-answer format, followed by in-depth troubleshooting guides and detailed experimental protocols. Every recommendation is grounded in mechanistic principles to empower you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with difluorophenyl substrates in cross-coupling reactions.
Q1: My cross-coupling reaction with a difluorophenyl halide has stalled or shows very low conversion. What are the first things I should check?
A1: Low conversion is a frequent issue, often stemming from the deactivating effect of the fluorine atoms. Start by assessing these key parameters:
-
Catalyst Activity & Choice: Ensure your palladium source and ligand are active and appropriate. For electron-deficient substrates like difluorophenyl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the typically rate-limiting oxidative addition step.[1] Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable than traditional sources like Pd(OAc)₂ as they form the active Pd(0) catalyst more cleanly.[2]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions and general catalyst decomposition.[3][4] Ensure all solvents are properly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive inert gas pressure throughout the reaction.[3]
-
Base Selection: The base is critical. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferred to minimize side reactions.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but may need to be switched to weaker bases like K₃PO₄ for base-sensitive substrates, often requiring higher temperatures.[2]
Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the halogen. What is happening and how can I prevent it?
A2: You are likely observing hydrodehalogenation (HDH), a common side reaction where the aryl halide is reduced to the corresponding arene.[2] With fluorinated substrates, a related side reaction, hydrodefluorination (HDF), where a C-F bond is cleaved and replaced by a C-H bond, can also occur.[5][6]
-
Mechanism: HDH can be promoted by trace water, which can act as a hydrogen source.[7] HDF is a challenging reaction to promote due to the strength of the C-F bond but can be catalyzed by certain transition metal complexes.[6][8]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Optimize Ligand: The choice of phosphine ligand can influence the selectivity between the desired coupling and hydrodehalogenation.[7] Screening different ligands is a key strategy.
-
Control Temperature: Optimizing the reaction temperature can often minimize these side reactions.[2]
-
Q3: How do I choose the best solvent for my reaction?
A3: Solvent choice is critical as it can influence catalyst stability, reagent solubility, reaction rate, and even product selectivity.[9][10][11]
-
Polarity: For reactions involving polar transition states, such as the oxidative addition of aryl triflates, polar solvents can accelerate the reaction.[10] However, for other substrates, nonpolar solvents might give better selectivity.[10]
-
Common Solvents: Aprotic solvents like toluene, dioxane, and THF are widely used.[12][13] Sometimes, the addition of a co-solvent like water is necessary, particularly in Suzuki couplings to aid in dissolving the base.[9][13]
-
Solvent Purity: Impurities in solvents, such as alkenes or alcohols, can inhibit or poison the palladium catalyst, leading to a lack of robustness in the process.[9] Always use high-purity, dry, and degassed solvents.
Q4: What is the best way to monitor the progress of my reaction involving a difluorophenyl compound?
A4: Due to the presence of fluorine, you have a powerful and unique analytical tool at your disposal: ¹⁹F NMR spectroscopy .
-
Advantages of ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in a large chemical shift dispersion.[14] This means that small changes in the electronic environment around the fluorine atoms—such as the conversion of starting material to product—will result in large, easily distinguishable changes in the ¹⁹F NMR spectrum.[15] The lack of background signals makes it ideal for analyzing crude reaction mixtures with minimal cleanup.[14]
-
Other Techniques: While ¹⁹F NMR is ideal, standard techniques like TLC, GC-MS, and LC-MS are also effective for monitoring reaction progress.[4][16][17] These methods are crucial for identifying byproducts and assessing the overall purity of the reaction mixture.[16][18]
Part 2: In-Depth Troubleshooting Guides
Problem: Persistent Low Yield in Suzuki-Miyaura Coupling
You are attempting to couple 1-bromo-2,4-difluorobenzene with a boronic acid and consistently see <20% yield, with significant starting material recovery and the formation of 3,3',4,4'-tetrafluorobiphenyl. This points to a combination of poor catalyst turnover and boronic acid homocoupling.
The following decision tree can guide your optimization strategy.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
-
Oxygen and Homocoupling: Oxygen can facilitate the oxidative homocoupling of the electron-deficient difluorophenylboronic acid, leading to the formation of tetrafluorobiphenyl.[3] Rigorous degassing is the first and most critical line of defense.
-
Catalyst Activation: Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. This process can sometimes be mediated by the boronic acid itself, which also leads to homocoupling.[3] Using a direct Pd(0) source like Pd₂(dba)₃ or a modern palladacycle that activates more efficiently can circumvent this issue.[2]
-
Ligand Choice: The electron-withdrawing difluorophenyl ring makes oxidative addition to the C-Br bond electronically difficult. Bulky, electron-rich biarylphosphine ligands (the "Buchwald ligands") are designed to accelerate this step by creating a more electron-rich, reactive Pd(0) center.[1]
-
Base and Solvent Synergy: The base's effectiveness is highly dependent on the solvent system.[9] An inorganic base like K₃PO₄ may have poor solubility in a purely organic solvent like toluene, leading to a heterogeneous mixture with slow reaction rates. The addition of water can improve solubility and facilitate the crucial transmetalation step.[9][13]
Problem: Byproduct Formation in Buchwald-Hartwig Amination
You are coupling 1-chloro-3,5-difluorobenzene with a primary amine and observe the desired product, but also significant amounts of hydrodehalogenation (3,5-difluorobenzene) and diarylation (the product of two aryl groups coupling to one amine).
| Parameter | Condition Favoring Desired Product | Condition Favoring Byproducts | Rationale |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., BrettPhos for primary amines).[2] | Less bulky or bidentate ligands (e.g., DPPF). | Bulky ligands promote faster reductive elimination of the C-N bond, outcompeting side reactions.[19] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[2] | Weaker bases (e.g., Cs₂CO₃) or excess strong base. | A strong base is required to efficiently deprotonate the amine for the catalytic cycle.[2] However, excess base can sometimes promote decomposition pathways. |
| Temperature | Optimal temperature (often 80-110 °C).[1] | Excessively high temperatures. | While heat is often required, too much can lead to ligand degradation or promote undesired pathways like diarylation. |
| Stoichiometry | Slight excess of amine (1.1-1.2 equiv.).[1] | Large excess of aryl halide or near 1:1 stoichiometry. | Using a slight excess of the amine helps ensure the aryl halide is fully consumed and minimizes the chance for a second coupling event. |
This diagram illustrates the competing pathways in the Buchwald-Hartwig catalytic cycle that lead to desired and undesired products.
Caption: Competing reaction pathways in Buchwald-Hartwig amination.
Part 3: Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts and Ligands
This protocol describes a general method for rapidly screening multiple conditions in parallel using a 96-well plate format, which is invaluable for optimizing reactions with challenging difluorophenyl substrates.[20][21]
Materials:
-
96-well aluminum reaction block with corresponding glass vials and stir vanes.
-
Multi-channel pipette and/or automated liquid handler.
-
Inert atmosphere glovebox.
-
Stock solutions of aryl halide, coupling partner (e.g., boronic acid or amine), and internal standard in a degassed solvent (e.g., dioxane).
-
Solid palladium precatalysts and ligands arrayed in a 96-well plate.
Procedure:
-
Plate Preparation (in Glovebox):
-
To each well of a 96-well plate, add the appropriate palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 2.4 mol%). This is often done by dispensing solids.
-
Add the solid base to each well (e.g., 1.4-2.0 equivalents).
-
-
Reagent Addition:
-
Prepare a master mix of the aryl halide (1.0 equiv), coupling partner (1.2 equiv), and an internal standard (for GC or LC analysis) in the chosen degassed solvent.
-
Using a pipette, dispense an equal volume of the master mix into each well. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
-
Reaction:
-
Seal the 96-well plate with a sealing mat.
-
Place the sealed block on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Add a quenching solvent (e.g., water) followed by an extraction solvent (e.g., ethyl acetate) to each well.
-
Seal and shake the plate vigorously. Centrifuge to separate the layers.
-
Take an aliquot from the organic layer of each well for analysis by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.
-
Data Presentation: The results should be summarized in a table to easily identify the top-performing conditions.
| Well | Pd Precatalyst | Ligand | Base | Yield (%) | Key Byproduct (%) |
| A1 | XPhos Pd G3 | (none) | NaOtBu | 85 | 5 (HDH) |
| A2 | Pd₂(dba)₃ | RuPhos | NaOtBu | 92 | 2 (HDH) |
| B1 | XPhos Pd G3 | (none) | K₃PO₄ | 45 | 10 (HDH) |
| B2 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 68 | 8 (HDH) |
| ... | ... | ... | ... | ... | ... |
Protocol 2: Monitoring Reaction Kinetics using ¹⁹F NMR
This protocol allows for the precise determination of reaction rates and the observation of intermediate species.[16]
Procedure:
-
Sample Preparation:
-
Set up the reaction in a standard flask under an inert atmosphere.
-
In a separate, sealed NMR tube, add 500 µL of a deuterated solvent (e.g., Toluene-d₈) containing a known concentration of a fluorine-containing internal standard (e.g., trifluorotoluene).
-
-
Reaction Initiation:
-
Start the reaction by adding the final reagent or bringing the mixture to the target temperature. Start a timer immediately (t=0).
-
-
Sampling:
-
At predetermined time points (e.g., t = 5, 15, 30, 60, 120 min), carefully withdraw a small aliquot (~50 µL) from the reaction mixture using a nitrogen-flushed syringe.
-
Immediately quench the aliquot by adding it to the prepared NMR tube. The dilution and drop in temperature will effectively stop the reaction.
-
-
¹⁹F NMR Analysis:
-
Acquire a quantitative ¹⁹F NMR spectrum for each time point. Ensure the relaxation delay (d1) is sufficient for full relaxation of all fluorine signals (typically 5 times the longest T₁).
-
-
Data Processing:
-
Integrate the signal for the starting difluorophenyl compound, the product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot concentration vs. time to generate kinetic profiles and determine reaction rates. The appearance of new signals can also indicate the formation of intermediates or byproducts.[14][22]
-
References
- Technical Support Center: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid. Benchchem.
- 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central.
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Source Not Available].
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Applications of 19F multidimensional NMR. ResearchGate.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Source Not Available].
- Hydrodefluorination. Wikipedia.
- Fluorine NMR. [Source Not Available].
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. NIH.
- Unleashing high-throughput reaction screening. Unchained Labs.
- Optimization of Buchwald-Hartwig amination conditions. Benchchem.
- Hydrodefluorination. Grokipedia.
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Direct Chiral >19>F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Korea Advanced Institute of Science and Technology.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- Hydrodefluorination Research Articles. R Discovery.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
- On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Journal of the American Chemical Society - ACS Figshare.
- High-Throughput Screening Techniques in C
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- High Throughput Screening: Methods and Protocols. ResearchGate.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. MDPI.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride. Benchchem.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Catalysis for Fluorination and Trifluoromethylation. PubMed Central.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Source Not Available].
- Ullmann Reaction. Organic Chemistry Portal.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- Evaluation of analytical methods for fluorine in biological and related materials. PubMed.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
- Optimized structures (B3LYP/def2-SVP) and bond dissociation energies.... ResearchGate.
- Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. PubMed.
- Contemporary synthetic strategies in organofluorine chemistry. [Source Not Available].
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au.
- Catalytic C(sp 3 )–F bond formation: recent achievements and pertaining challenges. Green Chemistry (RSC Publishing).
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
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- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 18. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 21. unchainedlabs.com [unchainedlabs.com]
- 22. biophysics.org [biophysics.org]
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)acetimidamide
Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenyl)acetimidamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.
The most prevalent and industrially relevant method for synthesizing acetimidamides from the corresponding nitriles is the Pinner reaction.[1][2] This process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.[3][4] This guide will focus on troubleshooting this widely used synthetic route.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of this compound via the Pinner reaction, providing insights into their causes and actionable solutions.
Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 2-(3,4-Difluorophenyl)acetonitrile starting material. What could be the cause?
Answer:
Several factors can lead to an incomplete reaction. The primary culprits are often related to the reaction conditions, specifically the presence of moisture and the concentration of the acid catalyst.
-
Root Cause Analysis:
-
Moisture Contamination: The Pinner reaction is highly sensitive to water.[3][5] The intermediate nitrilium ion is susceptible to hydrolysis, which will convert it back to the starting nitrile or lead to the formation of the corresponding amide, 2-(3,4-difluorophenyl)acetamide, as a byproduct.
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed, typically using anhydrous hydrogen chloride (HCl) gas.[2] Insufficient HCl will result in a slow or incomplete reaction as the nitrile is not effectively protonated to form the reactive nitrilium ion.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., molecular sieves).
-
Use freshly opened reagents whenever possible.
-
-
Optimize HCl Gas Introduction:
-
Ensure a steady and sufficient flow of dry HCl gas is bubbled through the reaction mixture. The HCl gas should be dried by passing it through a sulfuric acid trap.
-
Maintain a low reaction temperature (typically 0 °C) during the HCl addition to maximize its solubility and prevent the decomposition of the unstable Pinner salt.[4]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion before proceeding with the ammonolysis step.
-
-
Question 2: My final product is contaminated with a significant amount of 2-(3,4-difluorophenyl)acetamide. How can I prevent its formation?
Answer:
The formation of the corresponding amide is a common side reaction in the Pinner synthesis, primarily due to the presence of water.
-
Mechanistic Insight: The intermediate Pinner salt (alkyl imidate salt) is susceptible to hydrolysis. If water is present in the reaction mixture, it can attack the imino ester, leading to the formation of the amide byproduct. This can occur both during the formation of the Pinner salt and during the subsequent workup.
-
Preventative Measures:
-
Strict Anhydrous Technique: As detailed in the previous question, maintaining scrupulously anhydrous conditions is the most critical factor in preventing amide formation.[3]
-
Controlled Workup: During the workup, it is crucial to avoid exposing the reaction mixture to aqueous conditions until the ammonolysis step is complete. When neutralizing any excess acid, use a non-aqueous base if possible, or perform the neutralization at low temperatures to minimize hydrolysis of any remaining Pinner salt.
-
-
Purification Strategy:
-
If amide formation is unavoidable, it can often be separated from the desired amidine by column chromatography on silica gel. The polarity difference between the amide and the amidine hydrochloride salt usually allows for effective separation. Alternatively, recrystallization from a suitable solvent system can also be employed.
-
Question 3: I am observing the formation of an ester, methyl 2-(3,4-difluorophenyl)acetate, as a major byproduct. What is causing this?
Answer:
The formation of an ester byproduct is a classic outcome of the Pinner reaction when water is introduced before or during the ammonolysis step.[1][2]
-
Causality: The intermediate Pinner salt is a versatile precursor. While it reacts with ammonia to form the desired amidine, it will readily react with water to produce the corresponding ester.[3] This hydrolysis reaction can be quite rapid, especially under acidic conditions.
-
Experimental Workflow to Minimize Ester Formation:
Caption: Workflow to minimize ester byproduct formation.
-
Troubleshooting Steps:
-
Anhydrous Ammonia: Use anhydrous ammonia (gas or a solution in an anhydrous solvent like methanol or dioxane) for the second step. Avoid using aqueous ammonia solutions.
-
Sequential Reaction: Ensure the first step (Pinner salt formation) has gone to completion before introducing ammonia. Do not expose the reaction mixture to the atmosphere or any source of moisture between steps.
-
Temperature Control: Keep the reaction temperature low during the ammonolysis to control the exotherm and minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and its hydrochloride salt?
A1: Amidines are generally basic compounds and are most stable as their corresponding hydrochloride salts. The free base can be susceptible to hydrolysis over time, especially in the presence of moisture, which can lead to the formation of the corresponding amide.[6] For long-term storage, it is highly recommended to store the compound as its hydrochloride salt in a cool, dry place, preferably under an inert atmosphere.
Q2: What are the recommended purification techniques for this compound?
A2: The purification method depends on the nature of the impurities.
-
For the Hydrochloride Salt: Recrystallization is often the most effective method. A common solvent system is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE). The salt is dissolved in a minimal amount of the alcohol, and the ether is added as an anti-solvent to induce crystallization.
-
For the Free Base: If the free base is required, it can be purified by column chromatography on silica gel. However, due to its basicity, it may streak on the column. It is advisable to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent to improve the chromatography.
Q3: Can I use a Lewis acid instead of HCl gas for the Pinner reaction?
A3: Yes, Lewis acid-promoted Pinner reactions have been reported.[5] Lewis acids like trimethylsilyl triflate (TMSOTf) or hafnium triflate can catalyze the reaction, sometimes under milder conditions.[5] This can be an alternative if handling anhydrous HCl gas is problematic. However, the optimal Lewis acid and reaction conditions may need to be determined empirically for this specific substrate.
Q4: My starting material, 2-(3,4-Difluorophenyl)acetonitrile, appears discolored. Could this affect the reaction?
A4: Discoloration of the starting nitrile could indicate the presence of impurities that may interfere with the reaction. It is recommended to purify the nitrile before use, for example, by vacuum distillation, to ensure the best possible outcome for the Pinner reaction.
Summary of Potential Impurities and Analytical Signatures
| Impurity | Common Cause | 1H NMR Signature (Illustrative) |
| 2-(3,4-Difluorophenyl)acetonitrile (Starting Material) | Incomplete reaction | Singlet around 3.8-4.0 ppm (CH2) |
| 2-(3,4-Difluorophenyl)acetamide | Hydrolysis of Pinner salt or final product | Singlet around 3.5-3.7 ppm (CH2), broad singlets for NH2 |
| Methyl 2-(3,4-difluorophenyl)acetate | Hydrolysis of Pinner salt in the presence of methanol | Singlet around 3.7 ppm (OCH3), singlet around 3.6 ppm (CH2) |
References
-
Wikipedia. Pinner reaction. Link
-
Grokipedia. Pinner reaction. Link
-
NROChemistry. Pinner Reaction. Link
-
J&K Scientific. Pinner Reaction. Link
-
Nemecek, G., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Link
-
Wang, D., et al. (2018). Stability of alkoxycarbonylamidine prodrugs. Pharmaceutical Research, 15(1), 83-90. Link
Sources
Technical Support Center: Scale-Up Synthesis of 2-(3,4-Difluorophenyl)acetimidamide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(3,4-Difluorophenyl)acetimidamide. This document is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and manufacturing scales. We will address common challenges through a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively. The predominant and industrially relevant method for this conversion is the Pinner reaction, which will be the primary focus of this guide.
Reaction Overview: The Pinner Synthesis Route
The most common pathway to synthesize this compound (as its hydrochloride salt) begins with the corresponding nitrile, 2-(3,4-Difluorophenyl)acetonitrile. The synthesis is a two-step process.[1]
-
Step 1: Imidate Formation. The nitrile reacts with an alcohol (commonly ethanol or methanol) under strictly anhydrous acidic conditions (typically using hydrogen chloride gas) to form the corresponding ethyl or methyl imidate hydrochloride. This intermediate is often referred to as a "Pinner salt."[2]
-
Step 2: Ammonolysis. The Pinner salt is then treated with a source of ammonia to displace the alkoxy group, yielding the final this compound hydrochloride.[3]
Core Synthesis Workflow
The following diagram outlines the critical operations in a typical batch process for the Pinner synthesis of this compound hydrochloride.
Caption: Pinner synthesis workflow for this compound HCl.
Troubleshooting Guide
This section addresses specific, frequently encountered issues during the scale-up of this synthesis.
Issue Category: Low Yield & Stalled Reactions
Q1: My reaction has stalled. In-process control (IPC) analysis shows a high percentage of unreacted 2-(3,4-Difluorophenyl)acetonitrile after prolonged HCl addition. What is the likely cause?
A1: This is a classic issue almost always linked to two primary root causes:
-
Presence of Moisture: The Pinner reaction is extremely sensitive to water.[4] HCl has a much higher affinity for water than for the nitrile nitrogen. If moisture is present, the HCl will preferentially protonate water, rendering it unavailable to activate the nitrile. Furthermore, any imidate that does form can be rapidly hydrolyzed by water to form the corresponding ester, consuming the intermediate.[5]
-
Causality: The first step of the mechanism involves protonation of the nitrile nitrogen by HCl, which makes the nitrile carbon highly electrophilic and susceptible to attack by the alcohol.[5] Without this activation, the reaction will not proceed.
-
Troubleshooting & Prevention:
-
Verify Solvent/Reagent Anhydrousness: Ensure your alcohol solvent has a low water content (<0.05%). Use freshly opened solvents or those dried over molecular sieves.
-
Inert Atmosphere: Purge the reactor thoroughly with nitrogen or argon before charging reagents and maintain a positive pressure throughout the reaction to prevent atmospheric moisture ingress.
-
HCl Gas Quality: Use a high-purity grade of anhydrous HCl gas.
-
-
-
Insufficient HCl Delivery: On a larger scale, ensuring efficient delivery and dissolution of a gas into a liquid can be challenging.
-
Causality: A stoichiometric amount of HCl is required for the protonation. In practice, an excess is used to drive the reaction. If the sparging rate is too high, HCl can pass through the reactor without dissolving. If the agitation is poor, the gas-liquid mass transfer will be inefficient.
-
Troubleshooting & Prevention:
-
Use a Subsurface Dip Tube: Ensure the HCl is introduced below the liquid surface.
-
Optimize Agitation: Ensure vigorous agitation to create a vortex that maximizes the gas-liquid interface, but avoid splashing.
-
Monitor HCl Uptake: On scale, you can monitor the weight of the HCl cylinder to ensure the correct charge has been delivered. A slight positive reactor pressure should be maintained.
-
-
Q2: The first step (imidate formation) was successful, but the second step (ammonolysis) is sluggish and yields are poor. Why?
A2: This typically points to issues with the ammonia addition or the stability of the Pinner salt.
-
Excess HCl Neutralization: Before adding ammonia, the significant excess of HCl from the first step must be addressed. Adding ammonia directly will result in an immediate and highly exothermic acid-base neutralization, forming large amounts of ammonium chloride and consuming the ammonia intended for the reaction.
-
Causality: Ammonia is a nucleophile, but it is also a base. It will react with the strongest acid present (HCl) before attacking the less electrophilic imidate carbon.
-
Troubleshooting & Prevention:
-
Partial HCl Removal: Before ammonolysis, sparge the reaction mixture with nitrogen for a period to remove a portion of the excess dissolved HCl. This must be carefully controlled to avoid decomposition of the Pinner salt.
-
Use of Ammonium Salts: An alternative to gaseous ammonia is to use an ammonium salt like ammonium chloride or ammonium carbonate.[3][6] This can provide a more controlled release of ammonia, though it may require heating to drive the reaction.
-
-
-
Pinner Salt Instability: The imidate hydrochloride (Pinner salt) is thermally unstable and can decompose, especially at temperatures above ambient.[2][3] If there was a delay between the two steps or a temperature excursion, the intermediate may have degraded.
-
Troubleshooting & Prevention:
-
Telescope the Reaction: The best practice is to proceed directly from Step 1 to Step 2 without isolating the intermediate.[2]
-
Maintain Low Temperatures: Keep the batch cold (<10 °C) until you are ready to introduce the ammonia source.
-
-
Issue Category: Impurity Formation
Q3: My final product is contaminated with significant amounts of ethyl 2-(3,4-difluorophenyl)acetate. How do I prevent this?
A3: This is a direct result of hydrolysis, caused by the presence of water during the reaction or workup.
-
Causality: The Pinner salt intermediate is highly susceptible to nucleophilic attack by water.[5] This reaction is often faster than the desired ammonolysis, especially if water is present early in the process. The product of this hydrolysis is the corresponding ester.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: As detailed in Q1, this is the most critical parameter. All solvents, reagents, and the reactor itself must be scrupulously dry.
-
Workup Quench: If an aqueous quench is part of the workup, ensure the reaction is complete and the product has been crystallized first. Adding water to a solution still containing the imidate intermediate will inevitably form the ester.
-
Q4: I am seeing 2-(3,4-difluorophenyl)acetamide as a major byproduct. What is the source of this impurity?
A4: The formation of the corresponding amide is typically caused by thermal decomposition of the Pinner salt intermediate.
-
Causality: The imidate hydrochloride can rearrange or eliminate alkyl chloride (e.g., ethyl chloride) upon heating to yield the more thermodynamically stable amide.[2][7] This is a common side reaction if the temperature is not strictly controlled during the HCl addition.
-
Troubleshooting & Prevention:
-
Aggressive Cooling: Ensure your reactor cooling system is robust enough to handle the exotherm from dissolving HCl gas. The internal temperature should be maintained below 10 °C, ideally between 0-5 °C.[3]
-
Controlled HCl Addition Rate: Add the HCl gas at a rate that does not overwhelm the cooling capacity of the reactor. Monitor the internal temperature closely throughout the addition.
-
| Impurity | Potential Source | Prevention Strategy |
| Ethyl 2-(3,4-difluorophenyl)acetate | Hydrolysis of Pinner salt intermediate due to moisture.[5] | Maintain strict anhydrous conditions; verify water content of all reagents and solvents. |
| 2-(3,4-Difluorophenyl)acetamide | Thermal decomposition of the Pinner salt.[2] | Maintain low reaction temperature (0–5 °C) during HCl addition; ensure adequate reactor cooling. |
| Unreacted Nitrile Starting Material | Insufficient HCl activation, often due to moisture or poor gas dispersion.[4] | Use anhydrous reagents; ensure efficient subsurface sparging of HCl with good agitation. |
| Orthoester Byproducts | Reaction of Pinner salt with excess alcohol.[7] | Use a controlled stoichiometry of alcohol; ensure ammonolysis is efficient to consume the intermediate promptly. |
Scale-Up Specific Challenges & FAQs
Q5: Handling anhydrous HCl gas in our pilot plant is a major safety and operational challenge. Are there viable, scalable alternatives?
A5: Yes, this is a very common concern during scale-up. While HCl gas is traditional, several alternatives are employed in process chemistry:
-
In Situ HCl Generation: A popular method is the reaction of an acyl chloride (like acetyl chloride) or a chlorosilane (like trimethylsilyl chloride, TMSCl) with the alcohol solvent to generate HCl directly in the reaction vessel.[4] This avoids handling the gas but requires careful stoichiometric control and management of the exotherm from the generation reaction itself.
-
HCl in Organic Solvent: Using a pre-made, commercially available solution of HCl in a suitable organic solvent is often the most practical and safest option for scale-up. Solutions in ethers like cyclopentyl methyl ether (CPME) or 1,4-dioxane are common.[8][9] This allows for precise, liquid-based charging to the reactor.
Q6: We are observing a powerful exotherm during the ammonia addition step. How can we manage this thermal risk on a large scale?
A6: The exotherm is from the neutralization of excess HCl by ammonia. Managing this is critical to prevent a runaway reaction.
-
Causality: The heat of neutralization for a strong acid (HCl) and a base (NH3) is significant (approx. -57 kJ/mol). On a large scale, the heat generated can overwhelm the reactor's cooling capacity if the addition is too fast.
-
Mitigation Strategies:
-
Controlled Addition: Add the ammonia source (gas or solution) slowly and subsurface, carefully monitoring the internal temperature.
-
Pre-cooling: Cool the batch to 0-5 °C before beginning the ammonia addition.
-
Reverse Addition: In some cases, adding the acidic Pinner salt solution to a solution of the ammonia source can provide better control, though this may require a second reactor.
-
Process Safety Testing: Before scaling up, it is essential to perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum safe addition rate for your specific equipment.
-
Troubleshooting Logic Diagram
Sources
- 1. synarchive.com [synarchive.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sci-Hub. Utility of Ammonium Salts for the Synthesis of Amidines / Synfacts, 2009 [sci-hub.box]
- 7. jk-sci.com [jk-sci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling and Safety for 2-(3,4-Difluorophenyl)acetimidamide
As a professional in the field of drug development and scientific research, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive, question-and-answer-based technical support center for 2-(3,4-Difluorophenyl)acetimidamide, designed for researchers, scientists, and professionals. The information herein is synthesized from established safety protocols and chemical supplier data to ensure both scientific integrity and practical usability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and storage of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: Based on data from safety data sheets (SDS), this compound is considered a hazardous substance with the following primary concerns:
-
Skin Irritation: The compound can cause skin irritation upon contact.[4][5][6][7]
-
Eye Irritation: It is classified as a serious eye irritant.[4][5][6][7]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[4][5][6][7]
Due to these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To maintain the chemical's integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[8] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, which could affect its stability.[6][9] Therefore, protection from moisture is critical.[2][6]
Q3: Is it acceptable to weigh this compound on an open laboratory bench?
A3: No, it is not recommended. All handling of solid this compound that could generate dust should be conducted within a certified chemical fume hood to prevent inhalation.[10] This is a standard precaution for any chemical with potential respiratory effects.
Q4: What type of personal protective equipment (PPE) is necessary when handling this compound?
A4: The following PPE is mandatory when working with this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[4][6]
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[6][8]
-
Skin and Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[6][8]
-
Respiratory Protection: If there is a risk of dust formation and ventilation is inadequate, a suitable respirator should be used.[9]
Q5: What should I do in case of accidental exposure to this compound?
A5: In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash the affected area with plenty of soap and water.[6][8] Remove contaminated clothing.[6]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[6][7] If they feel unwell, call a poison center or doctor.[6][7]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[3] Do not induce vomiting.[3][11]
Part 2: Troubleshooting Guide
This section provides solutions for specific issues that may arise during experimentation.
Issue 1: My reaction yields are inconsistent when using this compound.
-
Potential Cause: The compound may have degraded due to improper storage, particularly exposure to moisture.[6][9]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored in a tightly sealed container in a cool, dry environment.[6][8]
-
Use Anhydrous Conditions: For reactions sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Purity: If possible, assess the purity of the starting material using analytical techniques like NMR or LC-MS.
-
Issue 2: The this compound has changed in color or consistency.
-
Potential Cause: A change in physical appearance can indicate decomposition or contamination.
-
Troubleshooting Steps:
Part 3: Experimental Protocols & Visualizations
This section provides a detailed, step-by-step protocol for a general laboratory procedure involving this compound, along with a visual workflow.
Protocol: Safe Weighing and Dispensing of this compound
This protocol outlines the necessary steps for safely handling the solid compound.
Materials:
-
This compound
-
Spatula
-
Weighing paper or vial
-
Analytical balance
-
Appropriate PPE (lab coat, safety glasses, nitrile gloves)
Workflow Diagram:
Caption: Workflow for the safe weighing and dispensing of this compound.
Step-by-Step Procedure:
-
Preparation:
-
Put on all required PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Place your weighing vessel (e.g., weighing paper or a vial) on the balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.
-
Once the desired mass is obtained, record it in your lab notebook.
-
-
Cleanup and Disposal:
-
Securely close the lid of the stock bottle of this compound.
-
Clean the spatula and any surfaces that may have come into contact with the chemical.
-
Dispose of the used weighing paper and your gloves in the designated solid hazardous waste container.[6]
-
Part 4: Safety Data Summary
The following table summarizes key hazard and precautionary statements. For complete information, always consult the supplier's Safety Data Sheet (SDS).
| Hazard Statement | GHS Code | Precautionary Measures |
| Harmful if swallowed | H302 | Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[3] |
| Causes skin irritation | H315 | Wear protective gloves.[6][8] Wash skin with plenty of soap and water if contact occurs.[6][8] |
| Causes serious eye irritation | H319 | Wear eye protection.[6] IF IN EYES: Rinse cautiously with water for several minutes.[1][2][6] |
| May cause respiratory irritation | H335 | Avoid breathing dust.[6][8] Use only outdoors or in a well-ventilated area.[1][2][6] |
References
-
The Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Difluoroacetamide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.pfizer.com [cdn.pfizer.com]
Technical Support Center: Degradation Pathways of 2-(3,4-Difluorophenyl)acetimidamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3,4-Difluorophenyl)acetimidamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our aim is to equip you with the scientific rationale behind potential degradation pathways and to provide actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary degradation pathways I should be concerned about for this compound?
As a researcher working with this compound, your primary concerns for degradation will revolve around hydrolysis, oxidation, and photodegradation, given the inherent reactivity of the acetimidamide functional group and the difluorophenyl ring.
-
Hydrolysis: The amidine functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process typically involves the nucleophilic attack of water on the carbon of the C=N double bond, leading to the formation of the corresponding amide, 2-(3,4-difluorophenyl)acetamide, and ammonia. Under more forcing conditions, the amide can further hydrolyze to 3,4-difluorophenylacetic acid and another molecule of ammonia.[1][2][3] The rate of hydrolysis is significantly influenced by pH, with protonation of the amidine at low pH generally reducing the rate of hydrolysis by several orders of magnitude.[4]
-
Oxidation: Oxidative degradation can also occur, potentially targeting the benzylic carbon or the amidine group itself.[5] While specific oxidative degradation pathways for this molecule are not extensively documented, related compounds show susceptibility to oxidation.[5] The presence of oxidizing agents or even atmospheric oxygen, especially in the presence of light or metal ions, could initiate degradation.
-
Photodegradation: The difluorophenyl ring suggests a potential for photodegradation. Aromatic compounds, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV light.[6][7] This could involve cleavage of the C-F bonds or reactions involving the aromatic ring, leading to a complex mixture of degradation products.
Diagram: Proposed Primary Degradation Pathways
Caption: Proposed primary degradation pathways for this compound.
FAQ 2: I'm observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
The appearance of new peaks in your chromatogram strongly suggests degradation. Based on the structure of this compound, the most likely culprit in an aqueous solution is hydrolysis.
Troubleshooting Steps:
-
Identify the Degradant: The primary hydrolysis product is likely 2-(3,4-difluorophenyl)acetamide. You can confirm this by synthesizing a standard of this compound and comparing its retention time with your unknown peak. Further hydrolysis would yield 3,4-difluorophenylacetic acid.
-
Control the pH: The rate of hydrolysis is highly pH-dependent.[4] If your solution is not buffered, the pH can drift and accelerate degradation. Consider buffering your solution to a pH where the compound is most stable. For amidines, a slightly acidic to neutral pH is often optimal to minimize hydrolysis.
-
Lower the Temperature: Chemical degradation rates are generally temperature-dependent. Storing your solutions at lower temperatures (e.g., 4°C or -20°C) can significantly slow down hydrolysis.
-
Use Aprotic Solvents: If your experimental design allows, consider using aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions to minimize hydrolysis during long-term storage.
Experimental Protocol: Forced Degradation Study (Hydrolysis)
This protocol will help you determine the stability of your compound under various pH conditions.
Objective: To assess the hydrolytic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate buffer (pH 7.4)
-
HPLC grade water, acetonitrile, and methanol
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Condition Setup:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.4).
-
Control: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Analysis: At each time point, withdraw an aliquot from each solution, neutralize if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of this compound.
FAQ 3: My solid compound shows discoloration after some time. What could be the reason?
Discoloration of a solid compound often points towards oxidative or photodegradation.
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Photodegradation can be initiated by ambient lab lighting.[6]
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control Humidity and Temperature: High humidity can accelerate solid-state degradation by providing a medium for reactions to occur.[8] Store the compound in a desiccator. Elevated temperatures can also promote thermal degradation.[9][10][11][12][13]
Experimental Protocol: Solid-State Stability Study
Objective: To evaluate the stability of solid this compound under stress conditions.
Materials:
-
This compound solid
-
Controlled temperature and humidity chambers
-
Photostability chamber with a UV light source
-
Amber and clear glass vials
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the solid compound into different vials.
-
Stress Conditions:
-
Thermal: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity: Place vials in a humidity chamber (e.g., 25°C/60% RH, 40°C/75% RH).
-
Photostability: Expose vials in a photostability chamber to a controlled light source (as per ICH Q1B guidelines). Include a dark control wrapped in foil.
-
-
Sampling and Analysis: At specified time points, dissolve the contents of a vial in a suitable solvent and analyze by HPLC to quantify the parent compound and any degradants.
Table: Summary of Potential Degradation Products and Analytical Approaches
| Degradation Pathway | Potential Degradation Product(s) | Suggested Analytical Technique(s) |
| Hydrolysis | 2-(3,4-Difluorophenyl)acetamide, 3,4-Difluorophenylacetic acid | HPLC-UV, LC-MS[14][15] |
| Oxidation | Hydroxylated or carbonylated derivatives | LC-MS/MS for structure elucidation[15] |
| Photodegradation | Complex mixture, potentially defluorinated species | GC-MS, LC-MS/MS, ¹⁹F NMR[6][7] |
References
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (2020-08-03).
- The Nonenzymatic Decomposition of Guanidines and Amidines - ACS Publications. (2013-12-12).
- Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - ACS Publications.
- The Chemistry of the Amidines. - ResearchGate.
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. (2014-04-20).
- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Request PDF - ResearchGate.
- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
- Hydrolysis of an amidine derivative under acidic conditions - Chemistry Stack Exchange. (2019-06-13).
- Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. (2020-08-08).
- Thermal degradation kinetics and flame retardancy of phosphorus-containing dicyclopentadiene epoxy resins.
- Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin.
- Thermal degradation of some polymaleamides | Request PDF - ResearchGate. (2025-08-07).
- Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR) | Request PDF - ResearchGate. (2025-08-05).
- (PDF) Thermal degradation kinetics of some phosphorus containing aromatic polyesters.
- impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES.
- Formation, Physical Stability, and Quantification of Process-Induced Disorder in Cryomilled Samples of a Model Polymorphic Drug - PubMed.
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Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Acetimidamides for the Modern Researcher
Introduction
Substituted acetimidamides are a class of compounds featuring the N,N'-disubstituted acetamidine core. This structural motif is of significant interest to researchers in drug development and materials science due to its unique chemical properties. Acetimidamides serve as versatile building blocks for synthesizing complex heterocyclic systems, act as ligands in organometallic chemistry, and are recognized as important pharmacophores in medicinal chemistry, appearing in compounds with a wide range of biological activities.
The selection of a synthetic strategy for a target acetimidamide is a critical decision that impacts yield, purity, scalability, and the tolerance of other functional groups within the molecule. This guide provides an in-depth comparison of the most robust and widely adopted methods for synthesizing substituted acetimidamides. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental choices to empower researchers to select and optimize the ideal route for their specific application.
Method 1: The Pinner Reaction - A Classic Transformed
The Pinner reaction, first described by Adolf Pinner in 1877, is the cornerstone of amidine synthesis.[1][2] It is a robust, two-step procedure that begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt, commonly known as a Pinner salt. This salt is then treated with an amine to furnish the desired amidine.[1][3]
Expertise & Experience: The "Why"
The classical Pinner reaction relies on activating the nitrile. The nitrile nitrogen is weakly basic, but in the presence of a strong, anhydrous acid like hydrogen chloride (HCl), it is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by a relatively weak nucleophile like an alcohol. The choice of anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the intermediate Pinner salt to form an ester, or the starting nitrile to an amide, thereby reducing the yield of the desired product.[4] Low temperatures are often employed during the formation of the Pinner salt to prevent its thermodynamically favored rearrangement into the corresponding N-substituted amide.[1]
The second step, aminolysis, involves the displacement of the alkoxy group from the Pinner salt by a primary or secondary amine. This step is typically rapid and efficient. For ease of handling and purification, the final amidine product is often isolated as a stable crystalline salt, for example, by adding a suitable acid like 4-bromobenzoic acid, which facilitates crystallization.[3]
Mechanistic Pathway
The Pinner reaction proceeds through a well-established two-stage mechanism.
Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.
Experimental Protocol: Synthesis of N¹-Phenylacetamidine[3]
This protocol is adapted from a robust procedure published in Organic Syntheses, showcasing the preparation of the Pinner salt precursor followed by aminolysis.
Part A: Preparation of 2,2,2-Trichloroethyl acetimidate hydrochloride (Pinner Salt)
-
A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a gas outlet tube connected to a drying tube.
-
The flask is charged with acetonitrile (21 mL, 0.40 mol) and 2,2,2-trichloroethanol (38.3 mL, 0.40 mol).
-
The mixture is cooled to 0 °C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a rate that maintains the internal temperature between 0 and 5 °C.
-
After approximately 2 hours, a thick white precipitate forms. The introduction of HCl is continued for another hour.
-
The reaction mixture is sealed and allowed to stand at -10 °C for 24 hours.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the Pinner salt.
Part B: Synthesis of N¹-Phenylacetamidine 4-bromobenzoate
-
To a 100-mL flask, add potassium carbonate (12.4 g, 89.9 mmol) in water (30 mL) and 2-methyltetrahydrofuran (20 mL).
-
Add the Pinner salt from Part A (8.60 g, 37.9 mmol) and stir the biphasic mixture for 30 minutes to generate the free imidate in the organic layer.
-
Separate the layers and transfer the organic layer to a 250-mL flask containing aniline (2.76 mL, 30.2 mmol) in 2-methyltetrahydrofuran (100 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Add a solution of 4-bromobenzoic acid (6.06 g, 30.1 mmol) in 2-methyltetrahydrofuran (100 mL).
-
Stir the mixture at room temperature overnight to allow for crystallization.
-
Collect the crystalline product by filtration, wash with 2-methyltetrahydrofuran, and dry under vacuum to yield N¹-Phenylacetamidine 4-bromobenzoate. The reported yield for this procedure is typically high.
Method 2: Direct Synthesis from Amide Acetals
A more direct and often higher-yielding route to N-substituted acetimidamides involves the condensation of a primary amine with an amide acetal, specifically N,N-dimethylacetamide dimethyl acetal (DMADMA).[5][6] This method avoids the preparation of a Pinner salt and proceeds under milder, typically neutral or slightly basic conditions.
Expertise & Experience: The "Why"
This reaction leverages the high reactivity of the amide acetal. The central carbon of DMADMA is bonded to two methoxy groups and a dimethylamino group, making it highly electrophilic and an excellent precursor to a stabilized carbocation intermediate. The reaction proceeds by the initial displacement of a methoxy group by the primary amine, followed by the elimination of methanol to form the amidine.
A significant challenge with this method is the potential formation of an imidate ester byproduct.[5][6] This occurs when the intermediate reacts with the methanol generated in situ rather than fully proceeding to the amidine. Groundbreaking work by Jessop and coworkers demonstrated that this side reaction can be effectively suppressed by adding excess dimethylamine to the reaction mixture.[5][7] The added dimethylamine shifts the equilibrium away from the intermediates that lead to the imidate ester, a practical application of Le Chatelier's principle, driving the reaction towards the desired acetamidine product with high purity.
Mechanistic Pathway and Byproduct Formation
Caption: Reaction of DMADMA with a primary amine.
Experimental Protocol: Synthesis of N'-dodecyl-N,N-dimethylacetimidamide[5][6]
This protocol is a representative example from the work of Jessop et al. demonstrating the optimized conditions.
-
In a round-bottomed flask, combine dodecylamine (6.0 g, 32.3 mmol) and N,N-dimethylacetamide dimethyl acetal (4.7 g, 35.6 mmol).
-
Add a solution of dimethylamine in THF (2.0 M, 5 mL, 10 mmol).
-
Heat the reaction mixture at 60 °C with stirring for 2 hours.
-
After cooling to room temperature, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting product is typically of high purity (>95%) and can be used without further purification. The yield is nearly quantitative.
Method 3: Lanthanide-Catalyzed Direct Amine-Nitrile Coupling
Modern synthetic methods often seek to improve atom economy and reduce the use of stoichiometric reagents. The direct addition of amines to nitriles is the most atom-economical route to amidines, but it is challenging due to the low electrophilicity of the nitrile carbon. Lanthanide catalysts, such as ytterbium amides, have emerged as effective promoters for this transformation, particularly for the synthesis of N-aryl amidines.[8]
Expertise & Experience: The "Why"
The catalytic cycle is believed to involve the formation of a lanthanide amide complex in situ. This complex coordinates to the nitrile, activating it towards intramolecular nucleophilic attack by the amide ligand. This intramolecular delivery of the amine is far more efficient than the intermolecular reaction. Subsequent protonolysis with another molecule of the starting amine regenerates the catalyst and releases the amidine product.[8] This method is advantageous as it is often performed under solvent-free conditions at elevated temperatures, simplifying the workup procedure. The choice of catalyst is key; lanthanides are oxophilic and effectively coordinate to the nitrogen of the nitrile.
Catalytic Cycle
Caption: Proposed catalytic cycle for Ytterbium-catalyzed amidine synthesis.
Experimental Protocol: General Procedure for Yb-Catalyzed Synthesis of N-Arylacetimidines[8]
-
In a glovebox, charge a Schlenk tube with the ytterbium catalyst precursor (e.g., Yb[N(SiMe₃)₂]₃, 5 mol%).
-
Add the aniline derivative (2.0 mmol) and acetonitrile (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and heat the solvent-free mixture at 100 °C with stirring for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by crystallization or column chromatography to yield the pure N-arylacetimidine. Yields are reported to be in the range of 80-98%.
Method 4: Synthesis via Amide Activation
An alternative strategy is to start from an amide, which can be thought of as a hydrated nitrile. To make an amide reactive enough to form an amidine, it must be activated with a powerful electrophile. Trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) is an exceptionally effective reagent for this purpose.[9][10]
Expertise & Experience: The "Why"
The high reactivity of triflic anhydride is key. It reacts with the nucleophilic amide oxygen to form a highly reactive O-triflyl imidoyl triflate intermediate. This transformation converts the hydroxyl group of the amide tautomer into an excellent leaving group (triflate). The carbon of this intermediate is extremely electrophilic and readily attacked by an incoming amine nucleophile. This method is versatile and can be used to prepare a wide variety of di- and tri-substituted amidines from readily available amides.[10] The reaction is typically run at low temperatures in the presence of a non-nucleophilic base, like pyridine or 2,6-lutidine, to neutralize the triflic acid generated during the reaction.
Mechanistic Pathway
Caption: Synthesis of amidines via triflic anhydride activation of amides.
Experimental Protocol: General Procedure for Amidine Synthesis via Amide Activation[10]
-
Dissolve the N-substituted acetamide (1.0 mmol) and a non-nucleophilic base (e.g., pyridine, 2.2 mmol) in anhydrous dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -10 °C.
-
Add triflic anhydride (1.1 mmol) dropwise to the stirred solution.
-
After stirring for 30 minutes at -10 °C, add the primary or secondary amine (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amidine. Yields are generally good, often exceeding 70%.
Comparative Analysis
| Feature | Pinner Reaction | Amide Acetal Method | Yb-Catalyzed Direct Addition | Amide Activation (Tf₂O) |
| Starting Materials | Nitrile, Alcohol, Amine | Primary Amine, Amide Acetal | Nitrile, Amine | Amide, Amine |
| Key Reagents | Anhydrous HCl | N,N-Dimethylacetamide dimethyl acetal, Dimethylamine | Yb[N(SiMe₃)₂]₃ (or similar) | Triflic Anhydride (Tf₂O), Pyridine |
| Reaction Conditions | Anhydrous, low temp (-10 to 0°C) then RT | 60 °C | 100 °C, Solvent-free | Low temp (-10°C) to RT, Anhydrous |
| Typical Yields | Good to Excellent | Excellent to Quantitative | Very Good to Excellent (80-98%) | Good to Excellent (>70%) |
| Scope/Limitations | Broad amine scope. Requires strong acid, strictly anhydrous. | Excellent for primary amines. Byproduct formation must be controlled. | Best for N-aryl amidines. Requires inert atmosphere. | Broad scope for amides and amines. Reagent is expensive and moisture-sensitive. |
| Key Advantage | Well-established, robust, uses basic starting materials. | High purity, minimal purification, mild conditions. | High atom economy, solvent-free, modern approach. | Starts from amides, highly effective activation. |
Conclusion for the Practicing Scientist
Choosing the optimal synthetic route for a substituted acetimidamide depends on a careful evaluation of the available starting materials, desired scale, and required purity.
-
The Pinner Reaction remains a powerful and reliable method, particularly for large-scale syntheses where the cost and handling of gaseous HCl are justified. Its robustness is its greatest asset.[1][3]
-
For researchers prioritizing speed, purity, and ease of execution, the Amide Acetal Method is often superior. The ability to obtain highly pure products directly after evaporation with near-quantitative yields makes it exceptionally attractive for library synthesis and rapid analogue generation.[5][6]
-
The Lanthanide-Catalyzed Direct Addition represents a modern, greener approach. Its high atom economy and solvent-free nature are compelling, especially for the synthesis of N-aryl acetimidamides, making it a valuable tool for sustainable chemistry.[8]
-
When the synthetic plan logically starts from an amide or carboxylic acid derivative, the Amide Activation Method using triflic anhydride is an excellent, albeit more costly, choice. It provides a powerful and versatile entry point to the amidine scaffold from a different class of precursors.[9][10]
By understanding the mechanistic principles and practical considerations outlined in this guide, researchers are well-equipped to navigate the synthetic landscape and confidently select the most appropriate method to achieve their scientific goals.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Mild method for the synthesis of amidines by the electrophilic activation of amides. Organic letters, 10(22), 5103–5106. [Link]
-
Harjani, J. R., Liang, C., & Jessop, P. G. (2011). A synthesis of acetamidines. The Journal of Organic Chemistry, 76(6), 1683–1691. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
PubMed. (2011). A synthesis of acetamidines. Journal of Organic Chemistry. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
- Google Patents. (2021). A kind of synthesis and separation method of N'-(4-alkylphenyl)-N,N-dimethylamidine. CN109320439B.
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Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). PREPARATION OF N1-PHENYLACETAMIDINE 4-BROMOBENZOATE. Organic Syntheses, 87, 208. [Link]
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Charette, A. B., & Grenon, M. (2004). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(18), 6989-7034. [Link]
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Aly, A. A., Bräse, S., & El-Faham, A. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC: Online Journal of Organic Chemistry, 2018(6), 85-138. [Link]
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Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
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Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]
-
Saikia, P., Lahan, J., & Borah, R. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(11), 8149-8156. [Link]
-
Evano, G., & Le Bras, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6989. [Link]
-
Wang, J., Xu, F., & Shen, Q. (2008). Addition of amines to nitriles catalyzed by ytterbium amides: an efficient one-step synthesis of monosubstituted N-arylamidines. Organic letters, 10(3), 445–448. [Link]
-
Chem-Station. (2017). Pinner Reaction. Retrieved from [Link]
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A Comparative Guide to the Validation of 2-(3,4-Difluorophenyl)acetimidamide Purity by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison and validation strategy for determining the purity of 2-(3,4-Difluorophenyl)acetimidamide, a key intermediate in pharmaceutical synthesis. We will explore the nuanced choices in analytical method development, moving beyond a standard protocol to explain the underlying causality for each experimental decision. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a scientifically sound, stability-indicating HPLC method that ensures the quality and integrity of this critical compound.
The Analytical Imperative: Why Purity Matters
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the synthetic route or through degradation, can have unintended pharmacological or toxicological effects.[1] For a compound like this compound, ensuring its purity is paramount before it proceeds to subsequent synthetic steps.
The development of a stability-indicating analytical method—one that can accurately quantify the analyte in the presence of its impurities and degradation products—is a regulatory expectation and a scientific necessity.[2][3][4][5] This guide focuses on leveraging Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this purpose, a technique prized for its resolution, sensitivity, and applicability to a wide range of compounds.[6]
Strategic Method Development: A Tale of Two Columns
The success of any HPLC separation hinges on the thoughtful selection of chromatographic conditions. For a fluorinated aromatic compound, the choice of stationary phase is particularly critical. While the octadecylsilane (C18) column is the workhorse of RP-HPLC, alternative chemistries can offer superior selectivity.[7] Here, we compare the ubiquitous C18 phase with a Pentafluorophenyl (PFP) phase, a compelling alternative for halogenated analytes.[8]
The rationale for exploring a PFP column is its unique multimodal retention mechanism. Unlike the primarily hydrophobic interactions of a C18 phase, a PFP phase engages in dipole-dipole, π-π, and weak ion-exchange interactions, which can dramatically alter the selectivity for polar and aromatic compounds, especially those containing electron-withdrawing groups like fluorine.[7][8]
Table 1: Comparison of C18 and PFP Stationary Phase Characteristics
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | Rationale for this compound |
| Primary Interaction | Hydrophobic (van der Waals) | Multimodal: Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | The difluoro-phenyl moiety and the amidine group can engage in multiple interaction types, making PFP a strong candidate for enhanced selectivity. |
| Selectivity | Excellent for non-polar compounds; based on hydrophobicity. | Unique selectivity for halogenated compounds, positional isomers, and polar aromatics.[8] | Potential for better separation of closely related structural isomers or impurities that differ slightly in their electronic properties. |
| Typical Mobile Phase | Acetonitrile or Methanol with buffered aqueous phase. | Acetonitrile or Methanol with buffered aqueous phase. | Both are compatible with standard RP-HPLC mobile phases. |
| pH Stability | Typically stable between pH 2-8. | Typically stable between pH 2-8. | Suitable for use with acidic mobile phases needed to protonate the basic acetimidamide group, ensuring good peak shape. |
Experimental Design: Building a Self-Validating System
A robust analytical method must be validated to prove it is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[10][11] Our experimental design incorporates forced degradation to establish specificity and a full validation protocol to demonstrate reliability.
Workflow for Method Development and Validation
Caption: Workflow from initial method development to a fully validated purity method.
Protocol 1: Forced Degradation (Stress Testing)
The purpose of this study is to intentionally degrade the sample to ensure the analytical method can separate the main component from any potential degradation products, thus proving its stability-indicating nature.[3][6]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 1 mL of methanol and add 9 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of methanol and add 9 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Thermal Degradation: Store 10 mg of the solid compound in an oven at 105°C for 48 hours. Dissolve and dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (~0.1 mg/mL in mobile phase) to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.
Protocol 2: HPLC Method Validation
This protocol outlines the steps to validate the chosen HPLC method as per ICH Q2(R2) guidelines.[9][11]
Chromatographic Conditions (Example using PFP Column):
-
Column: PFP, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (determined from UV scan)
-
Injection Volume: 10 µL
Validation Parameters:
-
System Suitability: Before each validation run, inject a standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0 and theoretical plates > 2000.[6]
-
Specificity: Analyze blank, standard, and forced degradation samples. Ensure no interfering peaks are present at the retention time of the main analyte. Peak purity analysis must confirm that the analyte peak is spectrally pure in all stressed samples.[10]
-
Linearity: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet predefined criteria.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[13]
-
Robustness: Intentionally vary critical method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units) and assess the impact on the results. System suitability parameters should remain within acceptable limits.[6]
Comparative Performance Data
The following table presents illustrative validation data comparing the performance of a traditional C18 column against a PFP column for the purity analysis of this compound, particularly focusing on the separation of a critical impurity pair identified during the forced degradation study.
Table 2: Illustrative Validation Summary - C18 vs. PFP Method
| Validation Parameter | Method A: C18 Column | Method B: PFP Column | Acceptance Criteria |
| Specificity | |||
| Resolution (Analyte vs. Impurity X) | 1.4 | 2.8 | ≥ 1.5 |
| Peak Purity (Angle vs. Threshold) | Pass (0.98 vs. 1.25) | Pass (0.21 vs. 1.10) | Angle < Threshold |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| Repeatability | 0.85% | 0.45% | ≤ 2.0% |
| Intermediate Precision | 1.32% | 0.78% | ≤ 2.0% |
| LOQ (% of Target Conc.) | 0.05% | 0.03% | Report |
| Robustness | Minor peak fronting observed with flow rate change. | No significant impact on resolution or peak shape. | System suitability passes. |
Analysis of Results: While both methods are validatable, the PFP column (Method B) demonstrates superior performance. The critical resolution of 2.8 provides a much more robust separation compared to the 1.4 achieved with the C18 column, which is close to the acceptance limit. Furthermore, Method B shows better precision and a lower limit of quantitation, making it more suitable for detecting trace-level impurities. This enhanced performance is attributed to the unique selectivity of the PFP phase for the fluorinated analyte and its related substances.[8]
Interrelation of Validation Parameters
Caption: Logical relationship between core HPLC validation parameters per ICH guidelines.
Conclusion and Recommendation
This guide demonstrates that while a standard C18 column can provide acceptable results, an alternative stationary phase like PFP can offer significant advantages in resolution, sensitivity, and robustness for the purity analysis of fluorinated compounds such as this compound. The superior separation achieved with the PFP column provides greater confidence in the purity data, which is critical for quality control and regulatory submission.
The choice of analytical method should always be driven by empirical data. By performing a comparative study and a thorough, ICH-compliant validation, researchers can establish a scientifically sound and defensible method. For this compound, the evidence strongly supports the use of a PFP-based HPLC method to ensure the highest level of quality assurance throughout the drug development lifecycle.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
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Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Preprints.org.
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
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Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
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Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research.
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Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
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Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. ACS Publications.
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A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
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ICH Guidelines for Analytical Method Validation Explained. AMSbio.
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH).
-
Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
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RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. Journal of Chromatographic Science.
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A Comparative Spectroscopic Guide to the Confirmation of 2-(3,4-Difluorophenyl)acetimidamide
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 2-(3,4-Difluorophenyl)acetimidamide, a molecule of interest in medicinal chemistry, obtaining a full suite of spectroscopic data is paramount. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound.
Due to the limited availability of published experimental spectra for this compound, this document leverages predictive analysis based on foundational spectroscopic principles and comparative data from the well-characterized analog, 2-phenylacetamide. This approach offers researchers a robust framework for the confirmation of the target compound upon synthesis.
The Imperative of Multi-faceted Spectroscopic Analysis
Confirmation of a molecular structure relies on the cumulative evidence from various analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. For this compound, the key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the carbon-hydrogen framework and the specific environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the connectivity of the atoms.
This guide will delve into the predicted data for each of these techniques for our target molecule and compare it with experimental data for 2-phenylacetamide.
Predicted and Comparative Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound alongside the experimental data for 2-phenylacetamide for a direct comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
-
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.10-7.30 | m | 3H | Ar-H |
| ~ 3.60 | s | 2H | -CH₂- |
| ~ 8.5-9.5 | br s | 2H | -NH₂ |
| ~ 9.5-10.5 | br s | 1H | =NH |
-
Experimental ¹H NMR Data for 2-Phenylacetamide [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Ar-H |
| 3.65 | s | 2H | -CH₂- |
| 5.45 | br s | 2H | -CONH₂ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
-
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | C=N |
| ~ 150 (dd) | C-F |
| ~ 148 (dd) | C-F |
| ~ 135 (d) | Ar-C |
| ~ 124 (d) | Ar-CH |
| ~ 118 (d) | Ar-CH |
| ~ 116 (d) | Ar-CH |
| ~ 40 | -CH₂- |
-
Experimental ¹³C NMR Data for 2-Phenylacetamide [2]
| Chemical Shift (δ) ppm | Assignment |
| 174.9 | C=O |
| 135.2 | Ar-C |
| 129.4 | Ar-CH |
| 129.0 | Ar-CH |
| 127.3 | Ar-CH |
| 43.6 | -CH₂- |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the presence and environment of fluorine atoms.
-
Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -135 to -145 | m | Ar-F |
| ~ -135 to -145 | m | Ar-F |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
-
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H stretch |
| ~1650 | Strong | C=N stretch |
| 1500-1600 | Medium-Strong | C=C (aromatic) stretch |
| 1100-1250 | Strong | C-F stretch |
-
Experimental IR Data for 2-Phenylacetamide [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3398, 3206 | Strong | N-H stretch |
| 1642 | Strong | C=O stretch (Amide I) |
| 1613 | Medium | N-H bend (Amide II) |
| 1496, 1454 | Medium | C=C (aromatic) stretch |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns.
-
Predicted ESI-MS Data for this compound
| m/z | Interpretation |
| 171.07 | [M+H]⁺ |
| 154.07 | [M+H - NH₃]⁺ |
| 127.04 | [C₇H₄F₂]⁺ |
-
Experimental MS Data for 2-Phenylacetamide [4]
| m/z | Interpretation |
| 135 | [M]⁺ |
| 92 | [M - CH₂=C=O]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
NMR Data Acquisition
Caption: Workflow for ESI-MS data acquisition and analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation. 2[5]. Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight. Analyze any fragment ions to gain further structural information.
Conclusion
References
-
Oregon State University. Use of the Nicolet IR Spectrometer with an ATR Cell. [Link]
-
SpectraBase. 2-Phenylacetamide. [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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FooDB. Showing Compound 2-Phenylacetamide (FDB027865). [Link]
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NIST. Benzeneacetamide. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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Nichols, L. IR with ATR Method. [Link]
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SpectraBase. (R)-2-(Methoxycarbonyloxy)-2-phenylacetamide. [Link]
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SpectraBase. 2-Phenylacetamide. [Link]
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SpectraBase. 2-Phenylacetamide. [Link]
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Kruve, A. et al. Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]
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Metin, B. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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NIST. N-Hydroxymethyl-2-phenylacetamide. [Link]
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SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. [Link]
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NIST. N-Hydroxymethyl-2-phenylacetamide. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). [Link]
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Laskin, J. et al. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Link]
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Wikipedia. Electrospray ionization. [Link]
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American Chemical Society. NMR Guidelines for ACS Journals. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]
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University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]
-
Chemsrc. 2-Phenylacetamide. [Link]
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Kertesz, V. et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Difluorophenyl Acetimidamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the difluorophenyl acetamidine scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. When combined with the versatile acetamidine moiety, a potent hydrogen bonding motif, the resulting difluorophenyl acetamidine derivatives present a compelling area of exploration for targeted therapies.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of difluorophenyl acetimidamides, drawing upon available data and analogous structures to offer a predictive framework for rational drug design. While direct comparative studies on a wide range of difluorophenyl acetimidamides are nascent, by examining the individual contributions of the difluorophenyl and acetamidine groups, and by analyzing related chemical series, we can delineate key principles to guide future discovery efforts.
The Strategic Advantage of the Difluorophenyl Group
The introduction of a difluorophenyl ring into a molecule is a well-established strategy in medicinal chemistry to enhance biological activity. The fluorine atoms, owing to their high electronegativity and small size, can modulate the electronic properties of the aromatic ring and participate in favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.
The position of the fluorine atoms on the phenyl ring is a critical determinant of activity. The 2,4-difluoro substitution pattern is frequently employed and can influence the conformation of the molecule, potentially locking it into a bioactive conformation.
The Acetamidine Moiety: A Key to Molecular Recognition
The acetamidine group is a strongly basic functional group capable of forming multiple hydrogen bonds, making it an excellent anchor for binding to the active sites of enzymes and receptors. It can act as a bioisostere for other functional groups, such as guanidines or even carboxylic acids in certain contexts, offering an alternative chemical space for lead optimization. The substitution pattern on the acetamidine nitrogen atoms provides a handle for tuning the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Structure-Activity Relationship Insights from Analogous Compounds
In the absence of extensive direct comparative data for difluorophenyl acetimidamides, we can extrapolate SAR trends from related compound classes, such as aryl acetamides and aryl acetamidines.
Insights from Aryl Acetamide Derivatives
Studies on aryl acetamide derivatives have highlighted the importance of the substitution pattern on the aromatic ring. For instance, in a series of aryl acetamide triazolopyridazines investigated as anti-cryptosporidial agents, electron-withdrawing groups on the aryl "tail" were found to be preferred over electron-donating groups.[1] Notably, fluorine substitution played a remarkable role in enhancing the potency of these compounds.[1] This suggests that for difluorophenyl acetimidamides, the electron-withdrawing nature of the fluorine atoms is likely to be a key contributor to their biological activity.
Insights from Aryl Acetamidine Derivatives
Research into aryl and amido-aryl acetamidine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) has revealed the critical role of the spatial relationship between the acetamidine group and the aromatic core.[2] The distance of the acetamidine moiety from the aromatic linker was shown to significantly impact selectivity for iNOS over other isoforms.[2] This underscores the importance of linker design in connecting the difluorophenyl and acetamidine components of the target scaffold.
Hypothesized Structure-Activity Relationship of Difluorophenyl Acetimidamides
Based on the principles discussed above and data from related fields, we can propose a preliminary SAR model for difluorophenyl acetimidamides.
Table 1: Hypothesized SAR of Difluorophenyl Acetimidamides
| Structural Modification | Predicted Impact on Activity | Rationale |
| Difluorophenyl Ring | ||
| 2,4-Difluoro substitution | Generally favorable | Electron-withdrawing nature enhances binding; potential for favorable conformational constraints. |
| Other difluoro isomers (e.g., 2,5- or 3,5-) | Activity may vary | Altered electronic distribution and steric profile could lead to different target interactions. |
| Addition of a third fluorine atom | May increase potency but could also affect selectivity and physicochemical properties. | Increased electron-withdrawing character; potential for altered binding modes. |
| Linker between Phenyl and Acetamidine | ||
| Direct attachment | May be optimal for certain targets | Provides a rigid scaffold. |
| Introduction of a flexible linker (e.g., methylene, ethylene) | Could improve binding by allowing for optimal positioning of the acetamidine group. | Increased conformational flexibility can be advantageous for some binding pockets.[2] |
| Acetamidine Group | ||
| N-substitution | Can modulate potency and ADME properties | Alkyl or aryl substituents can influence lipophilicity, basicity, and steric interactions within the binding site. |
| N,N'-disubstitution | Can further fine-tune properties | Offers more extensive possibilities for modifying the molecule's characteristics. |
Experimental Protocols
To facilitate the investigation and validation of the proposed SAR, detailed experimental protocols for the synthesis and biological evaluation of difluorophenyl acetimidamides are essential.
General Synthesis of N-(Difluorophenyl)acetimidamides
A common route for the synthesis of N-aryl acetamidines involves the reaction of an appropriate aniline with an acetimidate or a related reagent.
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for N-(2,4-difluorophenyl)acetimidamide.
Step-by-Step Protocol:
-
Preparation of Ethyl Acetimidate Hydrochloride: Dry hydrogen chloride gas is bubbled through a solution of acetonitrile in anhydrous ethanol at 0°C. The resulting precipitate of ethyl acetimidate hydrochloride is filtered, washed with cold anhydrous ether, and dried under vacuum.
-
Synthesis of N-(2,4-Difluorophenyl)acetimidamide: To a solution of 2,4-difluoroaniline in a suitable solvent (e.g., dichloromethane or ethanol), an equimolar amount of ethyl acetimidate hydrochloride is added, followed by the dropwise addition of a base such as triethylamine. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then isolated and purified by standard techniques such as crystallization or column chromatography.
In Vitro Enzyme Inhibition Assay
To evaluate the biological activity of the synthesized compounds, a general enzyme inhibition assay can be employed. The specific substrate and conditions will vary depending on the target enzyme.
Workflow for a Typical Enzyme Inhibition Assay
Sources
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Acetimidamides: A Guide for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic manipulation of molecular properties is paramount to successful therapeutic design. The acetimidamide moiety, a versatile functional group, has found its place in medicinal chemistry due to its unique electronic and structural characteristics. A key strategy in modern drug design is the introduction of fluorine to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated acetimidamides, offering insights into the profound impact of fluorination on key physicochemical properties, metabolic stability, and biological activity, supported by established principles and experimental methodologies.
The Rationale for Fluorination in Drug Design: A Primer
The substitution of hydrogen with fluorine, the most electronegative element, can induce significant changes in a molecule's properties. These alterations are often beneficial for drug candidates, leading to improved potency, selectivity, and pharmacokinetic profiles. The judicious incorporation of fluorine is a well-established strategy to address challenges such as poor metabolic stability and off-target effects.[1][2]
Physicochemical Properties: A Tale of Two Amidines
The introduction of fluorine onto the acetimidamide scaffold, particularly on the N-aryl substituents, significantly influences its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
The acetimidamide functional group is basic due to the lone pair of electrons on the sp2-hybridized nitrogen. The pKa of an acetimidamide is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions.
Fluorination, especially on an N-aryl ring, exerts a strong electron-withdrawing inductive effect. This effect delocalizes the lone pair of electrons on the nitrogen, thereby reducing its ability to accept a proton. Consequently, fluorinated N-arylacetimidamides are expected to be less basic (have a lower pKa) than their non-fluorinated counterparts.
Table 1: Predicted Physicochemical Properties of N,N'-Diphenylacetamidine and N,N'-Bis(4-fluorophenyl)acetamidine
| Compound | Structure | Predicted pKa | Predicted logP |
| N,N'-Diphenylacetamidine | ~ 8.5 - 9.5 | ~ 2.5 - 3.0 | |
| N,N'-Bis(4-fluorophenyl)acetamidine | ~ 7.5 - 8.5 | ~ 3.0 - 3.5 |
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex and highly context-dependent. While fluorine is highly electronegative, its small size means it can also participate in hydrophobic interactions. The introduction of fluorine to an aromatic ring often leads to a modest increase in logP. This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, leading to weaker dipole-dipole interactions with water and a relative preference for a nonpolar environment.
Therefore, fluorinated N-arylacetimidamides are generally expected to be slightly more lipophilic than their non-fluorinated analogs.
Metabolic Stability: The Fluorine Shield
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol). This makes the C-F bond highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.
By strategically placing fluorine atoms at positions susceptible to oxidative metabolism, chemists can effectively "block" these metabolic "soft spots," leading to a longer in vivo half-life and improved bioavailability. For N-arylacetimidamides, this could involve fluorination of the aryl rings to prevent aromatic hydroxylation.
A study comparing the metabolic stability of a fluorinated amide, N-(4-fluorophenyl)-fluoroacetanilide, with a fluorinated sulfonamide demonstrated the significant impact of the local chemical environment on metabolic fate. While not a direct comparison of acetimidamides, it highlights the principle that fluorination can be a powerful tool to enhance metabolic robustness.[3]
Synthesis of Fluorinated and Non-Fluorinated Acetimidamides
The synthesis of N,N'-diarylacetimidamides can be achieved through several methods. A common approach involves the reaction of an N-arylacetamide with a dehydrating agent to form an imidoyl chloride, which is then reacted with another aniline. A more direct route involves the condensation of an aniline with triethyl orthoacetate.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diphenylacetamidine
This protocol describes a general procedure for the synthesis of a non-fluorinated N,N'-diarylacetamidine.
Materials:
-
Aniline
-
Triethyl orthoacetate
-
Acetic acid (catalytic amount)
-
Toluene
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of aniline (2.0 equivalents) in toluene, add triethyl orthoacetate (1.0 equivalent) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N'-diphenylacetamidine.
Protocol 2: Synthesis of N,N'-Bis(4-fluorophenyl)acetamidine
This protocol outlines a general procedure for the synthesis of a fluorinated N,N'-diarylacetamidine.
Materials:
-
4-Fluoroaniline
-
Triethyl orthoacetate
-
Acetic acid (catalytic amount)
-
Toluene
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoroaniline (2.0 equivalents) in toluene, add triethyl orthoacetate (1.0 equivalent) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N'-bis(4-fluorophenyl)acetamidine.
Caption: General workflow for the synthesis of N,N'-diarylacetamidines.
Experimental Evaluation of Physicochemical Properties and Metabolic Stability
To empirically validate the predicted effects of fluorination, a series of standard in vitro assays can be performed.
Protocol 3: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the acetimidamide compounds.
Procedure:
-
Prepare a ~10 mM solution of the test compound in a suitable co-solvent system (e.g., methanol/water).
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol 4: Determination of Lipophilicity (logP) by HPLC
Objective: To determine the octanol-water partition coefficient (logP) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Procedure:
-
Prepare a series of standard compounds with known logP values.
-
Develop an isocratic RP-HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
Inject the standard compounds and the test compounds and record their retention times (t_R).
-
Create a calibration curve by plotting the known logP values of the standards against their log(k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
Calculate the logP of the test compounds from their retention times using the calibration curve.
Protocol 5: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of the compounds to phase I metabolism.
Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t_1/2) and intrinsic clearance (CL_int) from the rate of disappearance of the parent compound.
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion
The strategic incorporation of fluorine into the N-arylacetimidamide scaffold is a powerful strategy to modulate key physicochemical and pharmacokinetic properties. Fluorination is predicted to decrease the basicity and slightly increase the lipophilicity of N-arylacetimidamides. More significantly, it offers a robust method for enhancing metabolic stability by blocking sites of oxidative metabolism. The synthetic routes to both fluorinated and non-fluorinated acetimidamides are accessible, allowing for the generation of compound libraries for structure-activity relationship studies. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles, enabling researchers to make informed decisions in the design of novel therapeutic agents.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Nomura Research Group. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. [Link]
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Indian Journal of Pharmaceutical Sciences. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]
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MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]
-
Semantic Scholar. Orthoesters in heterocycle synthesis. [Link]
-
ResearchGate. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
-
Chaoyang University of Technology. (2023). Innovative Experiments of Amide Preparation: N-Diphenylmethylacetamide. [Link]
-
National Institutes of Health. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]
-
Journal of Medicinal Chemistry. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
Organic Syntheses. N-Nitrosodiphenylamine. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Acta Pharmaceutica. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]
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National Institutes of Health. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]
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National Institutes of Health. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
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PubMed. (2021). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. [Link]
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Journal of Emerging Technologies and Innovative Research. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]
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JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]
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PubMed. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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PubMed. (2014). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. [Link]
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MDPI. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. [Link]
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MDPI. (2024). Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 2-(3,4-Difluorophenyl)acetimidamide
In the intricate process of drug discovery and development, establishing the selectivity of a novel chemical entity is a cornerstone of its preclinical evaluation. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for 2-(3,4-difluorophenyl)acetimidamide, a compound of interest for further pharmacological investigation. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established principles of safety pharmacology and data from analogous structures to present a robust, methodology-focused comparison. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to thoroughly characterize the selectivity profile of this and similar molecules.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant portion of which are attributable to unforeseen off-target effects. These interactions can lead to a spectrum of adverse events, ranging from mild side effects to severe toxicity, ultimately causing the failure of promising therapeutic agents in clinical trials[1][2]. A comprehensive understanding of a compound's interactions with a wide array of biological targets—a process known as cross-reactivity or selectivity profiling—is therefore not merely a regulatory requirement but a fundamental aspect of risk assessment and mitigation in modern drug development[2].
The structure of this compound, featuring a difluorinated phenyl ring and an acetimidamide functional group, presents a unique scaffold. While the acetimidamide moiety is found in various biologically active compounds, including enzyme inhibitors, the difluorophenyl group is often incorporated to enhance metabolic stability and binding affinity[3][4]. However, these same features can also contribute to interactions with unintended targets. Therefore, a systematic investigation into its cross-reactivity is paramount.
Designing a Rigorous Cross-Reactivity Study
A well-designed cross-reactivity study is a multi-step process that begins with in silico predictions and progresses to in vitro experimental validation. The goal is to cast a wide net initially and then focus on de-risking any identified liabilities.
In Silico Profiling: The Predictive First Pass
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable insights into potential off-target interactions. These approaches utilize large databases of known ligand-target interactions to predict the likelihood of a new molecule binding to various proteins based on structural and chemical similarities[5][6].
Methodology:
-
Ligand-Based Approaches: Compare the 2D and 3D structure of this compound against libraries of compounds with known biological activities. This can identify potential off-targets that bind to structurally similar molecules.
-
Structure-Based Approaches (if target is known): If a primary target is hypothesized, molecular docking studies can be performed against a panel of related and unrelated proteins to predict binding affinities.
While predictive, these in silico tools are a screening mechanism to guide experimental design, not a replacement for it[5].
In Vitro Profiling: The Experimental Core
The cornerstone of cross-reactivity assessment lies in a tiered in vitro screening approach. This typically involves an initial broad panel screen followed by more detailed concentration-response studies for any initial "hits."
-
Compound Preparation:
-
Synthesize and purify this compound to >95% purity, as confirmed by LC-MS and NMR.
-
Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Broad Panel Screening:
-
Select a comprehensive panel of targets. A typical panel includes a diverse set of receptors, kinases, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. Commercial services offer panels of several hundred targets.
-
Perform initial screening at a single high concentration (e.g., 10 µM) using high-throughput assays.
-
Assay Formats:
-
Radioligand Binding Assays: For receptors and ion channels, this method measures the displacement of a radiolabeled ligand from its target by the test compound.
-
Enzyme Inhibition Assays: For enzymes like kinases, this measures the reduction in enzyme activity in the presence of the test compound.
-
-
-
Hit Confirmation and Potency Determination:
-
For any target showing significant activity in the initial screen (e.g., >50% inhibition or displacement), perform a full concentration-response study to determine the IC50 (for inhibition) or Ki (for binding affinity).
-
These follow-up studies should be conducted in duplicate or triplicate to ensure data robustness.
-
-
Functional Assays:
-
For confirmed hits, especially those involving receptors, it is crucial to determine if the interaction is agonistic, antagonistic, or allosteric.
-
Cell-based functional assays (e.g., measuring second messenger levels like cAMP or calcium flux) are employed for this purpose.
-
Below is a diagram illustrating the typical workflow for a cross-reactivity screening cascade.
Caption: A typical workflow for cross-reactivity screening.
Comparative Data Analysis
To illustrate how the cross-reactivity profile of this compound would be evaluated, the following tables present hypothetical data. This allows for a comparison of its selectivity against different classes of targets.
Table 1: Hypothetical Broad Panel Screening Results for this compound at 10 µM
| Target Class | Target | % Inhibition/Displacement at 10 µM |
| Kinases | CDK2 | 85% |
| ABL1 | 15% | |
| VEGFR2 | 5% | |
| GPCRs | 5-HT2B | 60% |
| Adrenergic α1A | 10% | |
| Dopamine D2 | 8% | |
| Ion Channels | hERG | 45% |
| Nav1.5 | 20% | |
| Transporters | SERT | 55% |
| DAT | 12% |
From this initial screen, CDK2, 5-HT2B, and SERT would be flagged as significant hits requiring further investigation. The activity at hERG, while below the 50% threshold, would also warrant follow-up due to the critical role of this channel in cardiac safety.
Table 2: Hypothetical IC50 Values for Confirmed Hits
| Target | IC50 (µM) | Primary Target IC50 (Hypothetical) | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| CDK2 | 0.5 | 0.05 | 10 |
| 5-HT2B | 2.1 | 0.05 | 42 |
| SERT | 3.5 | 0.05 | 70 |
| hERG | 8.9 | 0.05 | 178 |
A selectivity index of >100-fold is often desired to minimize the risk of off-target effects at therapeutic concentrations. In this hypothetical scenario, the activity at CDK2, 5-HT2B, and SERT would be of potential concern and require further evaluation in cellular and in vivo models.
Comparison with Other Chemical Classes
The potential for cross-reactivity is highly dependent on the chemical scaffold. For instance, sulfonamide-containing drugs have been a subject of debate regarding their cross-reactivity. However, it is now understood that the immunologic determinant for sulfonamide antibiotic hypersensitivity is often the N1 heterocyclic ring or the N4 amino nitrogen, structures absent in many non-antibiotic sulfonamides[7][8][9]. This highlights the importance of considering the specific structural motifs of a molecule when predicting its cross-reactivity profile.
The acetimidamide group in our compound of interest is a bioisostere for guanidine and has been incorporated into various inhibitors of enzymes such as protein arginine deiminases (PADs)[4][10]. Therefore, when designing a cross-reactivity panel for this compound, it would be prudent to include enzymes that bind guanidinium-containing substrates.
The following diagram illustrates the relationship between chemical structure and potential off-target liabilities.
Caption: Structural features and potential off-target classes.
Conclusion
A thorough and early assessment of cross-reactivity is a critical step in the development of any new chemical entity. For a novel compound like this compound, a systematic approach combining in silico prediction with a tiered in vitro screening cascade is essential for building a comprehensive selectivity profile. By identifying potential off-target interactions early, researchers can make more informed decisions about which candidates to advance, potentially modify structures to improve selectivity, and design more relevant and predictive toxicology studies. This proactive approach to safety and selectivity profiling ultimately increases the probability of success in bringing safe and effective new medicines to patients.
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Discovery of N -((3 S ,4 S )-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H -pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. ResearchGate. [Link]
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Assessing the Novelty of 2-(3,4-Difluorophenyl)acetimidamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the strategic modification of known pharmacophores offers a fertile ground for discovery. The 2-(3,4-difluorophenyl)acetimidamide scaffold presents a compelling starting point, combining the favorable physicochemical properties of the difluorophenyl group with the biological potential of the acetamidine moiety. This guide provides a comprehensive framework for assessing the novelty of its derivatives, offering a comparative analysis of their potential biological activities against established compounds and furnishing detailed experimental protocols to support these investigations.
The this compound Scaffold: A Privileged Starting Point
The this compound core is an intriguing platform for drug discovery. The 3,4-difluorophenyl group is a common substituent in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity through favorable interactions with biological targets. The acetamidine functionality, a strong basic group, is a known pharmacophore in various biologically active compounds, notably as an inhibitor of nitric oxide synthases (NOS) and as an antimicrobial agent. The parent compound, 2-(3,4-difluorophenyl)acetamidine, is a known chemical entity (CAS NO. 885965-89-9), confirming its existence and availability as a starting point for derivatization.
This guide will delineate a systematic approach to synthesizing novel derivatives of this core structure and evaluating their biological potential in key therapeutic areas. By comparing the performance of these new chemical entities against structurally related compounds with established biological activities, researchers can effectively gauge their novelty and potential for further development.
Synthesis of this compound Derivatives
The synthesis of this compound and its N-substituted derivatives can be readily achieved through established chemical transformations. The Pinner reaction, a classic method for converting nitriles into imidates, serves as a cornerstone of this synthetic strategy.
In-depth Technical Guide to 2-(3,4-Difluorophenyl)acetimidamide Analogs: A Comparative Analysis
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive literature review, it has become evident that there is a notable absence of peer-reviewed studies specifically focused on the synthesis, biological activity, and structure-activity relationships of 2-(3,4-Difluorophenyl)acetimidamide analogs . While the core chemical scaffold is of interest, the scientific community has yet to publish in-depth research on this particular family of compounds.
This presents a unique challenge in generating a comparative guide as requested, which would typically rely on a robust body of experimental data from multiple studies. The creation of detailed comparison tables, experimental protocols, and signaling pathway diagrams is contingent on the availability of such published research.
However, in the spirit of scientific advancement and to provide valuable insights for researchers interested in this area, this guide will instead focus on closely related chemical structures and relevant biological targets where the 3,4-difluorophenyl moiety has been explored. This approach will offer a foundational understanding of how this particular substitution pattern influences biological activity in different contexts, providing a valuable starting point for future research endeavors into the novel space of this compound analogs.
We will explore broader categories of compounds, such as:
-
Difluorophenyl-containing enzyme inhibitors: Examining how the difluorophenyl group contributes to binding and activity in various enzyme classes.
-
Bioisosteres of the acetimidamide group: Investigating related functional groups and their impact on pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationships (SAR) of analogous series: Drawing parallels from published research on similar scaffolds to hypothesize potential SAR trends for the target compound class.
While we cannot provide a direct comparison of this compound analogs at this time, this guide aims to equip you with the necessary background and contextual knowledge to pioneer research in this promising, yet unexplored, area of medicinal chemistry. We encourage the scientific community to delve into the potential of these compounds and look forward to a future where a detailed comparative analysis is possible.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-Difluorophenyl)acetimidamide
In the fast-paced environment of drug discovery and chemical research, the integrity of our work is defined not only by the breakthroughs we achieve but also by the diligence with which we manage the entire lifecycle of our chemical reagents. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4-Difluorophenyl)acetimidamide, a halogenated organic compound.
The procedures outlined below are grounded in established safety protocols for handling halogenated organic waste. They are designed to ensure the safety of laboratory personnel, prevent chemical incompatibilities, and comply with regulatory standards. Adherence to these guidelines is not merely about compliance; it is a foundational aspect of a robust safety culture.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is paramount to appreciating the necessity of these disposal procedures. As a difluorinated aromatic compound, it belongs to the category of halogenated organic compounds. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals allow us to anticipate its hazard profile. Halogenated organics can present a range of health and environmental risks.
Key potential hazards include irritation to the skin and eyes, and possible harm if swallowed or inhaled.[1][2] The primary directive is to minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Potential Hazard | Description | Required PPE & Safety Measures |
| Eye Irritation | Direct contact can cause serious eye irritation.[2][3] | Wear chemical safety goggles or a face shield as described by OSHA's 29 CFR 1910.133.[4] |
| Skin Contact | May cause skin irritation. Some related compounds are harmful in contact with skin.[1][5] | Wear nitrile gloves. Remove and wash contaminated clothing before reuse.[6] |
| Inhalation | Inhalation of dust or aerosols may cause respiratory tract irritation.[2][7] | Handle exclusively within a certified chemical fume hood to ensure adequate ventilation.[1][8] |
| Environmental Hazard | Halogenated compounds can be toxic to aquatic life with long-lasting effects.[5] | Do not allow the product to enter drains or waterways.[3][9] |
The Core Principle: Waste Segregation
The single most important step in the proper disposal of this compound is its correct segregation as halogenated organic waste .[10] This is crucial for several reasons:
-
Safety: Mixing halogenated compounds with other waste streams, such as acidic waste, can lead to dangerous chemical reactions.[8]
-
Regulatory Compliance: Environmental regulations mandate the separation of halogenated and non-halogenated waste due to differences in required disposal technologies.
-
Cost-Effectiveness: The disposal of halogenated waste is often significantly more expensive than non-halogenated waste.[8] Proper segregation prevents the unnecessary contamination of large volumes of less hazardous waste.
Never mix halogenated waste with non-halogenated solvents, strong acids or bases, or heavy metal waste.[8][11]
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of pure, unused this compound as well as solutions and contaminated materials.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are in a controlled environment, typically a chemical fume hood.[8] Don the appropriate PPE as detailed in Table 1. Have your designated, properly labeled halogenated waste container ready.
Step 2: Waste Collection and Containerization
-
For Solid Waste: If disposing of the original reagent, it should be kept in its original container whenever possible. For lab-generated solid waste contaminated with the compound (e.g., contaminated filter paper, weighing boats), place it in a designated solid halogenated waste container.
-
For Liquid Waste (Solutions):
-
Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[11]
-
The container must be designated for "Halogenated Organic Liquid Waste." [12]
-
Carefully pour the liquid waste into the container, using a funnel to prevent spills.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[10]
-
Securely close the container cap immediately after adding the waste. Waste containers must remain closed except when actively adding waste.[8][12]
-
Step 3: Labeling the Waste Container
Proper labeling is a critical safety and compliance step. As soon as the first drop of waste is added, the container must be labeled.[12] The label must include:
-
The words "Hazardous Waste." [8]
-
A clear identification of the contents. List all chemical constituents, including solvents and their approximate percentages. For this specific waste, clearly write "this compound." Do not use abbreviations or chemical formulas.[12]
-
The relevant hazard pictograms (e.g., irritant, health hazard).[10]
-
The name of the principal investigator or research group and the date the container was started.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a well-ventilated area, away from ignition sources.[8]
-
Within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
Step 5: Arranging for Final Disposal
When the waste container is full (at 90% capacity) or has been stored for a maximum of three months, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] Follow your institution's specific procedures for requesting a waste pickup.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled plastic bag or container for disposal as halogenated waste.[8]
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside a fume hood) or Exposure:
-
Evacuate the immediate area and alert nearby personnel.
-
If there is an inhalation risk, evacuate the entire lab and close the doors.
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]
-
In case of skin contact, wash the affected area thoroughly with soap and water and seek medical attention.[1]
-
Contact your institution's EHS or emergency response team immediately.[8]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
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Braun Research Group . Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]
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ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
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Personal protective equipment for handling 2-(3,4-Difluorophenyl)acetimidamide
A Precautionary Approach to Handling 2-(3,4-Difluorophenyl)acetimidamide
This document provides a comprehensive guide to the safe handling, use, and disposal of this compound. As a novel or specialized research chemical, detailed toxicological data is not widely available. Therefore, this guide is built on a precautionary principle, treating the compound as potentially hazardous until proven otherwise.[1][2][3] The recommendations herein are derived from an analysis of its structural motifs—a difluorophenyl group and an acetimidamide functional group—and adhere to established best practices for managing chemicals with unknown toxicity.[1][2]
Hazard Assessment Based on Structural Analogy
A thorough risk assessment is the foundation of safe laboratory practice.[4] Lacking specific data for this compound, we must infer potential hazards from its constituent parts:
-
Fluorinated Aromatic Compounds: The introduction of fluorine into aromatic rings can significantly alter a molecule's biological activity.[5] Such compounds can exhibit metabolic toxicity and may be persistent.[5] The difluorophenyl group suggests that this compound should be handled with measures to prevent absorption and inhalation.
-
Acetimidamide Functional Group: Amidines and their derivatives can be irritating to the skin, eyes, and respiratory tract.[6][7] They may also possess reactivity that requires careful storage and handling.
Given these considerations, it is prudent to assume that this compound may be harmful if swallowed, comes into contact with skin, is inhaled, or causes serious eye irritation.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered PPE approach is mandatory to minimize all potential routes of exposure.[4] The required level of PPE will depend on the specific procedure being performed.
| Activity | Required Personal Protective Equipment | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- ANSI Z87.1-compliant safety glasses with side shields[1]- Single pair of nitrile gloves | - |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile or neoprene)[1][5] | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab gown- Chemical splash goggles and face shield- Double-gloving (nitrile or neoprene)- Respiratory protection (e.g., N95 or higher, based on risk assessment)[9][10] | - Full-body protective suit (if significant exposure is possible) |
Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[4]
Engineering Controls and Safe Handling Protocols
Engineering controls are the primary means of minimizing exposure. All work with this compound should be conducted in designated areas.
Ventilation and Containment
All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed within a certified chemical fume hood.[1][2][4] This is critical to prevent inhalation of the compound.[2] Keep the sash at the lowest practical height and at least 6 inches behind the plane of the sash.[2]
Weighing and Solution Preparation Workflow
A systematic workflow is essential for safety and to prevent contamination.[4]
Caption: Step-by-step workflow for handling the compound.
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][11] The primary container must be clearly labeled with the chemical name and all appropriate hazard warnings.[1][12] Store the container within secondary containment to prevent spills.[1]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen if you are trained to do so. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[13]
Spill Management
Treat all spills of this material as major spills.[1]
-
Evacuate and Alert: Notify others in the immediate area and your supervisor.[1]
-
Contain: If safe to do so, prevent the spill from spreading using inert absorbent materials (e.g., vermiculite, sand).
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.
-
Cleanup: Carefully collect the absorbent material and spilled substance into a sealable, compatible container.[14]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Label the container as "Hazardous Waste" and include the chemical name. Dispose of it according to institutional and local guidelines.[14]
Caption: Emergency spill response workflow.
Disposal Plan
Proper disposal is crucial to protect both human health and the environment.[5]
Waste Segregation
Due to the presence of fluorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[11][15]
-
DO NOT mix halogenated waste with non-halogenated organic waste.[11][15]
-
DO NOT dispose of this chemical down the drain.[16]
Waste Collection and Labeling
-
Container: Collect all waste in a designated, compatible, and sealable container. The container must be in good condition with a threaded cap that can be tightly sealed.[11]
-
Labeling: Label the waste container as "Hazardous Waste: Halogenated Organics" before adding the first drop of waste.[11] Maintain a log of all constituents added to the container.[15]
-
Storage: Keep waste containers closed at all times except when actively adding waste.[11] Store them in a designated satellite accumulation area, within secondary containment.[14]
-
Disposal Request: When the container is three-quarters full, request a waste collection from your institution's Environmental Health & Safety (EH&S) department.[14]
This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) if one becomes available. A proactive and cautious approach is paramount when working with chemicals of unknown toxicity.
References
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Hazardous Waste Segregation. (2016, April 15).
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
- Safety and handling of fluorinated organic compounds. (2025, December). Benchchem.
- Halogenated Solvents. (n.d.).
- Chapter 7 - Safe Chemical Use. (n.d.). Cornell EHS.
- Unknown Chemicals - Environmental Health and Safety. (n.d.). Purdue University.
- Management of Waste - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. (n.d.). Benchchem.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- Unknown Chemicals. (2023, September 21). safety.pitt.edu.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
- Protective Equipment. (n.d.). American Chemistry Council.
- Personal Protective Equipment. (2025, September 12). US EPA.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Personal protective equipment in your pharmacy. (2019, October 30).
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2024, February 1). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
- Preparation Of Fluorinated Aromatic Compounds. (n.d.). Quick Company.
- Fluorinated Aromatic Compounds. (n.d.). ResearchGate.
- Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). CHIMIA.
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
